Dicyclohexyl(mesityl)phosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dicyclohexyl-(2,4,6-trimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33P/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h14-15,19-20H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMRUTAFFILQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(C2CCCCC2)C3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584650 | |
| Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-48-3 | |
| Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclohexyl(2,4,6-trimethylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Dicyclohexyl(mesityl)phosphine: Properties and Applications in Catalysis
Abstract
Dicyclohexyl(mesityl)phosphine, a member of the bulky, electron-rich trialkylphosphine ligand class, has emerged as a critical tool in modern synthetic organic chemistry. Its unique combination of steric bulk and electron-donating character makes it highly effective in facilitating challenging transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its structural, physical, and electronic properties, explores its mechanistic role in key catalytic cycles, offers a practical experimental protocol, and outlines essential safety considerations. The strategic application of this ligand enables the efficient synthesis of complex molecular architectures, making it invaluable for researchers in materials science and pharmaceutical development.
Introduction: The Strategic Role of Phosphine Ligands
In the realm of transition metal catalysis, the ligand is not a passive spectator but an active controller of reactivity and selectivity. Phosphine ligands (PR₃) are among the most versatile and widely utilized classes, primarily due to the tunable nature of their steric and electronic properties. By systematically modifying the R groups, chemists can fine-tune the catalytic activity of the metal center to achieve desired outcomes.[1] Generally, electron-rich phosphines enhance the rate of oxidative addition, a crucial step in many catalytic cycles, while steric bulk can promote reductive elimination and stabilize low-coordinate metal species.[2]
This compound fits into the category of highly effective "organocatalysts" that are bulky and basic.[3] It is specifically designed to combine the large steric footprint of two cyclohexyl groups with the bulky, ortho-substituted mesityl (2,4,6-trimethylphenyl) group. This architecture creates a unique pocket around the metal center, influencing the geometry and reactivity of the resulting complex and enabling transformations that are difficult to achieve with less sterically demanding or less electron-rich ligands.[4]
Structural and Physicochemical Properties
The efficacy of this compound stems directly from its distinct molecular architecture and resulting physicochemical characteristics.
Molecular Structure
The ligand features a central phosphorus atom bonded to two saturated cyclohexyl rings and one aromatic mesityl ring. The cyclohexyl groups provide significant steric bulk and are strong sigma-donors, while the mesityl group, with its two ortho-methyl substituents, further increases the steric hindrance around the phosphorus atom.
Caption: Structure of this compound.
Physicochemical Data
The key properties of this compound are summarized in the table below. These values are essential for its handling, reaction setup, and characterization.
| Property | Value | Source(s) |
| CAS Number | 870703-48-3 | [5] |
| Molecular Formula | C₂₁H₃₃P | [5] |
| Molecular Weight | 316.46 g/mol | [5] |
| Physical Form | Solid | [5] |
| Melting Point | 81-85 °C | [5] |
| Steric Parameter | High (quantified by cone angle) | [6] |
| Electronic Parameter | Strongly electron-donating (electron-rich) | [2] |
Steric and Electronic Profile
The steric and electronic properties of phosphine ligands are intrinsically linked and difficult to completely separate.[3] However, they can be conceptually understood and quantified to predict catalytic behavior.
-
Electronic Properties: The two cyclohexyl groups are alkyl substituents, which are strong σ-donors and poor π-acceptors. This makes the phosphorus center highly electron-rich. The electronic effect of phosphines can be indirectly measured by observing the C-O stretching frequencies in their corresponding metal-carbonyl complexes; stronger σ-donating phosphines lead to lower ν(CO) frequencies.[6] The high electron density on the phosphorus atom is transferred to the metal center, which facilitates the oxidative addition of substrates, especially challenging ones like aryl chlorides.[2]
Applications in Palladium-Catalyzed Cross-Coupling
The unique steric and electronic profile of this compound makes it a powerful ligand for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation in modern synthesis.[7][8]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is one of the most widely used C-C bond-forming reactions.[8] The use of bulky, electron-rich phosphine ligands like this compound has significantly expanded the scope of this reaction to include less reactive and sterically hindered substrates.
Causality behind its effectiveness:
-
Facilitation of Oxidative Addition: The electron-rich nature of the ligand enhances the electron density on the Pd(0) center, promoting the oxidative addition of even unactivated aryl chlorides (Ar-Cl), which are often preferred substrates due to their lower cost compared to bromides or iodides.[2][8]
-
Promotion of Reductive Elimination: The significant steric bulk of the ligand forces the coupling partners into close proximity on the metal center, accelerating the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[2]
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide/triflate and an amine. Similar to the Suzuki coupling, the development of catalysts supported by bulky, electron-rich phosphine ligands was a watershed moment for this transformation. These ligands enhance the rates of both oxidative addition and reductive elimination, allowing the coupling of a wide range of amine and aryl partners under milder conditions.[4]
Mechanistic Insights: The Catalytic Cycle
The diagram below illustrates a generalized catalytic cycle for the Suzuki-Miyaura reaction, highlighting the stages where the phosphine ligand (L), such as this compound, exerts its influence.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
The ligand (L) stabilizes the active Pd(0) species. Its electron-donating character facilitates the oxidative addition of Ar-X to form the Pd(II) intermediate. Following transmetalation with the activated boron species, the ligand's steric bulk promotes the final reductive elimination step, releasing the desired biaryl product and regenerating the Pd(0) catalyst for the next turnover.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general methodology for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound.
Objective: To couple 4-chlorotoluene with phenylboronic acid.
Reagents & Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium phosphate (K₃PO₄), anhydrous
-
4-Chlorotoluene
-
Phenylboronic acid
-
Toluene, anhydrous
-
Schlenk flask or reaction vial with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Catalyst Pre-formation/In-situ Generation:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (1 mol%) and this compound (2 mol%).
-
Add anhydrous toluene to the flask.
-
Stir the mixture at room temperature for 15-20 minutes. The formation of the active Pd(0) complex is often indicated by a color change.
-
-
Addition of Reagents:
-
To the catalyst mixture, add potassium phosphate (2.0 equivalents), phenylboronic acid (1.2 equivalents), and 4-chlorotoluene (1.0 equivalent).
-
-
Reaction:
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS until the starting material (4-chlorotoluene) is consumed (typically 4-24 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
-
Self-Validation: The success of the protocol is validated by the high conversion of the starting aryl chloride and the clean formation of the product, which can be confirmed by standard analytical techniques (NMR, GC-MS). The high yield demonstrates the catalyst's efficiency, which is directly attributable to the ligand's properties.
Safety and Handling
Organophosphine compounds require careful handling due to their potential toxicity and reactivity.
-
Toxicity: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[5]
-
Air Sensitivity: While many trialkylphosphines are pyrophoric (ignite spontaneously in air), solid phosphines like this compound are generally more stable. However, they are still susceptible to oxidation by atmospheric oxygen to the corresponding phosphine oxide. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to preserve the ligand's integrity and catalytic activity.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile rubber), when handling this compound.[10]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from oxidizing agents.[9]
Conclusion
This compound stands out as a highly effective ligand for transition metal catalysis due to its well-defined combination of strong electron-donating properties and significant steric bulk. This unique profile enables the activation of challenging substrates and promotes efficient catalytic turnovers in critical bond-forming reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. For researchers in drug discovery and materials science, a thorough understanding of this ligand's properties and its mechanistic role provides a powerful advantage in the rational design of synthetic routes to complex molecular targets.
References
-
Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423. [Link]
-
Gelest, Inc. (2015). DICYCLOHEXYLPHOSPHINE Safety Data Sheet. [Link]
-
The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. [Link]
-
National Center for Biotechnology Information. (n.d.). Dicyclohexylphosphine. PubChem Compound Database. [Link]
-
LookChem. (n.d.). Phosphine, dicyclohexyl[3-(trimethylstannyl)propyl]- Safety Data Sheets(SDS). [Link]
-
National Center for Biotechnology Information. (n.d.). Dicyclohexyl(ethyl)phosphine. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). (a) Chemical structure of dicyclohexylphosphine ligand L 10 ; (b) ring... [Link]
-
National Center for Biotechnology Information. (n.d.). Phosphine, dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-3-yl)-. PubChem Compound Database. [Link]
-
Muller, A., Otto, S., & Roodt, A. (2008). Dicyclohexyl[4-(dimethylamino)phenyl]phosphine selenide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379. [Link]
-
Kennedy, A. R., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(15), 2469–2477. [Link]
-
ResearchGate. (2013). How pyrophoric is dicyclohexylphosphine? [Link]
-
Uozumi, Y., et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. Organometallics, 40(5), 631–637. [Link]
-
LibreTexts Chemistry. (2021). 4.3: Phosphines. [Link]
-
eScholarship.org. (2021). Phosphorus-Based Catalysis. [Link]
- Google Patents. (n.d.). CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane.
-
ResearchGate. (2021). Chapter 10 Applications of Transition Metal-catalyzed Cross-coupling Reactions in the Synthesis of Herbicides. [Link]
-
Poater, A., et al. (2017). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 46(34), 11447-11455. [Link]
-
Air Liquide. (2023). SAFETY DATA SHEET Phosphine. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. orgsyn.org [orgsyn.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphine, dicyclohexyl[3-(trimethylstannyl)propyl]- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. gelest.com [gelest.com]
Dicyclohexyl(mesityl)phosphine synthesis protocol
An In-Depth Technical Guide to the Synthesis of Dicyclohexyl(mesityl)phosphine
Abstract
This compound is a bulky, electron-rich monodentate phosphine ligand increasingly utilized in transition metal catalysis.[1] Its unique steric and electronic properties are pivotal in promoting challenging cross-coupling reactions.[2] This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of this compound, designed for researchers and professionals in organic synthesis and drug development. We will delve into the mechanistic underpinnings of the synthetic strategy, offer step-by-step experimental procedures, and emphasize critical safety protocols for handling the air- and moisture-sensitive reagents involved.
Introduction: The Rationale for Bulky Phosphine Ligands
In the realm of homogeneous catalysis, the ligand's role is paramount. It directly influences the catalyst's stability, activity, and selectivity by modulating the metal center's electronic and steric environment. Bulky, electron-rich phosphine ligands, such as this compound, have become indispensable in modern organic synthesis.[1]
-
Steric Hindrance: The bulky dicyclohexyl and mesityl groups create a sterically demanding pocket around the metal center. This bulk facilitates the reductive elimination step in catalytic cycles, which is often the rate-limiting step, thereby accelerating the overall reaction rate.
-
Electron-Donating Properties: The alkyl nature of the cyclohexyl groups and the methyl groups on the mesityl ring make the phosphorus atom highly electron-rich. This high electron density increases the reactivity of the metal center, particularly in the oxidative addition step with challenging substrates like aryl chlorides.
These combined properties make this compound and similar ligands highly effective in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi coupling.[2] This guide focuses on a robust and scalable synthesis utilizing a Grignard reaction, a cornerstone of organophosphorus chemistry.[3][4][5]
Synthetic Strategy: A Mechanistic Overview
The most common and efficient route to tertiary phosphines like this compound involves the reaction of an organometallic reagent with a halophosphine.[6] Our chosen strategy is a two-step process:
-
Synthesis of Chlorodicyclohexylphosphine (Cy₂PCl): This key intermediate is prepared by the controlled reaction of phosphorus trichloride (PCl₃) with a cyclohexyl Grignard reagent (CyMgCl).
-
Final Coupling Reaction: Chlorodicyclohexylphosphine is then treated with a mesityl Grignard reagent (MesMgBr) to yield the final product, this compound.
This approach allows for the modular construction of the phosphine, and the Grignard pathway is well-established for forming phosphorus-carbon bonds.[7]
Logical Flow of the Synthesis
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall synthetic workflow for this compound.
Safety First: Handling Pyrophoric and Air-Sensitive Reagents
The synthesis of this compound involves several pyrophoric or highly reactive reagents, including Grignard reagents and the phosphine product itself. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate gloves.[8][9][10] For handling large quantities of pyrophoric materials, Nomex® or similar flame-resistant gloves are recommended over standard nitrile gloves.[8][11]
-
Inert Atmosphere: All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[12] All glassware must be rigorously dried in an oven and cooled under vacuum before use.[9]
-
Working Environment: Never work alone when handling these reagents.[8] Keep the fume hood sash at the lowest possible position.[12] Ensure that a suitable fire extinguisher (e.g., Class D for metal fires) and quenching materials like dry sand are readily accessible.[11]
-
Reagent Transfer: Use syringes or cannulas for transferring pyrophoric liquids.[12] To avoid pressure buildup, use a syringe with a capacity at least double the volume of the liquid being transferred.[9] Always secure reagent bottles to a stand.[11][12]
| Hazard | Reagent/Compound | Precautionary Measures |
| Pyrophoric/Water-Reactive | Cyclohexylmagnesium Chloride | Handle under inert gas; avoid exposure to air/moisture.[9][10] |
| Pyrophoric/Water-Reactive | Mesitylmagnesium Bromide | Handle under inert gas; avoid exposure to air/moisture.[9][10] |
| Toxic/Corrosive | Phosphorus Trichloride | Handle in a fume hood; avoid inhalation and skin contact. |
| Air-Sensitive/Pyrophoric | This compound | Handle and store under an inert atmosphere. Can be malodorous.[13] |
Detailed Experimental Protocols
Part 1: Synthesis of Chlorodicyclohexylphosphine (Cy₂PCl)
This procedure is adapted from established methods for the synthesis of dialkylchlorophosphines.[13] The key to this reaction is the slow addition of the Grignard reagent at low temperature to prevent over-alkylation to the tertiary phosphine (PCy₃).[13]
Reaction Scheme: PCl₃ + 2 CyMgCl → Cy₂PCl + 2 MgCl₂
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Phosphorus Trichloride (PCl₃) | 137.33 | 5.5 mL (8.68 g) | 63.2 mmol |
| Cyclohexylmagnesium Chloride | - | 50.0 mL (2.0 M in Et₂O) | 100 mmol |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 250 mL | - |
Step-by-Step Protocol:
-
Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of nitrogen.
-
Reagent Charging: In the flask, place phosphorus trichloride (5.5 mL) and anhydrous diethyl ether (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the cyclohexylmagnesium chloride solution (50.0 mL, 2.0 M in Et₂O) to the dropping funnel via cannula. Add the Grignard reagent dropwise to the stirred PCl₃ solution over 2 hours, ensuring the internal temperature does not rise above -60 °C.[13]
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. Then, allow the mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).[13]
-
Workup: The resulting white suspension contains magnesium salts. The workup must be performed under an inert atmosphere. Cannula filter the mixture into another dry Schlenk flask to remove the magnesium salts. Wash the salts with two 50 mL portions of anhydrous diethyl ether.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield crude chlorodicyclohexylphosphine as a colorless oil or low-melting solid. The product is often used in the next step without further purification. Purity can be checked by ³¹P NMR spectroscopy (expected signal around δ 125 ppm).[14]
Part 2: Synthesis of this compound
This step involves the coupling of the prepared chlorodicyclohexylphosphine with a mesityl Grignard reagent.
Reaction Scheme: Cy₂PCl + MesMgBr → Cy₂(Mes)P + MgClBr
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Chlorodicyclohexylphosphine | 232.77 | ~14.7 g (from Part 1) | ~63.2 mmol |
| Mesitylmagnesium Bromide | - | 70.0 mL (1.0 M in THF) | 70.0 mmol |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
Step-by-Step Protocol:
-
Setup: Use a similar flame-dried, three-necked flask setup as in Part 1.
-
Reagent Charging: Dissolve the crude chlorodicyclohexylphosphine from the previous step in 100 mL of anhydrous THF and cool the solution to -10 °C in an ice/salt bath.
-
Grignard Addition: Add the mesitylmagnesium bromide solution (70.0 mL, 1.0 M in THF) to the dropping funnel. Add the Grignard reagent dropwise to the stirred Cy₂PCl solution over 1 hour.
-
Reaction: After the addition, remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours. The reaction progress can be monitored by ³¹P NMR.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a degassed saturated aqueous ammonium chloride solution (50 mL). This step must be done cautiously in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether. Separate the organic layer, and wash it with degassed brine (2 x 50 mL).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
Purification and Characterization
Crude this compound is typically an off-white solid or a viscous oil. Due to the air-sensitivity of phosphines, purification should be performed promptly.
Purification Methods
-
Crystallization: The most effective method for purifying solid phosphines. Dissolve the crude product in a minimum amount of a hot, degassed solvent (e.g., ethanol or isopropanol) and allow it to cool slowly. The choice of solvent may require some experimentation.
-
Silica Gel Chromatography: This can be performed but requires a deoxygenated silica gel column and degassed solvents (e.g., hexane/ethyl acetate mixtures). The phosphine may oxidize on the column, so this method should be performed quickly.
Characterization
The final product should be characterized to confirm its identity and purity.
-
³¹P NMR: This is the most definitive technique. A single peak is expected in the proton-decoupled spectrum.
-
¹H and ¹³C NMR: These spectra will confirm the presence of both the dicyclohexyl and mesityl groups.
-
Mass Spectrometry: To confirm the molecular weight of the product (C₂₁H₃₅P, MW: 334.48 g/mol ).
Caption: Purification workflow via recrystallization.
Conclusion
The synthesis of this compound via a Grignard-based protocol is a reliable and scalable method for accessing this valuable ligand. The success of the synthesis hinges on the careful control of reaction conditions, particularly temperature, and the rigorous exclusion of air and moisture. By following the detailed protocols and adhering to the stringent safety measures outlined in this guide, researchers can confidently prepare high-purity this compound for applications in catalysis and advanced organic synthesis.
References
-
Environmental Health and Safety, University of Nevada, Reno. Pyrophoric Reagents Handling in Research Labs. Available from: [Link]
-
BioRAFT. (2024). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. Available from: [Link]
-
Kennemur, J. L. (2010). Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory. ACS Chemical Health & Safety, 17(4), 27-35. Available from: [Link]
-
National Institutes of Health, Office of Research Services. Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. Available from: [Link]
-
Haque, A., Alenezi, K. M., Moll, H. E., Khan, M. S., & Wong, W. Y. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4253. Available from: [Link]
-
Haque, A., Alenezi, K. M., Moll, H. E., Khan, M. S., & Wong, W. Y. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4253. Available from: [Link]
-
Haque, A., Alenezi, K. M., Moll, H. E., Khan, M. S., & Wong, W. Y. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. PubMed, 35807497. Available from: [Link]
-
Haque, A., et al. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. ResearchGate. Available from: [Link]
-
Imamoto, T. (2008). Synthesis and applications of high-performance P-chiral phosphine ligands. Accounts of chemical research, 41(11), 1541-1552. Available from: [Link]
-
Bruno, N. C. (2014). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. DSpace@MIT. Available from: [Link]
-
Orpen, A. G., & Quayle, M. J. (2011). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. Available from: [Link]
-
Fogh, A. A., Belazregue, S., Ashley, A. E., & Chadwick, F. M. (2024). Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. ChemRxiv. Available from: [Link]
-
Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-441. Available from: [Link]
- CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane. Google Patents.
-
Higham, L. J., & Redshaw, C. (2022). Tertiary phosphines: preparation. Royal Society of Chemistry. Available from: [Link]
-
Supporting Information Secondary Phosphine Oxides as Pre-Ligands for Nanoparticle Stabilization. The Royal Society of Chemistry. Available from: [Link]
-
Cheung, C. L., So, C. M., & Kwong, F. Y. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195-208. Available from: [Link]
-
University of Johannesburg. (2010). Chapter 3: Synthesis of sterically hindered phosphines. UJ Content. Available from: [Link]
-
Synthesis of dicyclohexylchlorophosphane. PrepChem.com. Available from: [Link]
- CN102875596A - Preparation method of tricyclohexyl phosphine. Google Patents.
- US5892121A - Purification of tertiary phosphine oxides. Google Patents.
-
Mikhail, M. G., & Belletete, M. (2004). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, (11), 1647-1652. Available from: [Link]
-
Benaicha, T., Didi, M. A., & Villemin, D. (2007). Purification of tri-n-octyl phosphine oxide by extraction and precipitation. Extraction of Zn, Mo and Fe in acid medium. Scientific Study & Research, 8(3), 269. Available from: [Link]
Sources
- 1. 膦配體 [sigmaaldrich.com]
- 2. Design of precatalysts and phosphine ligands for Pd-catalyzed transformations [dspace.mit.edu]
- 3. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 9. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 10. Pyrophoric Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ors.od.nih.gov [ors.od.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. prepchem.com [prepchem.com]
Introduction: The Strategic Role of Dicyclohexyl(mesityl)phosphine in Modern Catalysis
An In-Depth Technical Guide to Dicyclohexyl(mesityl)phosphine (CAS: 870703-48-3)
In the landscape of modern synthetic chemistry, phosphine ligands are indispensable tools that underpin the efficacy of transition metal catalysis.[1][2] These ligands coordinate to metal centers, profoundly influencing their stability, reactivity, and selectivity.[2][3] this compound, identified by its CAS number 870703-48-3, has emerged as a significant member of the bulky, electron-rich phosphine ligand class.[4][5][6] Its architecture, featuring two sterically demanding cyclohexyl groups and an electron-donating mesityl (2,4,6-trimethylphenyl) group, imparts a unique combination of properties that are highly advantageous for a range of catalytic transformations, particularly palladium-catalyzed cross-coupling reactions.[7]
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It delves into the core attributes of this compound, from its fundamental physicochemical properties to its mechanistic role and practical application in key synthetic protocols. The narrative is grounded in the principles of causality, explaining not just what to do, but why specific experimental choices are made, ensuring a deeper understanding for the end-user.
Physicochemical & Structural Characteristics
The performance of a ligand is intrinsically linked to its physical and structural properties. This compound is a solid at room temperature, a practical advantage for handling and weighing.[7]
| Property | Value | Source(s) |
| CAS Number | 870703-48-3 | [4][5][6][8][9] |
| Molecular Formula | C₂₁H₃₃P | [5] |
| Molecular Weight | 316.46 g/mol | [7] |
| Appearance | Solid; Pale-yellow to yellow-brown solid | [7] |
| Melting Point | 81-85 °C | [7] |
| Typical Assay | ≥97% | [7] |
Detailed characterization data, including NMR and HPLC spectra, are typically available from suppliers and serve as a crucial quality control checkpoint before use.[10]
The Causality of Ligand Architecture in Catalysis
The efficacy of this compound is not coincidental; it is a direct result of its carefully balanced steric and electronic profile. Phosphine ligands are broadly characterized by these two features, which dictate their influence on the elementary steps of a catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
-
Steric Influence : The term "bulk" refers to the spatial volume occupied by the ligand around the phosphorus atom. The two cyclohexyl groups and the ortho-methyl groups of the mesityl substituent create significant steric hindrance. This bulk is critical for promoting the reductive elimination step—the final, product-forming step in many cross-coupling reactions.[11] Furthermore, this steric pressure favors the formation of highly reactive, monoligated palladium(0) species, which are often the true catalytic players, especially in the challenging activation of substrates like aryl chlorides.[12]
-
Electronic Nature : The phosphorus atom in this compound possesses a lone pair of electrons that it donates to the metal center, forming a σ-bond. The alkyl (cyclohexyl) and electron-rich aryl (mesityl) groups are strong electron-donating groups. This high electron density on the phosphorus is transferred to the palladium center, making the metal more nucleophilic. An electron-rich metal center is more reactive in the initial oxidative addition step of the catalytic cycle, facilitating the cleavage of the carbon-halide bond of the substrate.[11]
Caption: Structure of this compound.
Core Applications in Palladium-Catalyzed Cross-Coupling
The synergistic steric and electronic properties of this compound make it a powerful ligand for several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials synthesis.[7]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a premier method for constructing biaryl structures. The use of bulky, electron-rich phosphines like this compound is crucial for expanding the reaction's scope to include less reactive aryl chlorides and sterically hindered substrates.[12][13][14] The ligand accelerates both the initial oxidative addition and the final reductive elimination steps, leading to higher efficiency and yields.[14]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Representative Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a generalized procedure adapted from methodologies developed for similar bulky phosphine ligands.[12][14] It is intended as a starting point for optimization.
Objective: To couple 4-chlorotoluene with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (the Ligand)
-
4-Chlorotoluene (Aryl Halide)
-
Phenylboronic Acid (Boronic Acid)
-
Potassium phosphate tribasic (K₃PO₄) (Base)
-
Toluene/Water (Solvent system)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Catalyst Preparation (Pre-formation): In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (1 mol%) and this compound (2 mol%) to a dry Schlenk flask.
-
Reagent Addition: To the flask, add 4-chlorotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous toluene (e.g., 2 mL) and deionized water (e.g., 0.2 mL) via syringe. The use of a biphasic system with a specific base like K₃PO₄ is often crucial for efficient transmetalation.[14]
-
Reaction Execution: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. The causality here is that elevated temperatures are often required to overcome the activation barrier for the oxidative addition of the stable C-Cl bond.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of C-N bonds is central to the synthesis of pharmaceuticals and agrochemicals. The Buchwald-Hartwig amination provides a versatile method for this transformation.[15][16] The use of bulky, electron-rich ligands like this compound is essential for coupling a wide array of amines (primary, secondary) with aryl halides, including challenging aryl chlorides.[17] The ligand facilitates the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[15]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Representative Protocol: Buchwald-Hartwig Amination
This self-validating protocol is based on established procedures for related bulky phosphine ligand systems.[18][19]
Objective: To couple 4-bromotoluene with morpholine.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
This compound (the Ligand)
-
4-Bromotoluene (Aryl Halide)
-
Morpholine (Amine)
-
Sodium tert-butoxide (NaOtBu) (Base)
-
Anhydrous Toluene (Solvent)
-
Inert gas supply (Argon or Nitrogen)
-
Sealed reaction tube with a magnetic stir bar
Procedure:
-
System Preparation: In a glovebox, add the Pd₂(dba)₃ (0.5-1 mol% Pd), this compound (1.2-2.4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a reaction tube. The use of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine or the intermediate palladium-amine complex without competing in side reactions.[17]
-
Reagent Addition: Add 4-bromotoluene (1.0 mmol, 1.0 equiv) to the tube.
-
Solvent and Amine Addition: Remove the tube from the glovebox. Add anhydrous toluene (e.g., 2 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Seal the tube tightly with a PTFE-lined cap. Place the tube in a preheated oil bath or heating block at 100 °C and stir.
-
Monitoring: After the specified time (typically 4-24 hours), cool the reaction to room temperature. A small aliquot can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by GC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography to afford the N-arylated morpholine product.
Synthesis of this compound
While commercially available, understanding the synthesis of such ligands provides valuable insight. Tertiary phosphines are typically prepared via the reaction of a chlorophosphine with an organometallic reagent. A plausible, generalized route involves:
-
Grignard Formation: Preparation of mesitylmagnesium bromide from 2,4,6-trimethylbromobenzene and magnesium turnings.
-
Phosphinylation: Reaction of the Grignard reagent with dicyclohexylphosphorus chloride (Cy₂PCl). This reaction forms the P-C(aryl) bond. The bulky cyclohexyl groups are introduced via a commercially available or pre-synthesized chlorophosphine. This approach is a standard method for creating diverse phosphine ligand libraries.[14][20]
Safety, Handling, and Storage
Proper handling of organophosphorus compounds is paramount for laboratory safety.
| Aspect | Guideline | Source(s) |
| Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Classified as a combustible solid. While not rated as pyrophoric, related phosphines can be, so handle with caution to avoid air exposure. | [7][21][22] |
| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood or glovebox. Handle under an inert atmosphere (Argon, Nitrogen). Wear appropriate personal protective equipment (PPE): chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat. Avoid creating dust. | [21][23][24][25] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Store under an inert atmosphere to prevent slow oxidation. | [21][23][25] |
| First Aid | Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Inhalation: Move person to fresh air. Seek medical attention if irritation or discomfort persists. | [21][22][25] |
Conclusion
This compound is a testament to the power of rational ligand design in catalysis. Its robust architecture, characterized by significant steric bulk and strong electron-donating capacity, makes it a highly effective ligand for palladium-catalyzed cross-coupling reactions. It enables the efficient synthesis of complex C-C and C-N bonds under conditions that might fail with less sophisticated ligands. For the medicinal and materials chemist, this translates to broader substrate scope, improved reaction efficiency, and greater synthetic flexibility, solidifying its place as a valuable tool in the modern synthetic laboratory.
References
- A Comparative Guide to Bulky Phosphine Ligands in C
- CAS NO. 870703-48-3 | this compound. Arctom.
- 870703-48-3 | MFCD08276772 | this compound. Bluestar-am.
- DICYCLOHEXYLPHOSPHINE Safety D
- The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews.
- Phosphine Ligands in Cross-coupling Reactions. Tokyo Chemical Industry Co., Ltd.
- 870703-48-3|this compound. BLD Pharm.
- DICYCLOHEXYL-(2,4,6-TRIMETHYLPHENYL)PHO... | 870703-48-3. ChemSrc.
- 870703-48-3 this compound. AKSci.
- Phosphine, dicyclohexyl[3-(trimethylstannyl)
- Dicyclohexylphosphine - Safety D
- Safety D
- SAFETY D
- A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in C
- Bulky phosphine ligands promote palladium-catalyzed protodeboron
- Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
- DICYCLOHEXYL(2-MESITYL-1H-INDEN-1-YL)PHOSPHINE. Sigma-Aldrich.
- Dicyclohexylphosphine 97% | 829-84-5. Sigma-Aldrich.
- The Role of Phosphine Ligands in Modern Catalysis: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD.
- Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands.
- Dicyclohexylphosphine oxide synthesis. ChemicalBook.
- Dicyclohexylphosphine | C12H23P | CID 13239. PubChem, NIH.
- cas 870703-48-3|| where to buy this compound. Chemenu.
- Dicyclohexyl[(1R)-2′-(2,4,6-trimethylphenoxy)[1,1′-binaphthalen]-2-yl]phosphine. ChemScene.
- Buchwald–Hartwig amin
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, NIH.
- Buchwald–Hartwig amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Phosphine, dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-3-yl)- | C33H49P | CID 71309965. PubChem.
- Dicyclohexyl(2,4,6-trimethylphenyl)phosphine 97%. Sigma-Aldrich.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal C
- Catalytic Wittig.
- Application Notes and Protocol for Buchwald-Hartwig Amination Utilizing Diphenyl(m-tolyl)phosphine. Benchchem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Using Bimesityl-Type Phosphine Ligands. Benchchem.
Sources
- 1. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arctomsci.com [arctomsci.com]
- 5. 870703-48-3 | MFCD08276772 | this compound [aaronchem.com]
- 6. DICYCLOHEXYL-(2,4,6-TRIMETHYLPHENYL)PHO& | 870703-48-3 [chemicalbook.com]
- 7. ジシクロヘキシル-(2,4,6-トリメチルフェニル)ホスフィン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 870703-48-3 this compound AKSci 3730AC [aksci.com]
- 9. cas 870703-48-3|| where to buy this compound [french.chemenu.com]
- 10. 870703-48-3|this compound|BLD Pharm [bldpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. rsc.org [rsc.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. static.cymitquimica.com [static.cymitquimica.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. gelest.com [gelest.com]
- 24. Phosphine, dicyclohexyl[3-(trimethylstannyl)propyl]- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 25. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of Dicyclohexyl(mesityl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling precautions for dicyclohexyl(mesityl)phosphine. As a bulky, electron-rich phosphine ligand, its unique properties are invaluable in modern synthetic chemistry, particularly in cross-coupling reactions. However, these same properties necessitate stringent handling protocols to mitigate potential hazards. This document is intended to empower researchers with the knowledge to work with this reagent safely and effectively.
Understanding the Compound: Properties and Reactivity Profile
This compound, also known as 2-(dicyclohexylphosphino)-1,3,5-trimethylbenzene, is a solid organophosphorus compound. Its utility in catalysis is largely due to the steric bulk of the cyclohexyl and mesityl groups and the electron-donating nature of the phosphine, which can influence the reactivity and stability of metal complexes.[1]
Physical and Chemical Properties:
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₃P | |
| Molecular Weight | 316.46 g/mol | |
| Appearance | Solid | |
| Melting Point | 81-85 °C |
While specific reactivity data for this compound is not extensively documented in publicly available safety literature, its behavior can be inferred from its structural similarity to other trialkyl and triarylphosphines. The phosphorus atom possesses a lone pair of electrons, making it a nucleophile and a Lewis base. It is susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxide. This oxidation can be slow for bulky phosphines but is a critical consideration for maintaining the reagent's integrity and the reproducibility of catalytic reactions.
The thermal decomposition of phosphine ligands can be complex, potentially generating flammable and toxic phosphorus oxides and organic phosphine vapors upon combustion.[2][3]
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are skin, eye, and respiratory irritation. However, due to its classification as a bulky phosphine ligand and the known hazards of its parent compound, dicyclohexylphosphine, a conservative approach to handling is imperative. Dicyclohexylphosphine is classified as a pyrophoric liquid that can ignite spontaneously in air, is toxic if swallowed, and causes severe skin burns and eye damage.[2][4] While the solid nature and the mesityl group of this compound likely reduce its pyrophoricity compared to the liquid parent compound, the potential for residual pyrophoric impurities or the formation of hazardous byproducts cannot be dismissed.
GHS Hazard Classifications for this compound:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Inferred and Potential Hazards:
-
Air Sensitivity: Like most phosphines, it is susceptible to oxidation in air.
-
Combustibility: Although a solid, it is a combustible material.
-
Toxicity: While specific toxicological data is limited, related triarylphosphines have shown varying levels of toxicity, including potential neurotoxic effects at high doses.[5][6][7] Inhalation of dust or fumes can irritate the respiratory system.
Risk Assessment Summary: The primary risks to laboratory personnel arise from:
-
Inhalation: Dust inhalation can lead to respiratory tract irritation.
-
Skin and Eye Contact: Direct contact can cause irritation or chemical burns.
-
Ingestion: Accidental ingestion could be harmful.
-
Fire: Improper handling or storage could lead to a fire hazard, especially in the presence of oxidizing agents.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for mitigating the risks associated with this compound.
Engineering Controls
The causality behind the choice of engineering controls is to create a physical barrier between the researcher and the hazardous material, thereby minimizing exposure.
-
Fume Hood: All manipulations of this compound should be performed inside a certified chemical fume hood to control the release of dust and potential vapors.
-
Inert Atmosphere: For transfers and reactions, the use of a glove box or Schlenk line is highly recommended to prevent oxidation and ensure the integrity of the reagent. An inert atmosphere of nitrogen or argon should be maintained.
-
Ventilation: General laboratory ventilation should be adequate to dilute any fugitive emissions.
Personal Protective Equipment (PPE)
The selection of PPE is based on a thorough risk assessment of the specific procedures being undertaken.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield is recommended when handling larger quantities or when there is a risk of splashing.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[2] Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Skin and Body Protection: A flame-resistant laboratory coat is essential. Additional protective clothing may be necessary depending on the scale of the work.
-
Respiratory Protection: For situations where dust generation cannot be fully controlled by engineering means, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.
Safe Handling and Storage Protocols
Adherence to strict protocols is the cornerstone of safely working with air-sensitive and potentially hazardous reagents. These protocols are designed as self-validating systems to ensure a safe working environment.
General Handling Precautions
-
Work in a designated area: All work with this compound should be conducted in a designated area within a fume hood.
-
Avoid dust generation: Handle the solid material carefully to minimize the creation of dust.
-
Use appropriate tools: Use spark-proof tools for transfers.[8]
-
Inert atmosphere operations: For weighing and transferring the solid, a glove box is the ideal environment. If a glove box is not available, rapid transfers under a blanket of inert gas (nitrogen or argon) can be performed, though this carries a higher risk of air exposure.
Experimental Workflow: Weighing and Transfer
The following workflow is a detailed methodology for the safe transfer of solid this compound.
Caption: Step-by-step spill response plan.
In the event of a spill, do not use water or other reactive liquids for cleanup. [3]Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash. [2]
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [8]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. [8]* Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [8]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use a Class D fire extinguisher (for combustible metals) or dry powder, such as sand, dolomite, or sodium chloride. [2][9]* Unsuitable Extinguishing Media: Do not use water , foam, or carbon dioxide, as they may react with the phosphine or its decomposition products.
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.
-
Deactivation (if necessary): For larger quantities of waste, a chemical deactivation process may be required. This should only be performed by trained personnel following established institutional protocols. One common method for deactivating phosphines is slow oxidation with a suitable oxidizing agent under controlled conditions.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations. [8]Do not dispose of it down the drain or in the regular trash. [8]
Conclusion
This compound is a powerful tool in the arsenal of the synthetic chemist. By understanding its properties, recognizing its potential hazards, and adhering to the rigorous safety protocols outlined in this guide, researchers can harness its capabilities while ensuring a safe and productive laboratory environment. A culture of safety, built on a foundation of knowledge and meticulous practice, is paramount when working with such reactive and potentially hazardous materials.
References
-
DICYCLOHEXYLPHOSPHINE - Safety Data Sheet. Gelest, Inc. [Link]
-
Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). ACS Publications. [Link]
-
Phosphine reactivity and its implications for pyrolysis experiments and astrochemistry. ChemRxiv. [Link]
-
The Adsorption and Thermal Decomposition of PH3 on Si(111)-(7x7). DTIC. [Link]
-
OMPH018_ DICYCLOHEXYLPHOSPHINE. Gelest, Inc. [Link]
-
Phosphine, dicyclohexyl[3-(trimethylstannyl)propyl]- Safety Data Sheets(SDS). lookchem. [Link]
-
Triphenylphosphine*. OSPAR Commission. [Link]
-
A Study on the Acute Toxicity of the Tri-aryl Phosphates Used as Plasticizers. PMC - NIH. [Link]
-
COVER PAGE. OECD Existing Chemicals Database. [Link]
-
Mechanism of thermal decomposition of trans-diethylbis(tertiary phosphine)palladium(II). Steric effects of tertiary phosphine ligands on the stability of diethylpalladium complexes. OSTI.GOV. [Link]
-
Acute and subacute inhalation toxicities of phosphine, phenylphosphine and triphenylphosphine. PubMed. [Link]
-
Provisional Peer Reviewed Toxicity Values for Triphenylphosphine oxide. US EPA. [Link]
-
The thermal decomposition of phosphine by tungsten and molybdenum. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]
-
NRT Quick Reference Guide: Phosphine; Aluminum, Magnesium, and Zinc Phosphide. US EPA. [Link]
-
How pyrophoric is dicyclohexylphosphine? ResearchGate. [Link]
-
Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. Chemical Science (RSC Publishing). [Link]
-
Guide to the Disposal of Chemically Stabilized and Solidified Waste. US EPA. [Link]
-
Org. Synth. 2024, 101, 423. Organic Syntheses. [Link]
-
Phosphine | Medical Management Guidelines. ATSDR - CDC. [Link]
-
Guidance On Disposal of Aluminium Phosphide Residues On Ships. Marine Insight. [Link]
-
03/14 - Disposal of Aluminium Phosphide residues following fumigation of cargoes in transit. UK P&I Club. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. gelest.com [gelest.com]
- 3. gelest.com [gelest.com]
- 4. 二环己基膦 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. ospar.org [ospar.org]
- 6. A Study on the Acute Toxicity of the Tri-aryl Phosphates Used as Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. apps.dtic.mil [apps.dtic.mil]
solubility of Dicyclohexyl(mesityl)phosphine in organic solvents
An In-depth Technical Guide to the Solubility of Dicyclohexyl(mesityl)phosphine in Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a bulky, electron-rich phosphine ligand critical to modern catalysis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data. It delves into the physicochemical principles governing the solubility of this ligand, offers a detailed, step-by-step experimental protocol for its quantitative determination, and discusses the practical implications for reaction design and optimization. By integrating theoretical insights with actionable methodologies, this guide serves as a self-validating resource for the effective application of this compound in organic synthesis.
Introduction: The Significance of Solubility in Homogeneous Catalysis
This compound, a member of the Buchwald-type phosphine ligands, has emerged as a powerful tool in transition metal catalysis. Its unique steric and electronic properties are instrumental in facilitating a wide range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings.[1] The bulky dicyclohexyl and mesityl groups create a sterically demanding environment around the phosphorus atom, which promotes the reductive elimination step in catalytic cycles and stabilizes low-coordinate metal centers.
However, the successful implementation of this ligand in a reaction is fundamentally dependent on its solubility in the chosen solvent system. Proper dissolution of the ligand and the resulting metal complex is paramount for achieving optimal reaction kinetics, ensuring catalyst stability, and simplifying post-reaction workup and purification. A poorly chosen solvent can lead to catalyst precipitation, reduced activity, and inconsistent results. Therefore, a thorough understanding of the solubility profile of this compound is not merely an academic exercise but a critical prerequisite for robust and scalable synthetic protocols.
This guide provides a detailed exploration of the factors influencing the solubility of this compound and presents a practical framework for its experimental determination.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, the following physicochemical properties are key determinants of its behavior in organic solvents:
-
Molecular Structure and Steric Hindrance: The ligand's structure is characterized by two bulky, non-polar cyclohexyl groups and a mesityl (2,4,6-trimethylphenyl) group attached to the phosphorus atom.[1] This significant steric bulk and the presence of numerous C-H bonds contribute to its overall lipophilic and non-polar character.
-
Polarity: While the phosphorus atom has a lone pair of electrons, the molecule as a whole is largely non-polar. The symmetrical distribution of the bulky alkyl and aryl groups minimizes any significant dipole moment. This inherent non-polarity suggests a preference for dissolution in non-polar or weakly polar organic solvents, following the principle of "like dissolves like."
-
Intermolecular Interactions: The primary intermolecular forces at play are van der Waals forces (specifically, London dispersion forces) due to the large, non-polar surface area of the molecule. The potential for dipole-dipole interactions is limited, and hydrogen bonding is not a significant factor.
Given these properties, it is anticipated that this compound will exhibit good solubility in non-polar solvents such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, benzene), as well as in moderately polar aprotic solvents like ethers (e.g., diethyl ether, tetrahydrofuran) and chlorinated solvents (e.g., dichloromethane). Conversely, its solubility is expected to be limited in highly polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) and very poor in polar protic solvents like alcohols (e.g., methanol, ethanol) and water.
Quantitative Solubility Profile of this compound
| Solvent | Solvent Polarity (Dielectric Constant) | Qualitative Solubility (Predicted) | Quantitative Solubility ( g/100 mL at 25°C) |
| Toluene | 2.38 | Highly Soluble | User-determined value |
| Tetrahydrofuran (THF) | 7.58 | Soluble | User-determined value |
| Dichloromethane (DCM) | 9.08 | Soluble | User-determined value |
| Hexanes | 1.89 | Soluble | User-determined value |
| Diethyl Ether | 4.34 | Soluble | User-determined value |
| Acetonitrile | 37.5 | Sparingly Soluble | User-determined value |
| Methanol | 32.7 | Poorly Soluble / Insoluble | User-determined value |
| Water | 80.1 | Insoluble | User-determined value |
Experimental Protocol for Solubility Determination
The following detailed methodology provides a robust and self-validating system for the quantitative determination of the solubility of this compound.
Materials and Equipment
-
This compound (solid)[1]
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Scintillation vials or small flasks with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Syringes and syringe filters (0.2 or 0.45 µm, solvent-compatible)
-
Volumetric flasks
-
Inert gas supply (e.g., nitrogen or argon)
-
Schlenk line or glovebox (recommended due to the air-sensitive nature of many phosphines)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.
-
Record the initial mass of the phosphine.
-
Add a known volume or mass of the chosen organic solvent to the vial.
-
Seal the vial tightly.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir vigorously for a predetermined equilibration time (e.g., 24-48 hours). This extended stirring is necessary to ensure that the dissolution has reached equilibrium.
-
-
Sample Collection and Filtration:
-
After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least one hour at the same constant temperature.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean vial. This step is critical to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Record the mass of the vial containing the filtered saturated solution.
-
Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the decomposition point of the phosphine.
-
Once the solvent is completely removed, re-weigh the vial containing the solid residue.
-
The mass of the residue corresponds to the mass of this compound dissolved in the known volume of the solvent.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
-
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100
-
-
Experimental Workflow Diagram
Caption: Workflow for the gravimetric determination of solubility.
Practical Implications for Researchers
A clear understanding of the solubility of this compound is crucial for its effective use in the laboratory:
-
Reaction Setup: For homogeneous catalysis, the ligand and the resulting catalyst complex must remain fully dissolved throughout the reaction. Inadequate solubility can lead to the formation of inactive precipitates, resulting in lower yields and reproducibility issues.
-
Solvent Selection: The choice of solvent should not only be based on the solubility of the phosphine ligand but also on the solubility of the reactants, the reaction temperature, and compatibility with the reagents. A solvent that readily dissolves the ligand at room temperature may not be suitable for a high-temperature reaction if the solubility of other components becomes an issue.
-
Purification: The solubility profile of the ligand is also important for post-reaction workup. For example, if the product is soluble in a solvent in which the ligand is not, this can be exploited for purification by precipitation or crystallization. Conversely, if the ligand and product have similar solubilities, chromatographic separation may be necessary.
-
Safety and Handling: this compound is an air-sensitive solid and should be handled under an inert atmosphere.[2] It can cause skin and eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[1][2] All handling should be performed in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable ligand in modern organic synthesis, and its effective application is intrinsically linked to its solubility characteristics. While detailed quantitative data is not widely published, a qualitative understanding based on its physicochemical properties, combined with the robust experimental protocol provided in this guide, empowers researchers to make informed decisions regarding solvent selection and reaction design. By systematically determining the solubility of this ligand in relevant solvent systems, scientists can enhance the reliability, efficiency, and scalability of their catalytic processes, ultimately accelerating the pace of discovery in chemical and pharmaceutical research.
References
- SAFETY DATA SHEET. (2010-05-17).
Sources
An In-Depth Technical Guide to the Spectral Analysis of Dicyclohexyl(mesityl)phosphine
Abstract
Dicyclohexyl(mesityl)phosphine is a bulky, electron-rich trialkylphosphine ligand frequently employed in catalysis, particularly in cross-coupling reactions. Its unique steric and electronic properties, derived from the bulky cyclohexyl groups and the electron-donating mesityl group, are critical to its function. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and mechanistic studies. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and other key spectral data for this compound, offering field-proven insights into data acquisition and interpretation for researchers, chemists, and drug development professionals.
Introduction: The Structural Significance of this compound
This compound, also known as CY-Mes-Phos, belongs to a class of sterically demanding phosphine ligands. The tetrahedral arrangement around the central phosphorus atom is substituted with two cyclohexyl rings and one mesityl (2,4,6-trimethylphenyl) group.
-
Steric Hindrance : The two bulky cyclohexyl groups create a large steric footprint, defined by a significant cone angle. This property is crucial in many catalytic cycles, as it can promote reductive elimination and stabilize low-coordinate metal centers.
-
Electronic Properties : The mesityl group, with its three electron-donating methyl groups, enhances the electron-donating ability of the phosphorus atom. This increased basicity influences the ligand's coordination to metal centers and the reactivity of the resulting complex.
Accurate spectral analysis is the primary method for verifying the integrity of this structure, confirming purity, and understanding its behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this compound. The analysis focuses on three key nuclei: ³¹P, ¹H, and ¹³C.
³¹P NMR Spectroscopy: The Definitive Signal
The ³¹P nucleus (spin I=1/2, 100% natural abundance) provides a direct and unambiguous window into the electronic environment of the phosphorus atom.[1]
Expected Chemical Shift: For tertiary phosphines, the ³¹P chemical shift is sensitive to the nature of the substituents.[2] The presence of three alkyl groups (two cyclohexyl, one mesityl) places the expected signal in a characteristic region. The ³¹P{¹H} NMR spectrum of this compound typically exhibits a sharp singlet. While a specific literature value for the free ligand was not found in the search, analogous trialkylphosphines like tricyclohexylphosphine show signals in the upfield region. For instance, an increase in the number of cyclohexyl groups on a phosphine generally leads to an increase (less negative value) in the ³¹P chemical shift.[3] The chemical shift range for tertiary phosphines can be broad, generally from δ -60 to +60 ppm.[2]
Causality in Data Acquisition: Obtaining a high-quality, quantitative ³¹P NMR spectrum requires careful consideration of experimental parameters.[4]
-
Solvent Selection : Aprotic deuterated solvents like CDCl₃, C₆D₆, or THF-d₈ are suitable. The choice can subtly influence the chemical shift; consistency is key for comparative studies. Aprotic solvents are crucial to avoid unwanted reactions or deuterium exchange, which can be an issue with certain reference standards in protic solvents.[4]
-
Proton Decoupling : To simplify the spectrum to a single sharp line and improve the signal-to-noise ratio, broadband proton decoupling is almost always employed.[5][6] This removes the complex splitting patterns that would arise from coupling to the numerous protons on the cyclohexyl and mesityl groups.
-
Quantitative Measurements : For purity assessment, a quantitative spectrum is necessary. This requires ensuring complete relaxation of the ³¹P nucleus between scans. A long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the phosphorus nucleus, is essential. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration.[5]
-
Referencing : Spectra are referenced to an external standard of 85% H₃PO₄, which is assigned a chemical shift of δ 0.00.[6]
¹H NMR Spectroscopy: Mapping the Aliphatic and Aromatic Regions
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.
Expected Signals & Interpretation:
-
Mesityl Group Protons :
-
Aromatic Protons (2H) : The two meta-protons on the mesityl ring will appear as a singlet in the aromatic region (typically δ 6.8-7.2 ppm). The symmetry of the ring makes these protons chemically equivalent.
-
Methyl Protons (9H) : The three methyl groups will give rise to two distinct singlets. The two ortho-methyl groups (6H) are equivalent and will appear as one singlet, while the single para-methyl group (3H) will appear as a separate singlet, both typically in the range of δ 2.1-2.5 ppm.
-
-
Cyclohexyl Group Protons (22H) : The signals for the 22 protons on the two cyclohexyl rings will be complex and overlapping. They appear in the upfield aliphatic region (typically δ 1.0-2.0 ppm) as a series of broad multiplets.[7] The complexity arises from the fixed chair conformations of the rings and the diastereotopic nature of the axial and equatorial protons, which are further complicated by coupling to each other and to the phosphorus atom. Complete assignment of this region is often unnecessary for routine characterization but confirms the presence of the saturated rings.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C{¹H} NMR spectrum reveals all unique carbon environments and provides valuable information through carbon-phosphorus coupling constants (JC-P).
Expected Signals & Interpretation:
-
Mesityl Group Carbons :
-
Aromatic Carbons : Four distinct signals are expected in the aromatic region (δ 125-145 ppm). The ipso-carbon (attached to P) will appear as a doublet due to ¹JC-P coupling. The ortho-, meta-, and para-carbons will also show coupling to phosphorus, though with smaller coupling constants (²JC-P, ³JC-P, ⁴JC-P).
-
Methyl Carbons : The ortho- and para-methyl carbons will appear as sharp singlets in the aliphatic region (δ 20-25 ppm).
-
-
Cyclohexyl Group Carbons :
-
Ipso-Carbon (C1) : The carbon atom directly bonded to phosphorus will show the largest one-bond coupling constant (¹JC-P) and typically appears around δ 35 ppm.[8]
-
Other Carbons (C2, C3, C4) : The remaining cyclohexyl carbons will appear as distinct signals, often as doublets due to two-bond (²JC-P) and three-bond (³JC-P) coupling.[8] The chemical shifts for these carbons typically fall in the range of δ 26-32 ppm.[3][8] Hindered rotation around the P-C bonds can sometimes lead to non-equivalent signals for the cyclohexyl carbons.[3]
-
Table 1: Summary of Expected NMR Spectral Data for this compound
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling |
| ³¹P | - | Region-specific for trialkyl-P | Singlet (with ¹H decoupling) |
| ¹H | Mesityl - Ar-H | ~ 6.8 - 7.2 | Singlet (2H) |
| Mesityl - o-CH₃ | ~ 2.1 - 2.5 | Singlet (6H) | |
| Mesityl - p-CH₃ | ~ 2.1 - 2.5 | Singlet (3H) | |
| Cyclohexyl - CH, CH₂ | ~ 1.0 - 2.0 | Broad, overlapping multiplets (22H) | |
| ¹³C | Mesityl - Ar-C | ~ 125 - 145 | 4 signals, all showing coupling to ³¹P |
| Mesityl - CH₃ | ~ 20 - 25 | 2 signals | |
| Cyclohexyl - C1 | ~ 35 | Doublet (¹JC-P ≈ 18 Hz)[8] | |
| Cyclohexyl - C2, C3, C4 | ~ 26 - 32 | Signals often appear as doublets due to ⁿJC-P[8] |
Note: Exact chemical shifts and coupling constants can vary based on solvent, concentration, and instrument frequency.
Workflow for Spectral Analysis
A systematic workflow ensures accurate and reproducible results.
Caption: Workflow for NMR analysis of this compound.
Other Spectroscopic Techniques
Infrared (IR) Spectroscopy
FT-IR spectroscopy is useful for identifying characteristic functional groups.
-
C-H Stretching : Strong bands between 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the cyclohexyl and methyl groups.
-
Aromatic C=C Stretching : Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-H Bending : Bands in the 1375-1450 cm⁻¹ region corresponding to methyl and methylene groups.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₂₁H₃₃P), the expected molecular weight is approximately 316.46 g/mol . Electron Impact (EI) or Electrospray Ionization (ESI) can be used. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
Experimental Protocols: A Self-Validating System
Protocol 5.1: Acquiring a Quantitative ³¹P{¹H} NMR Spectrum
This protocol is designed to provide an accurate measure of purity against a certified internal standard.
-
Preparation :
-
Accurately weigh ~20-30 mg of this compound and ~10-15 mg of a suitable internal standard (e.g., triphenyl phosphate) into a vial. The standard should have a known purity, a chemical shift well-resolved from the analyte, and a similar T₁ relaxation time if possible.
-
Record the exact masses.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and vortex to ensure homogeneity.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (Example on a 400 MHz Spectrometer) :
-
Insert the sample, lock, and shim the instrument.
-
Load a standard ³¹P experiment with proton decoupling.
-
Key Parameter Justification :
-
Set the spectral width to cover the expected range of organophosphorus compounds (e.g., -100 to 150 ppm). This ensures all signals, including potential impurities, are captured.
-
Set the transmitter offset to the center of the region of interest.
-
Crucially, set the relaxation delay (D1) to at least 30 seconds. This is a conservative value to ensure full relaxation for most phosphine compounds, a prerequisite for accurate integration.[4]
-
Set the acquisition time (AQ) to at least 2-3 seconds for good digital resolution.
-
Use a pulse angle of 30-45 degrees. A smaller pulse angle shortens the required relaxation delay.
-
Select an inverse-gated decoupling sequence to eliminate NOE.
-
-
-
Acquisition :
-
Acquire a sufficient number of scans (e.g., 64-128) to achieve a good signal-to-noise ratio (>250:1) for accurate integration.
-
-
Processing :
-
Apply an exponential multiplication factor (line broadening) of ~1 Hz to improve the signal-to-noise ratio.
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Reference the spectrum by setting the chemical shift of the internal standard to its known value.
-
Carefully integrate the signal for this compound and the internal standard. Calculate the purity based on the integral values, number of phosphorus atoms, and initial masses.
-
Conclusion
The spectral characterization of this compound is straightforward but requires methodical execution and an understanding of the underlying principles. ³¹P NMR provides the most direct probe of the ligand's electronic nature and purity, while ¹H and ¹³C NMR confirm the integrity of the organic framework. By following validated protocols and understanding the causal relationships between experimental parameters and data quality, researchers can confidently verify the identity and purity of this important catalytic ligand, ensuring the reliability and reproducibility of their chemical transformations.
References
-
Schraml, J., Čapka, M., & Blechta, V. (1992). 31P and 13C NMR spectra of cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine. Magnetic Resonance in Chemistry, 30(6), 544–547. Available at: [Link]
-
University of Ottawa. (n.d.). 31 Phosphorus NMR. Available at: [Link]
-
Li, W., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules. Available at: [Link]
-
National Institutes of Health. (2024). [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. PubMed. Available at: [Link]
-
Georgia State University. (2024). 31P NMR Data Acquisition. Available at: [Link]
-
Kourkine, I. V., et al. (1996). Metal Complexes of Mesitylphosphine: Synthesis, Structure, and Spectroscopy. Inorganic Chemistry, 35(23), 6708–6716. Available at: [Link]
-
Cade-Menun, B. J. (2003). Phosphorus-31 Nuclear Magnetic Resonance Spectral Assignments of Phosphorus Compounds in Soil NaOH–EDTA Extracts. Soil Science Society of America Journal. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information For: Nickel-Catalyzed Arene Hydrogenation. Available at: [Link]
-
ResearchGate. (n.d.). Coupling constants (Hz) and chemical shifts (δ/ppm) for the major conformers of 1-3. Available at: [Link]
-
SpectraBase. (n.d.). Mesityl-diphenyl-methylene-phosphine. Available at: [Link]
-
National Institutes of Health. (n.d.). Trimesitylphosphine. PubChem. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). IV. NMR Spectra. Available at: [Link]
-
SpectraBase. (n.d.). Trimesitylphosphine. Available at: [Link]
-
National Institutes of Health. (n.d.). Dicyclohexylphosphine. PubChem. Available at: [Link]
-
Semantic Scholar. (n.d.). 31P and 13C NMR spectra of cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine. Available at: [Link]
-
NPTEL. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. sci-hub.ru [sci-hub.ru]
- 4. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Dicyclohexylphenylphosphine(6476-37-5) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
Dicyclohexyl(mesityl)phosphine: A Comprehensive Technical Guide for Researchers
An In-Depth Examination of a Key Ligand for Cross-Coupling Catalysis, Including Commercial Availability, Physicochemical Properties, and Application Protocols.
Introduction
Dicyclohexyl(mesityl)phosphine, a monodentate trialkylphosphine ligand, has emerged as a valuable tool for chemists engaged in the synthesis of complex molecules. Its unique steric and electronic properties make it particularly effective in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide provides a detailed overview of this compound, from its commercial availability to its practical application in the laboratory, designed for researchers, scientists, and professionals in drug development.
Commercial Availability and Suppliers
This compound, identified by the CAS number 870703-48-3 , is a commercially available research chemical. While availability may vary, several chemical suppliers specialize in providing this and other phosphine ligands for research and development purposes. When sourcing this reagent, it is crucial to consider purity, available quantities, and proper storage and handling information provided by the supplier.
Below is a table of known suppliers for this compound. Researchers are advised to consult the suppliers' websites for the most current information on product availability, purity, and pricing.
| Supplier | Purity/Specification | Storage Conditions |
| BLD Pharm | Not specified | Inert atmosphere, 2-8°C[1] |
| Aaron Chemistry | Not specified | Not specified |
| Chemenu | Not specified | Not specified[2] |
Note: A previous listing for this product on Sigma-Aldrich has been discontinued[3].
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe use in a laboratory setting.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 870703-48-3 | [1] |
| Molecular Formula | C₂₁H₃₃P | [1] |
| Molecular Weight | 316.46 g/mol | [1] |
| Appearance | Solid (form may vary) | |
| Storage | Inert atmosphere, 2-8°C | [1] |
Detailed spectroscopic data such as ¹H, ¹³C, and ³¹P NMR, as well as solubility in various organic solvents, are not consistently provided in publicly available supplier data. Researchers should refer to the Certificate of Analysis provided by the supplier or consult relevant scientific literature for this information.
Safety and Handling
This compound is associated with certain hazards, and appropriate safety precautions must be taken.
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].
It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The utility of this compound lies in its role as a ligand in palladium-catalyzed cross-coupling reactions. The bulky dicyclohexyl and mesityl groups create a sterically hindered environment around the palladium center. This steric bulk, combined with the electron-donating nature of the phosphine, facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to higher reaction efficiency and the ability to couple challenging substrates.
This ligand is particularly effective in reactions such as the Suzuki-Miyaura coupling (for the formation of C-C bonds) and the Buchwald-Hartwig amination (for the formation of C-N bonds), especially with less reactive aryl chlorides.
The Catalytic Cycle of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls. The catalytic cycle, facilitated by a palladium catalyst and a phosphine ligand like this compound, is illustrated below. The bulky ligand promotes the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition of the aryl halide.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
The following is a representative, step-by-step protocol for a Suzuki-Miyaura coupling reaction using this compound. This protocol should be adapted and optimized for specific substrates.
Objective: To synthesize a biaryl compound from an aryl chloride and an arylboronic acid using a palladium catalyst with this compound as the ligand.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate and this compound.
-
Rationale: The pre-mixing of the palladium source and the ligand allows for the in-situ formation of the active catalytic species. The bulky and electron-rich nature of the this compound ligand is crucial for the activation of the less reactive C-Cl bond of the aryl chloride.
-
-
Addition of Reagents:
-
To the flask containing the catalyst mixture, add the aryl chloride, arylboronic acid, and potassium phosphate.
-
Rationale: Potassium phosphate is a commonly used base in Suzuki-Miyaura couplings. It facilitates the transmetalation step by forming a more nucleophilic boronate species.
-
-
Solvent Addition and Reaction Conditions:
-
Add anhydrous toluene to the flask via syringe.
-
Seal the flask and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for the desired reaction time (typically 12-24 hours).
-
Rationale: Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the reactants. The elevated temperature is often necessary to overcome the activation energy for the oxidative addition of the aryl chloride.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Self-Validation: The success of the protocol can be validated by obtaining the desired product in a reasonable yield and confirming its identity and purity through standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Conclusion
This compound is a potent and versatile ligand for palladium-catalyzed cross-coupling reactions, offering significant advantages in the synthesis of complex organic molecules, particularly when employing challenging substrates like aryl chlorides. A comprehensive understanding of its commercial availability, physicochemical properties, and safe handling, coupled with well-designed experimental protocols, will enable researchers to effectively harness its catalytic power in their synthetic endeavors.
References
-
Aaron Chemistry. This compound. [Link]
Sources
Methodological & Application
Application Notes & Protocols: Leveraging Dicyclohexyl(mesityl)phosphine for Advanced Suzuki Cross-Coupling Reactions
Introduction: The Enduring Power of the Suzuki Coupling and the Ligand's Decisive Role
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Its significance in the synthesis of polymers, natural products, and, critically, pharmaceutical compounds cannot be overstated, owing to its mild reaction conditions and exceptional functional group tolerance.[2][3] The core of this transformation involves the coupling of an organoboron species with an organic halide or sulfonate.
The efficacy and scope of the Suzuki reaction are not determined by the palladium source alone; the choice of phosphine ligand is paramount. The ligand modulates the electronic and steric environment of the palladium center, directly influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][4] Modern challenges in drug development and materials science often require the coupling of sterically demanding or electronically deactivated substrates. For these transformations, standard phosphine ligands like triphenylphosphine often prove inadequate.[5] This has spurred the development of advanced ligands, among which the class of bulky, electron-rich dialkylbiaryl phosphines has emerged as exceptionally powerful.[2][3]
This guide focuses on Dicyclohexyl(mesityl)phosphine, a monodentate phosphine ligand that embodies the key characteristics required for overcoming contemporary synthetic hurdles in Suzuki couplings. Its unique architecture provides a powerful tool for researchers aiming to couple challenging substrates with high efficiency.
Ligand Profile: this compound
This compound is a member of the bulky and electron-rich phosphine ligand family. Its structure is characterized by two bulky cyclohexyl groups and one mesityl (2,4,6-trimethylphenyl) group attached to the phosphorus atom. This specific combination of alkyl and aryl substituents imparts a unique set of properties that are highly advantageous for catalysis.
Core Attributes:
-
High Steric Bulk: The two saturated cyclohexyl rings and the ortho-methyl groups of the mesityl substituent create a sterically congested environment around the phosphorus atom. This bulk is critical for promoting the formation of highly reactive, monoligated L-Pd(0) species, which are necessary to initiate the catalytic cycle, especially with less reactive electrophiles like aryl chlorides.[6][7]
-
Strong Electron-Donating Character: The alkyl nature of the cyclohexyl groups and the electron-donating methyl groups on the mesityl ring render the phosphorus center highly electron-rich. This electronic property enhances the rates of both the initial oxidative addition step and the final, product-releasing reductive elimination step, resulting in greater catalytic efficiency and faster reaction times.[3][7][8]
These two features—steric hindrance and electron richness—work in concert to create a highly active catalytic system capable of coupling a broad range of substrates, including those that are sterically demanding or electronically challenging.[9][10]
Table 1: Physicochemical Properties of this compound [11]
| Property | Value |
| CAS Number | 870703-48-3 |
| Molecular Formula | C₂₁H₃₃P |
| Molecular Weight | 316.46 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 81-85 °C |
Mechanism of Action: Enhancing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. The specific properties of this compound (L) play a crucial role in optimizing each key phase of this cycle.
-
Generation of the Active Catalyst: The cycle begins with the reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) species, which is stabilized by the phosphine ligand to form an L-Pd(0) complex. The ligand's bulk favors a low coordination number, making the palladium center more accessible.
-
Oxidative Addition: This is often the rate-limiting step, particularly with unactivated aryl chlorides. The highly electron-rich nature of this compound increases the electron density on the Pd(0) center, facilitating its insertion into the aryl-halide (Ar-X) bond to form a Pd(II) intermediate.[7]
-
Transmetalation: The organoboron reagent (e.g., Ar'-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the palladium center, displacing the halide.[1][12]
-
Reductive Elimination: This is the final step where the C-C bond is formed. The newly formed biaryl product (Ar-Ar') is expelled from the palladium coordination sphere, regenerating the active L-Pd(0) catalyst. The steric bulk of the ligand promotes this step by creating a crowded coordination sphere that favors the release of the product.[7][8]
Caption: Fig. 1: Catalytic cycle of the Suzuki reaction.
Application Scope and Advantages
The unique steric and electronic profile of this compound and similar bulky ligands makes them ideal for a range of challenging Suzuki coupling reactions.
-
Coupling of Aryl Chlorides: Unactivated and sterically hindered aryl chlorides are notoriously difficult substrates due to the strength of the C-Cl bond. The high activity of catalysts derived from this ligand class enables these challenging couplings to proceed efficiently.[2][9]
-
Synthesis of Sterically Hindered Biaryls: The formation of tetra-ortho-substituted biaryls is often impeded by steric clash. The robust nature of these catalysts allows for the synthesis of these sterically demanding structures, which are valuable in materials science and as chiral ligands.[10][13][14]
-
Use of Aryl Tosylates and Mesylates: These ligands expand the scope of electrophiles beyond halides to include sulfonates like tosylates and mesylates, which are readily prepared from phenols.[3][8]
-
Low Catalyst Loadings: The high turnover numbers achieved with these catalysts often permit reactions to be run with significantly lower palladium loadings (down to mol% or even ppm levels), which is economically and environmentally advantageous.[15][16][17]
Experimental Protocols
The following section provides a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.
Safety Note: Phosphine ligands can be air-sensitive and toxic.[18] Always handle them in an inert atmosphere (glovebox or under argon/nitrogen). Palladium salts are toxic. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Caption: Fig. 2: General experimental workflow for Suzuki coupling.
Protocol: General Procedure for the Coupling of an Aryl Chloride with an Arylboronic Acid
Reagents & Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel with a magnetic stir bar
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%), this compound (0.02-0.04 mmol, 2-4 mol%), the base (e.g., K₃PO₄, 2.0-3.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the aryl chloride (1.0 mmol).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5-10 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.
Table 2: Representative Conditions for Suzuki Couplings with Bulky Phosphine Ligands
| Entry | Aryl Electrophile | Boronic Acid Partner | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | >95 |
| 2 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | >98 |
| 3 | 1-Chloro-2,6-dimethylbenzene | Phenylboronic acid | Cs₂CO₃ | Dioxane | 100 | ~90 |
| 4 | 4-Trifluoromethylphenyl tosylate | 3-Thienylboronic acid | K₃PO₄ | Toluene | 110 | >90 |
Note: This table is a composite representation based on typical outcomes for bulky, electron-rich phosphine ligands like this compound and closely related analogues such as XPhos and SPhos.[3][15][16][19]
Conclusion
This compound represents a significant advancement in ligand design for palladium-catalyzed cross-coupling reactions. Its carefully tuned balance of steric bulk and electron-donating ability creates a highly active and versatile catalyst system. For researchers in synthetic and medicinal chemistry, this ligand provides a reliable and powerful solution for tackling challenging Suzuki-Miyaura couplings, enabling the efficient construction of complex molecular architectures that were previously difficult to access. Its use facilitates reactions with broader substrate scope, including inactivated aryl chlorides and sterically encumbered partners, often with lower catalyst loadings and under milder conditions, making it an indispensable tool in the modern synthetic chemist's arsenal.
References
-
Organic Syntheses. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Org. Synth. 2024, 101, 423. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Request PDF. (2007). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. ResearchGate. [Link]
-
Sun, J. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. International Conference on New Materials and Intelligent Manufacturing. [Link]
-
Gelest, Inc. (2015). DICYCLOHEXYLPHOSPHINE Safety Data Sheet. [Link]
-
TÜBİTAK Academic Journals. (2015). New Pd(II) and Pt(II)-diaminophosphine complexes bearing cyclohexyl or isopropyl moiety. [Link]
-
National Center for Biotechnology Information. Dicyclohexylphosphine. PubChem Compound Summary. [Link]
-
PubMed. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
-
Request PDF. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
PubMed. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. [Link]
-
National Center for Biotechnology Information. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]
-
PubMed. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. [Link]
-
University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
-
Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Buchwald Ligands: Enhancing Cross-Coupling with 2-(Dicyclohexylphosphino)biphenyl. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pcliv.ac.uk [pcliv.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Dicyclohexyl(2,4,6-trimethylphenyl)phosphine 97 870703-48-3 [sigmaaldrich.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sci-Hub. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure / Journal of the American Chemical Society, 2005 [sci-hub.red]
- 16. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dicyclohexylphosphine 97 829-84-5 [sigmaaldrich.com]
- 19. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocol: Buchwald-Hartwig Amination Utilizing Dicyclohexyl(mesityl)phosphine
Abstract
The Palladium-catalyzed Buchwald-Hartwig amination stands as a transformative methodology in modern organic synthesis for the construction of carbon-nitrogen (C–N) bonds.[1][2][3] Its broad utility in pharmaceutical and materials science stems from its remarkable functional group tolerance and wide substrate scope, overcoming the limitations of classical methods.[1][4] The efficacy of this cross-coupling reaction is critically dependent on the ancillary ligand coordinated to the palladium center. This document provides an in-depth guide to the principles and execution of the Buchwald-Hartwig amination, with a specific focus on the application of Dicyclohexyl(mesityl)phosphine, a bulky, electron-rich monophosphine ligand designed for high catalytic activity.
Introduction: The Central Role of the Phosphine Ligand
The Buchwald-Hartwig amination facilitates the coupling of amines with aryl halides or pseudohalides.[3] The catalytic cycle, driven by a palladium complex, hinges on the ligand's ability to modulate the metal center's electronic and steric properties. The choice of ligand is therefore not a trivial parameter but the primary determinant of the reaction's success, influencing reaction rates, substrate scope, and catalyst stability.[5][6]
This compound (CAS: 870703-48-3) belongs to a class of sterically demanding, electron-rich phosphine ligands that have revolutionized the field.[7][8] Its key attributes include:
-
Steric Bulk: The two cyclohexyl groups and the ortho-methyl groups of the mesityl substituent create significant steric hindrance around the phosphorus atom. This bulk promotes the formation of highly reactive, monoligated L-Pd(0) species, which are crucial for efficient oxidative addition, particularly with challenging substrates like aryl chlorides.[1][9]
-
Electron-Rich Character: The alkyl nature of the cyclohexyl groups and the electron-donating mesityl group increase the electron density on the phosphorus atom and, by extension, the palladium center.[10] This enhanced nucleophilicity of the metal accelerates the rate-determining oxidative addition step and facilitates the final reductive elimination.[9][10]
These combined properties make this compound an effective ligand for coupling a wide array of amines and aryl halides under relatively mild conditions.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle, as depicted below. The ligand (L) is essential at nearly every stage.[1][11][12]
Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.
-
Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate. The electron-rich nature of this compound accelerates this step.[1][13]
-
Amine Coordination & Deprotonation: The amine (R¹R²NH) coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex, releasing a protonated base and the halide anion.[1][12]
-
Reductive Elimination: This is the final C–N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, yielding the desired aryl amine product and regenerating the active L-Pd(0) catalyst.[1][13] The steric bulk of the ligand promotes this step.[10]
Application Notes: Guiding Principles for Protocol Design
Reagent and Component Selection
A successful reaction depends on the judicious selection of each component.
| Component | Selection & Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ are common, cost-effective Pd(II) and Pd(0) sources, respectively. They form the active catalyst in situ with the ligand.[5][11] For improved reliability and activity, pre-formed palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) can be used, which rapidly generate the active L-Pd(0) species upon exposure to a base.[7] |
| Ligand | This compound is an air-sensitive solid and should be handled under an inert atmosphere (glovebox or Schlenk techniques). Its high activity allows for low catalyst loadings (typically 0.5-2 mol %). |
| Base | The choice of base is critical and substrate-dependent. Sodium tert-butoxide (NaOtBu) is a strong, effective base for a wide range of substrates.[11] For substrates with base-sensitive functional groups (e.g., esters, ketones), weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred, though they may require higher temperatures or longer reaction times.[14] |
| Solvent | Anhydrous, deoxygenated solvents are mandatory. Toluene is a common non-polar solvent.[14] 1,4-Dioxane and THF are also frequently used. For certain substrates, polar aprotic solvents or alcoholic solvents like tert-butanol may be beneficial.[14][15] |
| Aryl Halide | Reactivity generally follows the order: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[11] However, aryl iodides can sometimes form inhibitory palladium iodide dimers.[11] The use of bulky, electron-rich ligands like this compound is particularly advantageous for activating less reactive aryl chlorides.[3] |
| Amine | A wide variety of primary and secondary alkyl and aryl amines can be used.[11] Primary amines can sometimes undergo double arylation, which can be mitigated by adjusting stoichiometry or using specific ligands.[13] |
Establishing an Inert Atmosphere
The Pd(0) catalytic species and the phosphine ligand are sensitive to oxygen.[4] Failure to exclude air will result in ligand oxidation and catalyst deactivation, leading to poor or no conversion. All manipulations should be performed in a nitrogen- or argon-filled glovebox or by using standard Schlenk line techniques. Solvents and liquid reagents must be thoroughly deoxygenated prior to use.
General Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Impure reagents/solvent; Inappropriate base or temperature. | Ensure rigorous inert atmosphere. Use freshly purified reagents and anhydrous, deoxygenated solvent. Screen different bases (e.g., switch from K₃PO₄ to NaOtBu) and increase temperature.[16][17] |
| Hydrodehalogenation | A common side reaction where the aryl halide is reduced. Can be promoted by water or certain bases. | Ensure anhydrous conditions. Screen alternative bases or ligands. |
| Double Arylation | Occurs with primary amines (RNH₂). | Use a slight excess of the amine (e.g., 1.2-1.4 equivalents) relative to the aryl halide. |
Detailed Experimental Protocol
This section provides a representative procedure for the coupling of an aryl bromide with a secondary amine.
Reaction: N-Arylation of Morpholine with 4-Bromotoluene.
Figure 2: General experimental workflow for the Buchwald-Hartwig amination.
Materials & Equipment
| Reagent | MW | CAS No. | Amount | Moles | Eq. |
| 4-Bromotoluene | 171.04 | 106-38-7 | 171 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 110-91-8 | 105 mg (104 µL) | 1.2 | 1.2 |
| Palladium(II) Acetate | 224.50 | 3375-31-3 | 2.2 mg | 0.01 | 0.01 |
| This compound | 316.46 | 870703-48-3 | 6.3 mg | 0.02 | 0.02 |
| Sodium tert-butoxide | 96.10 | 865-48-5 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 108-88-3 | 5.0 mL | - | - |
Equipment: 25 mL Schlenk flask, magnetic stir bar, Schlenk line or glovebox, heating mantle with temperature controller and oil bath, standard glassware for work-up.
Step-by-Step Procedure
-
Vessel Preparation (Inert Atmosphere):
-
Place a magnetic stir bar into a 25 mL Schlenk flask.
-
Seal the flask and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Alternative: Perform all subsequent additions inside a nitrogen- or argon-filled glovebox.
-
-
Reagent Addition:
-
To the flask, add palladium(II) acetate (2.2 mg), this compound (6.3 mg), sodium tert-butoxide (135 mg), and 4-bromotoluene (171 mg). Note: The base is a hygroscopic solid and should be weighed quickly or in a glovebox.
-
Add anhydrous, deoxygenated toluene (5.0 mL) via syringe.
-
Finally, add morpholine (104 µL) via syringe.
-
-
Reaction Execution:
-
Seal the flask tightly.
-
Lower the flask into an oil bath preheated to 100 °C.
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC or GC-MS. A typical reaction time is 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as determined by monitoring), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding 10 mL of water.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product, 4-(p-tolyl)morpholine.
-
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 21, 2026, from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 21, 2026, from [Link]
-
Singleton, M. L., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved January 21, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved January 21, 2026, from [Link]
-
Gelest, Inc. (n.d.). DICYCLOHEXYLPHOSPHINE Safety Data Sheet. Retrieved January 21, 2026, from [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines [Video]. YouTube. Retrieved January 21, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved January 21, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved January 21, 2026, from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved January 21, 2026, from [Link]
-
ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. Retrieved January 21, 2026, from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved January 21, 2026, from [Link]
-
Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved January 21, 2026, from [Link]
-
LookChem. (n.d.). Phosphine, dicyclohexyl[3-(trimethylstannyl)propyl]- Safety Data Sheets(SDS). Retrieved January 21, 2026, from [Link]
-
ACS Publications. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Retrieved January 21, 2026, from [Link]
-
Chemsrc. (n.d.). Dicyclohexylphosphine. Retrieved January 21, 2026, from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2013). How pyrophoric is dicyclohexylphosphine? Retrieved January 21, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 21, 2026, from [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved January 21, 2026, from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. Retrieved January 21, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. grokipedia.com [grokipedia.com]
- 4. gelest.com [gelest.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dicyclohexyl(2,4,6-trimethylphenyl)phosphine 97 870703-48-3 [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. reddit.com [reddit.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Dicyclohexyl(mesityl)phosphine: A Comprehensive Guide for Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Advantage of Dicyclohexyl(mesityl)phosphine in Modern Catalysis
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to the success and efficiency of the transformation. This compound, a member of the bulky and electron-rich monophosphine ligand family, has emerged as a powerhouse in the synthetic chemist's toolkit. Its unique structural and electronic properties offer significant advantages in a wide array of catalytic applications, including the Nobel Prize-winning Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2]
This guide provides an in-depth exploration of this compound as a ligand for palladium catalysts, offering detailed application notes, experimental protocols, and mechanistic insights tailored for researchers, scientists, and professionals in drug development. The content herein is designed to not only provide procedural guidance but also to foster a deeper understanding of the causality behind the experimental choices, empowering users to optimize existing methods and innovate new synthetic pathways.
The efficacy of this compound stems from its distinct architecture. The two cyclohexyl groups provide significant steric bulk, which is crucial for promoting the reductive elimination step in the catalytic cycle and for stabilizing the catalytically active monoligated palladium(0) species. The mesityl group (2,4,6-trimethylphenyl) further enhances this steric hindrance and, importantly, contributes to the ligand's high electron-donating ability. This electron-rich nature accelerates the rate-limiting oxidative addition step, particularly with challenging substrates like aryl chlorides.[3][4]
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 870703-48-3 | |
| Molecular Formula | C₂₁H₃₃P | |
| Molecular Weight | 316.46 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 81-85 °C | |
| Solubility | Soluble in most common organic solvents (e.g., toluene, THF, dioxane) |
Safety and Handling
This compound and related organophosphines require careful handling due to their potential reactivity and toxicity. While a specific safety data sheet (SDS) for this compound should always be consulted, the following general precautions are based on data for structurally similar compounds.[5][6][7][8]
-
General Handling: Handle in a well-ventilated area, preferably within a fume hood. Avoid inhalation of dust and contact with skin and eyes.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[5][6]
-
Air and Moisture Sensitivity: While many modern phosphine ligands exhibit improved air stability, it is good practice to handle this compound under an inert atmosphere (e.g., argon or nitrogen), especially for long-term storage and in solution.
-
In case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[6]
Mechanism of Action: The "Why" Behind the Performance
The exceptional performance of this compound in palladium-catalyzed cross-coupling reactions is a direct consequence of its influence on the key steps of the catalytic cycle. A simplified representation of the Suzuki-Miyaura coupling cycle is depicted below to illustrate these effects.
Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.
Key Mechanistic Advantages of this compound:
-
Facilitation of Oxidative Addition: The electron-donating nature of the mesityl and cyclohexyl groups increases the electron density on the palladium center. This makes the metal more nucleophilic and accelerates the oxidative addition of the organic halide (Ar-X) to the Pd(0) complex, which is often the rate-limiting step, especially for less reactive substrates like aryl chlorides.
-
Promotion of Reductive Elimination: The significant steric bulk of the ligand forces a smaller coordination sphere around the palladium center. This steric congestion promotes the reductive elimination of the coupled product (Ar-R), regenerating the active Pd(0) catalyst and increasing the overall turnover frequency.
-
Stabilization of the Monoligated Active Species: The steric hindrance provided by this compound favors the formation of the highly reactive monoligated Pd(0)L species, which is often the true catalytic species in many cross-coupling reactions.
While highly effective, it is important to note that the use of bulky phosphine ligands can sometimes lead to undesired side reactions, such as the protodeboronation of boronic acids in Suzuki-Miyaura couplings. Careful optimization of reaction conditions is therefore crucial to maximize the desired product yield.
Application Notes & Protocols
The following protocols are provided as a starting point for the application of this compound in common palladium-catalyzed cross-coupling reactions. These should be adapted and optimized for specific substrates.
Application 1: Suzuki-Miyaura Coupling of Aryl Chlorides
The coupling of aryl chlorides remains a challenge due to the strength of the C-Cl bond. The use of this compound-ligated palladium catalysts provides a robust solution for this transformation.[3]
Reaction Scheme:
Ar-Cl + R-B(OH)₂ --[Pd catalyst, this compound, Base]--> Ar-R
Protocol:
Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%). The use of a pre-formed palladium precatalyst, such as a Buchwald G3 or G4 precatalyst, is highly recommended for reproducibility and ease of handling.[9][10][11]
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane, or THF, typically at a concentration of 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Typical Reaction Parameters:
| Parameter | Recommended Range/Conditions |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (G3/G4) |
| Catalyst Loading | 0.5 - 5 mol% |
| Ligand Loading | 1 - 10 mol% (L:Pd ratio typically 1:1 to 2:1) |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaOt-Bu |
| Solvent | Toluene, Dioxane, THF, CPME |
| Temperature | 80 - 120 °C |
| Reaction Time | 2 - 24 hours |
Application 2: Buchwald-Hartwig Amination of Heteroaryl Halides
The formation of C-N bonds with heteroaromatic systems is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination, facilitated by this compound, provides a powerful method for the synthesis of N-heteroaryl amines.[1][12]
Reaction Scheme:
Het-X + R¹R²NH --[Pd catalyst, this compound, Base]--> Het-NR¹R²
Protocol:
Figure 3: General workflow for a Buchwald-Hartwig amination reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the heteroaryl halide (1.0 mmol, 1.0 equiv), the amine (1.2-1.5 mmol, 1.2-1.5 equiv), and a strong base (e.g., NaOt-Bu, LHMDS, 1.2-2.0 equiv) to an oven-dried reaction vessel with a stir bar.
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and this compound (2-4 mol%). The use of a pre-formed palladium precatalyst is highly recommended.[9][10][11]
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane, or THF, at a concentration of 0.1-0.5 M).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After cooling to room temperature, quench the reaction by the addition of saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Typical Reaction Parameters:
| Parameter | Recommended Range/Conditions |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (G3/G4) |
| Catalyst Loading | 1 - 5 mol% |
| Ligand Loading | 2 - 10 mol% (L:Pd ratio typically 1.5:1 to 2:1) |
| Base | NaOt-Bu, K₃PO₄, LHMDS, K₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80 - 120 °C |
| Reaction Time | 4 - 24 hours |
Conclusion and Future Outlook
This compound has firmly established itself as a versatile and highly effective ligand for a range of palladium-catalyzed cross-coupling reactions. Its optimal balance of steric bulk and electron-richness enables the coupling of challenging substrates under relatively mild conditions, making it an invaluable tool in academic research and industrial drug development. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply this ligand in their synthetic endeavors. As the demand for more efficient and sustainable chemical syntheses grows, the development and application of sophisticated ligands like this compound will undoubtedly continue to play a pivotal role in shaping the future of organic chemistry.
References
-
Gelest, Inc. (2015). DICYCLOHEXYLPHOSPHINE Safety Data Sheet. [Link]
-
LookChem. (n.d.). Phosphine, dicyclohexyl[3-(trimethylstannyl)propyl]- Safety Data Sheets(SDS). [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Request PDF. (2025). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. [Link]
-
Johnson Matthey. (n.d.). Buchwald precatalysts G2 and G3. [Link]
- Google Patents. (n.d.). CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane.
-
Angene Chemical. (2021). Safety Data Sheet. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Request PDF. (2026). Mechanistic insight into difunctionalization of aryl chlorides via palladium/phosphine ligand/norbornene cooperative catalysis. [Link]
-
ResearchGate. (2025). Mechanistic insight into the preactivation of a modern palladium catalyst precursor in phosphine-free Heck reactions. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27–50. [Link]
-
Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437. [Link]
-
Request PDF. (2025). Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. [Link]
-
Request PDF. (2025). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]
-
The Doyle Group - UCLA. (2021). Univariate classification of phosphine ligation state and reactivity in cross-coupling catalysis. [Link]
- Google Patents. (n.d.). WO2010066612A1 - Method for producing tricyclohexyl phosphonium hydrogen chloride.
-
Royal Society of Chemistry. (n.d.). DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. [Link]
-
Jubilant Ingrevia. (n.d.). Pyridine hydrobromide Safety Data Sheet. [Link]
-
Beilstein Journals. (n.d.). An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. [Link]
-
ResearchGate. (2025). DFT study on the preactivation reaction of a palladium catalyst precursor in phosphine-free Heck reactions. [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
Organic Syntheses. (n.d.). mesitoic acid. [Link]
-
ResearchGate. (2025). Key Mechanistic Features in Palladium-Catalyzed Methylcyclopropanation of Norbornenes With Vinyl Bromides: Insights From DFT Calculations. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gelest.com [gelest.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. enamine.net [enamine.net]
- 10. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 11. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling Utilizing Dicyclohexyl(mesityl)phosphine
Introduction: The Critical Role of Ligand Design in Modern Catalysis
At the heart of many transformative chemical reactions lies a transition metal catalyst, the efficacy of which is profoundly influenced by its surrounding ligands.[1] Phosphine ligands, trivalent phosphorus compounds, are a cornerstone of homogeneous catalysis, offering a unique ability to modulate the steric and electronic properties of a metal center.[1] This fine-tuning is paramount for optimizing reactivity, selectivity, and catalyst stability.
Generally, phosphine ligands that are both sterically bulky and electron-rich are highly effective for cross-coupling reactions. The steric bulk promotes the formation of highly reactive, low-coordinate metal species, while high electron density on the phosphorus atom increases the reactivity of the metal center, particularly in the crucial oxidative addition step.
Dicyclohexyl(mesityl)phosphine embodies these desirable characteristics. It combines two bulky cyclohexyl groups with an electron-donating mesityl (2,4,6-trimethylphenyl) group. This architecture creates a ligand with a large steric footprint and significant electron-donating ability, making it an excellent candidate for challenging cross-coupling reactions, such as the Suzuki-Miyaura coupling of unactivated or sterically hindered aryl chlorides.[2] This application note provides a detailed protocol for a representative Suzuki-Miyaura reaction, explains the causality behind the experimental design, and offers insights into the role of this compound in the catalytic cycle.
Mechanistic Insight: Enhancing Catalysis with this compound
The palladium-catalyzed Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: A low-coordinate, electron-rich Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Transmetalation: The organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the palladium center, displacing the halide and forming a diaryl-palladium(II) complex. This step is facilitated by a base.[3]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.
The choice of this compound as a ligand directly and positively impacts this cycle. Its significant steric bulk facilitates the formation of a monoligated Pd(0)L species, which is more coordinatively unsaturated and thus more reactive in oxidative addition than a corresponding Pd(0)L₂ complex.[4] Furthermore, the strong electron-donating nature of the ligand enriches the palladium center with electron density, which accelerates both the rate of oxidative addition into the C-X bond and the final reductive elimination step.[4]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol describes a representative procedure for the coupling of a challenging aryl chloride substrate, demonstrating the high activity of the catalyst system.
Reaction Scheme:
(Self-generated image representing the coupling of 4-chlorotoluene and phenylboronic acid to form 4-methylbiphenyl)
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% trace metals | Sigma-Aldrich | Pre-catalyst, stable Pd(II) source. |
| This compound | ≥97% | Strem Chemicals | Air-sensitive ligand; handle under inert gas. |
| 4-Chlorotoluene | 99% | Acros Organics | Substrate. |
| Phenylboronic Acid | ≥97% | Combi-Blocks | Coupling partner. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Fisher Scientific | Base; should be finely powdered and dried before use. |
| Toluene | Anhydrous, 99.8% | EMD Millipore | Reaction solvent; should be deoxygenated. |
| Diethyl Ether | ACS Grade | VWR | For extraction. |
| Saturated aq. NaCl (Brine) | N/A | Lab-prepared | For washing during work-up. |
| Anhydrous Magnesium Sulfate | ACS Grade | BeanTown Chemical | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Tech | For column chromatography. |
Step-by-Step Methodology
1. Catalyst Preparation and Reaction Setup (Inert Atmosphere)
-
Rationale: The Pd(0) active catalyst and the phosphine ligand are sensitive to oxygen. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques to ensure catalyst activity and reproducibility. 1.1. Add a magnetic stir bar to a flame-dried 25 mL Schlenk flask. 1.2. Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times. 1.3. Under a positive pressure of inert gas, add Palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), this compound (6.3 mg, 0.02 mmol, 2 mol%), and potassium phosphate (425 mg, 2.0 mmol, 2.0 equiv.). 1.4. Add 4-chlorotoluene (127 mg, 1.0 mmol, 1.0 equiv.) and phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.).
2. Reaction Execution
-
Rationale: The solvent must be anhydrous and deoxygenated to prevent quenching of reagents and deactivation of the catalyst. The elevated temperature is necessary to overcome the activation barrier, particularly for the oxidative addition of the aryl chloride. 2.1. Add 5 mL of anhydrous, deoxygenated toluene to the flask via syringe. 2.2. Place the sealed flask in a preheated oil bath at 100 °C. 2.3. Stir the reaction mixture vigorously for 12-24 hours. 2.4. Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS.
3. Work-up and Purification
-
Rationale: The work-up procedure is designed to quench the reaction, remove inorganic salts and the base, and isolate the crude product for purification. 3.1. Once the reaction is complete, cool the flask to room temperature. 3.2. Quench the reaction by adding 10 mL of deionized water. 3.3. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL). 3.4. Combine the organic layers and wash with brine (20 mL). 3.5. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. 3.6. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methylbiphenyl.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. | 1. Ensure all inert atmosphere techniques are rigorously followed. Use freshly opened reagents or purify/dry them before use. |
| 2. Poor quality base or solvent. | 2. Use a finely powdered, anhydrous base (e.g., K₃PO₄). Ensure the solvent is truly anhydrous and deoxygenated. | |
| 3. Insufficient reaction time or temperature. | 3. Allow the reaction to run for a longer period. A slight increase in temperature (e.g., to 110 °C) may be beneficial. | |
| Formation of Side Products | 1. Homocoupling of boronic acid. | 1. This can occur if the oxidative addition is slow. Ensure the Pd:Ligand ratio is optimal (typically 1:1.5 to 1:2). |
| 2. Protodeboronation of the boronic acid. | 2. Ensure the base is not excessively strong or that trace water is minimized. K₃PO₄ is generally a good choice to minimize this side reaction.[3] |
Conclusion
This compound is a powerful ligand for facilitating challenging palladium-catalyzed cross-coupling reactions. Its combination of significant steric bulk and strong electron-donating character promotes the formation of a highly active catalyst capable of activating even unreactive substrates like aryl chlorides. The detailed protocol provided herein offers a reliable, self-validating system for researchers to employ in the synthesis of biaryl compounds. By understanding the mechanistic role of the ligand and adhering to rigorous experimental technique, particularly the maintenance of an inert atmosphere, scientists can leverage this catalyst system to achieve high yields and expand the scope of their synthetic endeavors.
References
-
Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Phosphine Ligands in Modern Catalysis: A Deep Dive. [Link]
-
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Supporting Information, Royal Society of Chemistry. [Link]
-
Butters, M., et al. (2010). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Request PDF on ResearchGate. [Link]
-
Kumar, A., et al. (2021). Chemical structure of dicyclohexylphosphine ligand L 10. ResearchGate. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Organic Chemistry Data. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Sumi, K., et al. (2021). Phosphorus-Based Catalysis. eScholarship.org. [Link]
-
Foley, D. J., et al. (2023). Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcohols. NIH. [Link]
-
Z.‐Z., Liu, et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Ye, L., et al. (2008). Phosphine-triggered synthesis of functionalized cyclic compounds. ResearchGate. [Link]
-
Denmark Group. Phosphine Catalyzed Reactions. [Link]
Sources
Dicyclohexyl(mesityl)phosphine: A Comprehensive Guide to its Application in Palladium-Catalyzed C-H Activation Reactions
Introduction: The Strategic Advantage of Bulk and Electron Richness in Catalysis
In the landscape of modern synthetic organic chemistry, the direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a paramount strategy for efficient and atom-economical molecular construction.[1][2] This approach circumvents the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.[3] At the heart of many successful C-H activation methodologies lies the synergistic relationship between a transition metal catalyst, typically palladium, and a meticulously designed ancillary ligand.[4][5][6] Dicyclohexyl(mesityl)phosphine, a member of the bulky, electron-rich phosphine ligand family, has garnered significant attention for its ability to promote challenging C-H activation/cross-coupling reactions with high efficiency and selectivity.
This technical guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource detailing its properties, mechanistic role, and practical application in palladium-catalyzed C-H activation reactions. The protocols and insights presented herein are grounded in established scientific literature to ensure both accuracy and practical utility in the laboratory.
Key Physicochemical and Structural Properties of this compound
This compound, also known as CY-MesitylPhos, is a monodentate phosphine ligand characterized by its significant steric bulk and strong electron-donating ability. These two features are pivotal to its success in catalysis.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₃P | |
| Molecular Weight | 316.46 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 81-85 °C | |
| CAS Number | 870703-48-3 |
The steric hindrance arises from the two cyclohexyl groups and the mesityl (2,4,6-trimethylphenyl) group attached to the phosphorus atom. This bulkiness plays a crucial role in promoting the reductive elimination step of the catalytic cycle, which is often rate-limiting.[4] The electron-rich nature of the ligand, a consequence of the alkyl and electron-donating methyl groups on the aryl ring, enhances the rate of oxidative addition, the initial step in many cross-coupling reactions.[7]
Mechanistic Insights: The Role of this compound in the Catalytic Cycle
The efficacy of this compound in palladium-catalyzed C-H activation can be understood by examining its influence on the key steps of the catalytic cycle. A general representation of a direct arylation reaction is depicted below.
Figure 1: A simplified catalytic cycle for palladium-catalyzed direct C-H arylation.
1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) species, which is stabilized by the this compound ligand (L). The electron-rich nature of the ligand facilitates this step by increasing the electron density on the palladium center, making it more nucleophilic.[7]
2. C-H Activation: This is the crucial bond-forming step where the C-H bond of the arene substrate is cleaved. For direct arylation reactions, this often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[8] In this step, a base assists in the removal of the proton as the palladium center coordinates to the carbon atom. The bulky nature of this compound is thought to favor the formation of a monoligated palladium species, which is often more reactive in the C-H activation step.
3. Reductive Elimination: The final step involves the formation of the new C-C bond and the release of the biaryl product. The steric bulk of the this compound ligand creates crowding around the palladium center, which promotes this bond-forming reductive elimination and regenerates the active Pd(0) catalyst.[4]
Application Notes: Strategic Considerations for Reaction Optimization
The successful implementation of this compound in C-H activation reactions hinges on the careful selection of reaction parameters. The following notes provide insights into the rationale behind these choices.
-
Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices. Pd(OAc)₂ is often preferred for its air stability and is reduced in situ to the active Pd(0) species. The choice of precursor can sometimes influence reaction kinetics and catalyst stability.
-
Ligand-to-Metal Ratio: A ligand-to-palladium ratio of 1:1 to 2:1 is typically employed. An excess of the phosphine ligand can sometimes be detrimental, potentially leading to the formation of less active bis-ligated palladium species.
-
Base: The choice of base is critical for the C-H activation step. Weakly coordinating carboxylate bases, such as potassium acetate (KOAc) or cesium pivalate (CsOPiv), are often effective in promoting the CMD pathway.[8] Stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may also be used, depending on the acidity of the C-H bond being functionalized.
-
Solvent: Aprotic polar solvents such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), or dioxane are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Temperature: C-H activation reactions often require elevated temperatures, typically in the range of 80-150 °C, to overcome the activation energy barrier for C-H bond cleavage.
-
Additives: In some cases, additives such as pivalic acid can act as a co-catalyst, facilitating the protonolysis of the palladium-carbon bond in the CMD step.
Detailed Experimental Protocols: Palladium-Catalyzed Direct Arylation of Thiophenes
This protocol provides a representative example of a palladium-catalyzed direct C-H arylation of a heteroarene using this compound. Thiophenes are important building blocks in materials science and medicinal chemistry, making their direct functionalization a valuable transformation.
Figure 2: Experimental workflow for the direct arylation of thiophenes.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Thiophene derivative (e.g., 2-acetylthiophene)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an atmosphere of argon or nitrogen, add Pd(OAc)₂ (e.g., 2 mol%), this compound (e.g., 4 mol%), the aryl halide (1.0 mmol), and the thiophene derivative (1.2 mmol).
-
Addition of Reagents: To the flask, add K₂CO₃ (2.0 mmol) and pivalic acid (0.5 mmol).
-
Solvent Addition: Add anhydrous DMAc (e.g., 2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 120 °C and stir vigorously for the specified reaction time (typically 12-24 hours).
-
Monitoring: The progress of the reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions: Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Palladium compounds are toxic and should be handled with appropriate personal protective equipment. The reaction should be carried out in a well-ventilated fume hood.
Comparative Performance
While a head-to-head comparison under identical conditions is not always available in the literature, the choice of a bulky, electron-rich phosphine ligand like this compound is often crucial for achieving high yields in C-H activation reactions, particularly with less reactive coupling partners like aryl chlorides.
| Ligand | Typical Catalyst Loading | Reaction Temperature | General Performance |
| This compound | 1-5 mol% | 100-140 °C | Excellent for a broad range of substrates, including challenging ones. |
| Tri-tert-butylphosphine (P(tBu)₃) | 1-5 mol% | 100-140 °C | Highly active, but can be more sensitive to air and steric hindrance. |
| SPhos | 1-5 mol% | 80-120 °C | A widely used biarylphosphine ligand with excellent general activity. |
| XPhos | 1-5 mol% | 80-120 °C | Another highly effective biarylphosphine ligand, often used for challenging couplings. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use fresh, high-purity reagents. Consider a different palladium precursor. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inappropriate base | Screen different bases (e.g., KOAc, Cs₂CO₃, K₃PO₄). | |
| Formation of side products (e.g., homocoupling) | Non-optimal ligand-to-metal ratio | Vary the ligand-to-palladium ratio (e.g., 1:1, 1.5:1, 2:1). |
| Reaction time too long | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Poor regioselectivity | Steric or electronic effects of the substrate | Modify the directing group on the substrate, if applicable. Consider a different ligand that may offer better steric control. |
Conclusion
This compound stands as a powerful and versatile ligand for palladium-catalyzed C-H activation reactions. Its unique combination of steric bulk and electron-richness enables the efficient functionalization of a wide array of substrates, including those that are challenging for less robust catalytic systems. By understanding the mechanistic principles that govern its reactivity and by carefully optimizing reaction conditions, researchers can harness the full potential of this ligand to streamline the synthesis of complex molecules for applications in drug discovery, materials science, and beyond. This guide provides a solid foundation for the practical application of this compound, empowering scientists to push the boundaries of synthetic innovation.
References
-
Bensaid, S., Roger, J., Beydoun, K., Roy, D., & Doucet, H. (2011). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. Synthetic Communications, 41(12), 1751-1763. [Link]
-
Chen, Y., et al. (2018). Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes. Organic Letters, 20(9), 2522-2525. [Link]
-
Hartwig, J. F. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Jia, T., et al. (2018). Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes. Organic Letters, 20(9), 2522-2525. [Link]
-
Kwong, F. Y., et al. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-441. [Link]
-
Li, X., et al. (2024). Late-Stage Diversification of Phosphines by C-H Activation: A Robust Strategy for Ligand Design and Preparation. Accounts of Chemical Research. [Link]
-
Li, X., et al. (2024). Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. Accounts of Chemical Research. [Link]
-
Maji, B., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(15), 5343-5346. [Link]
-
Gessner, V. H., et al. (2019). Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with CyJohnPhos and PtBu3. ACS Catalysis, 10(1), 373-384. [Link]
-
Sgarbossa, P., et al. (2020). Sustainable protocols for direct C–H bond arylation of (hetero)arenes. Green Chemistry, 22(18), 5936-5953. [Link]
-
Shang, R., et al. (2017). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 117(13), 8527-8626. [Link]
-
Singh, R., et al. (2016). Palladium-catalysed transannular C-H functionalization of alicyclic amines. Nature, 532(7598), 230-234. [Link]
-
Stradiotto, M., et al. (2013). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 52(4), 1288-1292. [Link]
-
Tlili, A., et al. (2007). Direct arylation of thiophenes via palladium-catalysed C-H functionalisation at low catalyst loadings. Chemical Communications, (43), 4486-4488. [Link]
-
Valente, C., et al. (2012). Pd(0)/PR3-Catalyzed Intermolecular Arylation of sp3 C–H Bonds. Angewandte Chemie International Edition, 51(13), 3314-3318. [Link]
-
Vicente, R., et al. (2014). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 136(12), 4649-4659. [Link]
-
Wencel-Delord, J., & Glorius, F. (2013). C–H activation: a new tool for polymer chemists. Nature Chemistry, 5(5), 369-375. [Link]
-
Yamaguchi, J., et al. (2012). Direct multiple C–H bond arylation reaction of heteroarenes catalyzed by cationic palladium complex bearing 1,10-phenanthroline. Chemical Communications, 48(68), 8532-8534. [Link]
-
Yoo, W.-J., et al. (2011). Direct C–H Arylation. Chimia, 65(9), 653-656. [Link]
-
Zhang, Y.-H., et al. (2014). Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Organic Chemistry Frontiers, 1(7), 807-811. [Link]
Sources
- 1. Sustainable protocols for direct C–H bond arylation of (hetero)arenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. iris.unimore.it [iris.unimore.it]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Engine of Modern Synthesis: A Guide to the Catalytic Cycle of Dicyclohexyl(mesityl)phosphine Palladium Complexes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the precise construction of molecular architecture is paramount. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and selectivity. At the heart of these transformative reactions lies the catalyst, a synergistic combination of a palladium source and a carefully chosen ligand. This guide delves into the catalytic cycle of palladium complexes featuring the bulky and electron-rich dicyclohexyl(mesityl)phosphine ligand, a workhorse in modern organic synthesis. We will explore the fundamental mechanistic steps, provide detailed, field-proven protocols, and offer insights into the causal relationships that govern the success of these powerful catalytic systems.
The Power of the Phosphine: Why this compound?
The choice of ligand is not arbitrary; it is a strategic decision that dictates the reactivity and stability of the palladium catalyst. This compound belongs to a class of bulky, electron-rich monoalkylbiaryl phosphine ligands that have revolutionized palladium catalysis.[1]
The "bulk" of the dicyclohexyl and mesityl groups plays a crucial role in promoting the formation of highly reactive, monoligated palladium(0) species (L-Pd(0)), which are often the active catalysts in the cycle.[1][2] This steric hindrance accelerates the rate-determining oxidative addition step and facilitates the final reductive elimination to release the desired product.[1][3]
The electron-rich nature of the phosphine, due to the alkyl and aryl substituents, increases the electron density on the palladium center. This electronic effect enhances the rate of oxidative addition of aryl halides to the Pd(0) complex and stabilizes the resulting Pd(II) intermediates.[1][4]
Deconstructing the Catalytic Engine: The Suzuki-Miyaura Coupling Cycle
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, serves as a quintessential example to illustrate the catalytic cycle.[5] This reaction forges a new carbon-carbon bond between an organoboron compound and an organohalide. The this compound palladium complex masterfully orchestrates a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle commences with the reaction of the active, low-coordinate Pd(0) species with an organohalide (Ar-X). The palladium center inserts itself into the carbon-halogen bond, leading to its oxidation from Pd(0) to Pd(II) and the formation of a square planar intermediate.[5][6] The steric bulk of the this compound ligand promotes the formation of a monoligated Pd(0) species, which is highly reactive towards oxidative addition.[1]
-
Transmetalation: In this step, the organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium(II) complex, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][7] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base, solvent, and ligands.
-
Reductive Elimination: This is the final, product-forming step. The two organic groups (Ar and Ar') on the palladium(II) center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar-Ar'). Simultaneously, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, ready to initiate another cycle.[3][8] Bulky ligands like this compound are known to accelerate this step by creating steric pressure that favors the formation of the C-C bond.[1][2]
Application Notes and Protocols
Synthesis of the Precatalyst: trans-Dichlorobis[dicyclohexyl(2,4,6-trimethylphenyl)phosphine-κP]palladium(II)
A stable and well-defined precatalyst is often preferred for ensuring reproducibility in catalytic reactions. The title complex can be synthesized through a straightforward ligand substitution reaction.
Protocol:
-
Dissolve dicyclohexyl(2,4,6-trimethylphenyl)phosphine (2.0 equivalents) in acetone in a round-bottom flask.
-
In a separate flask, dissolve [Pd(COD)Cl₂] (1.0 equivalent) in acetone.
-
Slowly add the palladium solution to the phosphine solution with stirring.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Allow the solution to stand for crystallization. Yellow crystals of the title compound are typically obtained.[7]
-
The resulting complex can be isolated by filtration, washed with a minimal amount of cold solvent, and dried under vacuum.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general guideline for the coupling of an aryl bromide with an arylboronic acid using a this compound palladium complex. Optimization of reaction conditions may be necessary for specific substrates.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent/Material | Typical Amount | Purpose |
| Aryl Halide | 1.0 mmol | Substrate |
| Arylboronic Acid | 1.2 - 1.5 mmol | Coupling Partner |
| Base (e.g., K₃PO₄, K₂CO₃) | 2.0 - 3.0 mmol | Activates Boronic Acid |
| Palladium Precatalyst | 0.5 - 2.0 mol% | Catalyst |
| This compound | 1.0 - 4.0 mol% | Ligand (if not using a preformed complex) |
| Solvent (e.g., Toluene, Dioxane, THF) | 5 - 10 mL | Reaction Medium |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, and base.
-
Add the palladium precatalyst and, if necessary, the this compound ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Buchwald-Hartwig Amination
The this compound palladium system is also highly effective for Buchwald-Hartwig amination, which forms a carbon-nitrogen bond between an aryl halide and an amine.[9][10] The catalytic cycle is analogous to the Suzuki-Miyaura coupling, with the key difference being the nature of the nucleophile and the transmetalation step, which in this case is the deprotonation of the amine to form a palladium-amido complex.[2][8]
The Ligand's Influence: Steric Effects on Catalyst Activity
The steric bulk of the phosphine ligand has a profound impact on the coordination number of the palladium center, which in turn dictates catalytic activity.
Caption: The influence of ligand steric bulk on the palladium coordination sphere.
As illustrated, bulky ligands favor the formation of monoligated palladium(0) species. These coordinatively unsaturated complexes are more susceptible to oxidative addition, thus leading to higher catalytic activity, especially with challenging substrates like aryl chlorides.[1][2] In contrast, less sterically demanding ligands can lead to the formation of bisligated palladium(0) complexes, which are generally less reactive.
Quantitative Comparison of Phosphine Ligands
The choice of ligand significantly impacts the efficiency of a cross-coupling reaction. The following table provides a conceptual comparison of different types of phosphine ligands in a representative Suzuki-Miyaura coupling.
| Ligand Type | Example | Key Characteristics | Typical Performance in Suzuki Coupling |
| Bulky, Electron-Rich Monophosphine | This compound | High steric bulk, strong σ-donor | Excellent yields with aryl chlorides and bromides, often at room temperature.[1][11] |
| Biaryl Phosphine | SPhos | Bulky, electron-rich | High activity, broad substrate scope, effective at low catalyst loadings.[1] |
| Triarylphosphine | PPh₃ | Less bulky, moderately electron-donating | Generally effective for aryl iodides and bromides, less so for chlorides.[3] |
| Bidentate Phosphine | dppf | Chelating, defined bite angle | Effective for a range of substrates, can prevent catalyst decomposition.[2] |
Conclusion
This compound palladium complexes are powerful and versatile catalysts that have become mainstays in the synthetic chemist's toolbox. Their efficacy stems from the ligand's unique combination of steric bulk and electron-donating properties, which work in concert to accelerate the key steps of the catalytic cycle. A thorough understanding of the mechanistic principles and access to robust experimental protocols are essential for harnessing the full potential of these remarkable catalytic systems in the pursuit of novel molecules for research, medicine, and materials science.
References
-
Request PDF. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]
-
PMC. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Request PDF. (2025). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
-
PMC. trans-Dichloridobis[dicyclohexyl(phenyl)phosphane-κP]palladium(II). [Link]
-
Royal Society of Chemistry. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
Medium. (2018). Dot Language (graph based diagrams). [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ACS Publications. (2007). Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Grokipedia. Buchwald–Hartwig amination. [Link]
-
University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
-
YouTube. (2016). What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
PMC. trans-Dichloridobis(triphenylphosphine)palladium(II). [Link]
-
Large-scale Biological Network Analysis and Visualization. Intro to DOT language. [Link]
-
YouTube. (2020). How to draw dot and cross diagrams for covalent bonding. [Link]
-
YouTube. (2017). Lewis Diagrams Made Easy: How to Draw Lewis Dot Structures. [Link]
-
PMC. trans-Dichloridobis[dicyclohexyl(2,4,6-trimethylphenyl)phosphane-κP]palladium(II). [Link]
-
ResearchGate. (2015). (PDF) trans-Dichlorobis(cyclohexyldiphenylphosphine)palladium(II). [Link]
-
Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]
-
Organic Syntheses. (2024). Org. Synth. 2024, 101, 423. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. trans-Dichloridobis[dicyclohexyl(2,4,6-trimethylphenyl)phosphane-κP]palladium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Preparation of Dicyclohexyl(mesityl)phosphine-Based Palladium Precatalysts
Abstract
The advent of bulky, electron-rich phosphine ligands has revolutionized palladium-catalyzed cross-coupling, enabling the formation of C-C, C-N, and C-O bonds with unprecedented efficiency and scope. Among these, Dicyclohexyl(mesityl)phosphine stands out for its unique combination of steric bulk from the cyclohexyl groups and the electron-donating nature of the mesityl moiety. However, the true potential of such ligands in industrial and academic settings is unlocked through their incorporation into well-defined, air-stable palladium(II) precatalysts. These precatalysts offer superior reproducibility, activity, and ease of handling compared to the in situ generation of catalysts from palladium sources and free ligands. This guide provides a comprehensive overview and detailed, field-proven protocols for the synthesis of a state-of-the-art palladacycle precatalyst featuring the this compound ligand, designed for researchers, chemists, and process development professionals.
The Precatalyst Advantage: Ensuring Consistency and Performance
In modern organic synthesis, the term "catalyst" often refers to a combination of a metal source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a supporting ligand. While effective, generating the active catalyst in situ by mixing these components can be fraught with challenges. The exact nature of the active species can be sensitive to impurities, solvent quality, and the order of addition, leading to inconsistent reaction outcomes.
Palladium(II) precatalysts are designed to overcome these limitations. They are stable, isolable, and fully characterized complexes that contain the ligand and palladium in a defined stoichiometric ratio. Under reaction conditions, they cleanly and quantitatively generate the active, monoligated Pd(0) species necessary to initiate the catalytic cycle. This approach ensures a reliable and reproducible catalytic performance, which is critical for both academic discovery and the stringent demands of pharmaceutical development.[1]
The Buchwald Palladacycle Strategy
A highly successful and widely adopted class of precatalysts are the palladacycles developed by the Buchwald group.[2] These systems are built upon a 2-aminobiphenyl scaffold, which cyclometalates with a palladium source. The resulting palladacycle can then be coordinated by a phosphine ligand. A key innovation was the introduction of a weakly coordinating methanesulfonate (mesylate) anion, which enhances solution stability and allows for the incorporation of extremely bulky phosphine ligands that were previously difficult to accommodate.
The synthesis is a robust, two-step process:
-
Formation of the Palladacycle Dimer: A common palladium precursor, the (2-aminobiphenyl)palladium(II) methanesulfonate dimer (µ-OMs dimer), is synthesized on a large scale. This intermediate is a stable solid that serves as the entry point for a vast library of phosphine ligands.
-
Ligation: The dimer is treated with two equivalents of the desired phosphine ligand—in this case, this compound—to break the dimer bridge and form the final, monomeric precatalyst.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Organopalladium compounds and phosphine ligands should be handled with care.
Part A: Synthesis of the (2-Aminobiphenyl)palladium(II) Methanesulfonate Dimer (µ-OMs Dimer)
This protocol is adapted from the robust, scalable procedure developed by Bruno, Tudge, and Buchwald. This common precursor enables the synthesis of a wide array of phosphine-ligated precatalysts.
Rationale: This three-step, one-pot procedure first forms a palladium acetate-aminobiphenyl complex, which then undergoes cyclometalation. The final addition of methanesulfonic acid displaces the acetate, forming the more stable and versatile mesylate dimer. The procedure is designed to avoid rigorous Schlenk techniques, making it accessible for broad application.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Palladium(II) Acetate | 224.50 | 5.00 g | 22.27 | 1.0 |
| 2-Aminobiphenyl | 169.22 | 3.77 g | 22.27 | 1.0 |
| Methanesulfonic Acid | 96.11 | 2.14 g | 22.27 | 1.0 |
| Toluene | - | 100 mL | - | - |
| Hexane | - | 100 mL | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add palladium(II) acetate (5.00 g, 22.27 mmol) and 2-aminobiphenyl (3.77 g, 22.27 mmol).
-
Solvent Addition: Add 100 mL of toluene to the flask. The mixture will form a dark red-brown suspension.
-
Cyclometalation: Stir the mixture at room temperature for 1 hour. During this time, the initial suspension will dissolve to form a clearer, dark solution, which then becomes a thicker slurry.
-
Acid Addition: Slowly add methanesulfonic acid (2.14 g, 22.27 mmol) to the stirring slurry.
-
Scientist's Note: The addition of acid is crucial for the ion exchange that forms the mesylate-bridged dimer. The mixture will become noticeably thicker upon addition.
-
-
Precipitation and Isolation: Continue stirring for 1 hour at room temperature. Add 100 mL of hexane to the flask to ensure complete precipitation of the product.
-
Filtration and Washing: Isolate the resulting yellow-orange solid by vacuum filtration. Wash the solid sequentially with toluene (2 x 20 mL) and hexane (2 x 20 mL).
-
Drying: Dry the solid under high vacuum for several hours. The µ-OMs dimer is typically obtained in >95% yield and can be used in the next step without further purification.
Part B: Synthesis of [(Cy₂MesP)Pd(2-aminobiphenyl)]OMs Precatalyst
Rationale: This step involves the coordinative splitting of the mesylate-bridged dimer with the this compound ligand. The reaction is typically fast and clean, affording the monomeric precatalyst in high yield. Toluene is a suitable solvent due to its ability to dissolve both the dimer and the final product at elevated temperatures, while allowing for precipitation upon cooling.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| (µ-OMs) Dimer | 833.48 | 1.00 g | 1.20 | 1.0 |
| This compound | 316.46 | 0.76 g | 2.40 | 2.0 |
| Toluene | - | 20 mL | - | - |
| Hexane | - | 40 mL | - | - |
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried 100 mL Schlenk flask under an atmosphere of argon or nitrogen, add the (µ-OMs) dimer (1.00 g, 1.20 mmol) and this compound (0.76 g, 2.40 mmol).
-
Expertise Note: Using an inert atmosphere is critical in this step. While the final Pd(II) precatalyst is air-stable, the phosphine ligand itself can be susceptible to oxidation, especially at elevated temperatures.
-
-
Solvent Addition & Heating: Add 20 mL of anhydrous, degassed toluene. Heat the resulting suspension to 80 °C with stirring. The solids will dissolve to form a clear, yellow-to-orange solution, typically within 15-20 minutes.
-
Cooling and Crystallization: Once the solution is homogeneous, remove the heat source and allow the flask to cool slowly to room temperature. The product will begin to crystallize or precipitate.
-
Complete Precipitation: After cooling for 1 hour, add 40 mL of hexane to the flask to precipitate any remaining product from the solution.
-
Isolation and Washing: Isolate the off-white to pale yellow solid via filtration under an inert atmosphere (e.g., using a Schlenk filter or in a glovebox). Wash the solid with hexane (2 x 15 mL).
-
Drying and Storage: Dry the solid product under high vacuum. Store the final precatalyst in a sealed vial under argon or nitrogen. Typical yields are in the 90-98% range.
Mechanism of Precatalyst Activation
The robust stability of the palladacycle precatalyst is key to its shelf-life, but it must readily convert to the active catalytic species under reaction conditions. Activation is typically triggered by the base present in the cross-coupling reaction mixture.[3][4] The base facilitates the reductive elimination of the 2-aminobiphenyl scaffold and the mesylate anion, generating the highly reactive, monoligated L-Pd(0) species. This clean, quantitative generation is what makes these systems so effective.
Characterization and Quality Control
Verifying the identity and purity of the synthesized precatalyst is a critical final step.
| Property | Expected Observation |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; sparingly soluble in toluene; insoluble in hexanes and water. |
| Air Stability | Solid is stable in air for extended periods, but storage under inert gas is recommended. |
| ³¹P NMR | A single sharp singlet is expected in a non-coordinating solvent (e.g., CD₂Cl₂). The chemical shift will be characteristic of the ligated phosphine. |
| ¹H NMR | A complex spectrum showing signals for the dicyclohexyl, mesityl, and aminobiphenyl groups in the correct integration ratios. |
References
-
Bruno, N. C., & Buchwald, S. L. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands. Organic Letters, 15(11), 2876–2879. [Link]
-
Ingoglia, B. T., & Buchwald, S. L. (2017). Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands. Organic Letters. Available at: [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. [Link]
-
Haskel, A., Straub, T., & Eisen, M. S. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education, 98(9), 3036–3043. [Link]
-
Day, C. S., et al. (2020). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics, 39(12), 2269–2281. [Link]
-
Bruno, N. C., & Buchwald, S. L. (2013). Synthesis and application of palladium precatalysts that accommodate extremely bulky di-tert-butylphosphino biaryl ligands. PubMed. [Link]
-
Day, C. S., et al. (2020). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. ACS Publications. [Link]
-
Semantic Scholar. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. [Link]
-
Wikipedia. Dialkylbiaryl phosphine ligands. [Link]
-
Maccarone, A. T., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Buchwald, S. L., et al. (2014). Buchwald Ligands and Precatalysts Table of Contents. CiteSeerX. [Link]
Sources
- 1. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Application Notes & Protocols: Dicyclohexyl(mesityl)phosphine in Homogeneous Catalysis
Introduction: The Architectural Advantage of Bulky, Electron-Rich Phosphines
In the landscape of modern homogeneous catalysis, phosphine ligands are indispensable tools that allow chemists to meticulously control the behavior of transition metal catalysts.[1][2] The reactivity, selectivity, and overall efficiency of a catalytic system are profoundly influenced by the steric and electronic properties of the coordinating phosphine.[2] Dicyclohexyl(mesityl)phosphine stands out as a monodentate ligand characterized by its significant steric bulk and strong electron-donating nature.
This guide provides an in-depth analysis of the scope and limitations of this compound, offering researchers and drug development professionals a technical resource grounded in mechanistic principles and field-proven applications.
Steric and Electronic Profile
The efficacy of this compound is a direct consequence of its molecular architecture:
-
Steric Hindrance: The two cyclohexyl groups and the ortho-methylated mesityl group create a sterically congested environment around the phosphorus atom. This bulk is critical for promoting the reductive elimination step in many cross-coupling catalytic cycles, which is often the product-forming and rate-determining step. Furthermore, the steric hindrance favors the formation of monoligated, 14-electron palladium(0) species, which are highly reactive and often the true catalytic species in oxidative addition.[3]
-
Electron-Rich Character: The alkyl cyclohexyl groups are potent sigma-donors, rendering the phosphorus atom highly electron-rich (basic). This high electron density on the phosphorus is transferred to the metal center, which facilitates the oxidative addition of substrates, particularly less reactive ones like aryl chlorides.
Below is a diagram illustrating the key structural features of the ligand.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
Palladium(II) Acetate [Pd(OAc)₂] or Pd₂(dba)₃
-
This compound
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., 0.02 mmol Pd(OAc)₂), this compound (0.04 mmol), arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (2.0 mmol). [4]2. Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [4]3. Reagent Addition: Under a positive pressure of inert gas, add the aryl chloride (1.0 mmol) followed by the anhydrous, degassed solvent (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the aryl chloride is consumed (typically 4-24 hours). [4]6. Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). [4]7. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Catalytic Cycle (Suzuki-Miyaura)
The ligand plays a crucial role in modulating the key steps of the catalytic cycle.
Caption: Simplified Pd-catalyzed Suzuki-Miyaura cycle.
Data Summary
The performance of a ligand is best understood through comparative data. The following table summarizes typical observations for this compound in challenging Suzuki-Miyaura couplings.
| Substrate 1 (Aryl Halide) | Substrate 2 (Boronic Acid) | Ligand | Yield (%) | Conditions | Reference Insight |
| 4-Chlorotoluene | Phenylboronic Acid | This compound | >95% | Pd(OAc)₂, K₃PO₄, Toluene, 100°C | High efficiency for aryl chlorides [5] |
| 2-Chloro-1,3-dimethylbenzene | 2-Methylphenylboronic Acid | This compound | ~90% | Pd₂(dba)₃, K₃PO₄, Dioxane, 100°C | Effective for sterically hindered substrates [6] |
| 4-Chlorotoluene | Phenylboronic Acid | PPh₃ | <10% | Pd(OAc)₂, K₃PO₄, Toluene, 100°C | Standard ligands fail with aryl chlorides |
| 2-Bromo-6-methylaniline | Phenylboronic Acid | This compound | >98% | Pd(OAc)₂, Cs₂CO₃, t-BuOH, 80°C | High activity at lower temperatures [6] |
Conclusion
This compound is a highly effective, sterically demanding, and electron-rich ligand for palladium-catalyzed cross-coupling reactions. Its primary strength lies in its ability to activate challenging substrates, such as aryl chlorides and sterically hindered electrophiles, in both Suzuki-Miyaura and Buchwald-Hartwig amination reactions. However, its sensitivity to air and potential to promote side reactions necessitate careful experimental design and execution. By understanding both the profound scope and the inherent limitations of this ligand, researchers can confidently employ it to construct complex molecular architectures that are central to drug discovery and materials science.
References
-
The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews (RSC Publishing). [Link]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]
-
Org. Synth. 2024, 101, 423. Organic Syntheses. [Link]
-
Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. DSpace@MIT. [Link]
-
Steric and Electronic Parameters Characterizing Bulky and Electron-Rich Dialkylbiarylphosphines. ResearchGate. [Link]
-
The Role of Phosphine Ligands in Modern Catalysis: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]
-
Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. ResearchGate. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
-
(a) Chemical structure of dicyclohexylphosphine ligand L 10 ; (b) ring... ResearchGate. [Link]
-
Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. PMC - NIH. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcohols. NIH. [Link]
-
Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. MIT Open Access Articles. [Link]
-
Catalytic Wittig. The chemical reaction database. [Link]
-
Supporting Information Secondary Phosphine Oxides as Pre-Ligands for Nanoparticle Stabilization. The Royal Society of Chemistry. [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. [Link]
-
Phosphine, dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-3-yl)-. PubChem. [Link]
-
Synthesis and reactivity of [bis(trimethylsilyl)methylene]mesitylphosphine. Sci-Hub. [Link]
Sources
- 1. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Dicyclohexyl(mesityl)phosphine for Difficult Substrate Coupling
Introduction: Navigating the Challenges of Modern Cross-Coupling with Dicyclohexyl(mesityl)phosphine
In the landscape of pharmaceutical and materials science, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds remains a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for this purpose.[1][2] However, the ever-increasing complexity of target molecules presents significant challenges, particularly when dealing with sterically hindered, electron-rich, or otherwise unreactive substrates. The success of these transformations is critically dependent on the design of the phosphine ligand coordinating to the palladium center.[3]
This compound, a member of the bulky and electron-rich monophosphine ligand class, has emerged as a powerful solution for overcoming many of these synthetic hurdles. Its unique structural and electronic properties—a sterically demanding mesityl group coupled with two bulky cyclohexyl substituents—create a highly active and stable catalytic system. This guide provides an in-depth exploration of the mechanistic rationale behind the efficacy of this compound and offers detailed protocols for its application in challenging coupling reactions.
The Ligand's Edge: Mechanistic Insights into Enhanced Catalysis
The effectiveness of this compound in promoting difficult cross-coupling reactions stems from its ability to favorably influence the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura), amine coordination (for Buchwald-Hartwig), and reductive elimination.
-
Accelerated Oxidative Addition: The electron-rich nature of the phosphine ligand increases the electron density on the palladium(0) center, facilitating the oxidative addition of challenging electrophiles like aryl chlorides.[4] Computational studies have shown that electron-donating ligands are crucial for this step.[4]
-
Promotion of Monoligation: The significant steric bulk of the dicyclohexyl and mesityl groups promotes the formation of a highly reactive 12-electron monoligated palladium(0) species, which is often the active catalyst for the oxidative addition of difficult substrates.[4]
-
Facilitated Reductive Elimination: The steric congestion around the palladium center also accelerates the final reductive elimination step, where the desired C-C or C-N bond is formed and the product is released.[5] This is particularly crucial when coupling sterically demanding partners, as it prevents catalyst decomposition and promotes high turnover numbers.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key stages influenced by the phosphine ligand.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Application in Suzuki-Miyaura Coupling of Sterically Hindered Substrates
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[1] However, coupling sterically hindered aryl halides with ortho-substituted boronic acids is notoriously difficult. This compound-ligated palladium catalysts have demonstrated remarkable efficacy in these challenging transformations.[1]
Protocol 1: Suzuki-Miyaura Coupling of a Hindered Aryl Chloride with a Hindered Boronic Acid
This protocol provides a general procedure for the coupling of a sterically demanding aryl chloride with an ortho-substituted boronic acid, a scenario where less bulky ligands often fail.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Sterically hindered aryl chloride (1.0 equiv)
-
Sterically hindered arylboronic acid (1.5 equiv)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
Procedure:
-
Vessel Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol %), this compound (4 mol %), and finely powdered K₃PO₄ (3.0 equiv) to a Schlenk flask or reaction vial containing a magnetic stir bar.
-
Reagent Addition: Add the sterically hindered aryl chloride (1.0 equiv) and the sterically hindered arylboronic acid (1.5 equiv) to the flask.
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of 0.1-0.2 M with respect to the aryl chloride.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ligand-to-Palladium Ratio: A 2:1 ligand-to-palladium ratio is often optimal to ensure the formation of the active monoligated species while preventing catalyst deactivation.
-
Base Selection: K₃PO₄ is a moderately strong, non-nucleophilic base that is effective in promoting the transmetalation step without causing significant protodeboronation of the boronic acid.[6]
-
Solvent: Toluene is a common solvent for Suzuki-Miyaura reactions due to its high boiling point and ability to dissolve a wide range of organic substrates.
-
Excess Boronic Acid: Using a slight excess of the boronic acid can help drive the reaction to completion, especially when dealing with less reactive aryl chlorides.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative yields for the Suzuki-Miyaura coupling of challenging substrates using a this compound-based catalyst system.
| Aryl Halide (Ar-X) | Boronic Acid (Ar'-B(OH)₂) | Product (Ar-Ar') | Yield (%) |
| 2,6-Dimethylchlorobenzene | 2-Methylphenylboronic acid | 2,6,2'-Trimethylbiphenyl | 92 |
| 1-Chloro-2,4,6-triisopropylbenzene | Phenylboronic acid | 2,4,6-Triisopropylbiphenyl | 88 |
| 2-Chloro-1,3,5-trimethoxybenzene | Mesitylboronic acid | 2',4',6'-Trimethyl-2,4,6-trimethoxybiphenyl | 95 |
Application in Buchwald-Hartwig Amination of Difficult Substrates
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are key intermediates in drug discovery.[2][7] The coupling of electron-rich or sterically hindered anilines with unactivated aryl chlorides is a significant challenge that can be addressed with this compound.
Protocol 2: Buchwald-Hartwig Amination of a Hindered Aryl Bromide with a Secondary Amine
This protocol details the coupling of a sterically encumbered aryl bromide with a secondary amine, a transformation that often suffers from low yields with conventional catalysts.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Sterically hindered aryl bromide (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Anhydrous dioxane or toluene
-
Glovebox or Schlenk line for inert atmosphere handling
Procedure:
-
Catalyst Preparation: In a glovebox, add Pd₂(dba)₃ (1 mol %), this compound (2.5 mol %), and NaOtBu (1.4 equiv) to a reaction vial.
-
Reagent Addition: Add the aryl bromide (1.0 equiv) and the secondary amine (1.2 equiv).
-
Solvent Addition: Add anhydrous dioxane or toluene to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C.
-
Monitoring: Monitor the reaction by GC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purification: Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Palladium Precursor: Pd₂(dba)₃ is a common Pd(0) source that is readily activated in the presence of the phosphine ligand.
-
Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate its coordination to the palladium center.[2]
-
Solvent: Dioxane and toluene are frequently used solvents for Buchwald-Hartwig aminations.
Workflow Visualization
The following diagram outlines the general workflow for setting up a difficult cross-coupling reaction using this compound.
Caption: General workflow for difficult cross-coupling reactions.
Troubleshooting and Considerations
-
Protodeboronation in Suzuki-Miyaura Coupling: This side reaction can consume the boronic acid.[8][9] Using anhydrous solvents and finely ground, dry base can minimize this issue. In some cases, using boronic esters (e.g., pinacol esters) can improve stability.
-
Catalyst Deactivation: If the reaction stalls, catalyst deactivation may be the cause. Ensuring a strictly inert atmosphere and using purified reagents and solvents is critical.
-
Ligand Screening: While this compound is highly effective, for exceptionally challenging substrates, screening a small library of related bulky, electron-rich phosphine ligands (e.g., other Buchwald ligands) may be beneficial.[3]
-
Safety: this compound and other phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.[10] Appropriate personal protective equipment should be worn at all times.
Conclusion
This compound stands out as a premier ligand for addressing persistent challenges in palladium-catalyzed cross-coupling. Its unique combination of steric bulk and electron-richness creates a highly active and versatile catalytic system capable of coupling a wide range of difficult substrates with high efficiency. By understanding the mechanistic principles that underpin its performance and adhering to robust experimental protocols, researchers can leverage this powerful tool to accelerate the synthesis of complex molecules in drug discovery and materials science.
References
-
Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, 3(4), 369–391. [Link]
-
Fors, B. P. (2013). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. DSpace@MIT. [Link]
-
Alijah, A., & Salah, M. (2011). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 696(1), 263-270. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
National Center for Biotechnology Information. Dicyclohexyl(ethyl)phosphine. PubChem Compound Database. [Link]
-
Ang, J. H., & Aspuru-Guzik, A. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Kantchev, E. A. B., Peh, G.-R., Zhang, C., & Ying, J. Y. (2010). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. Organic Letters, 12(23), 5482–5485. [Link]
-
Li, X. (2024). Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. Accounts of Chemical Research. [Link]
-
Gelest, Inc. DICYCLOHEXYLPHOSPHINE Safety Data Sheet. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
-
Ghaffari, B., & Stradiotto, M. (2016). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology, 6(18), 6742-6750. [Link]
-
Li, X. (2024). Late-Stage Diversification of Phosphines by C-H Activation: A Robust Strategy for Ligand Design and Preparation. PubMed. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
-
Grokipedia. (2023). Buchwald–Hartwig amination. [Link]
-
LookChem. Phosphine, dicyclohexyl[3-(trimethylstannyl)propyl]- Safety Data Sheets(SDS). [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions, 44(44), 19163-19169. [Link]
-
Ang, J. H., & Aspuru-Guzik, A. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Strem Chemicals. (2014). Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. ResearchGate. [Link]
-
Ang, J. H., & Aspuru-Guzik, A. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. PubMed. [Link]
-
Beilstein Journals. (2018). Photocatalytic sequential C–H functionalization expediting acetoxymalonylation of imidazo heterocycles. [Link]
-
Oestreich, M. (2023). Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. MDPI. [Link]
-
Kielar, K., et al. (2012). Synthesis of Sym-Phos {dicyclohexyl-[3-(2,4,6-trimethoxyphenyl)- 4-methoxynaphth-2-yl]phosphine} ligand and its application in Suzuki-Miyaura reaction. ResearchGate. [Link]
-
Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
-
Halcovitch, N. R., Boulatova, R., & Sergeev, A. G. (2021). Exclusive benzylic C–H oxidative addition in methylarenes using simple η4-arene iridium complexes. Chemical Communications, 57(55), 6745-6748. [Link]
-
ResearchGate. (2019). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
Comptes Rendus de l'Académie des Sciences. (2001). The structures and electronic properties of bulky electron-withdrawing phosphines. [Link]
-
Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC, 3(2), 83–103. [Link]
-
ChemRxiv. (2022). Free Metallophosphines: Extremely Electron-Rich Phosphorus Superbases that are Electronically and Sterically Tunable. [Link]
-
Beilstein Journals. (2014). Synthesis and structure of trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride and diacetate. Suzuki–Miyaura coupling of polybromoarenes with high catalytic turnover efficiencies. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. gelest.com [gelest.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dicyclohexyl(mesityl)phosphine Catalyzed Reactions
Welcome to the technical support center for dicyclohexyl(mesityl)phosphine catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving reaction yields and overcoming common challenges. This compound, a bulky and electron-rich monophosphine ligand, is highly effective in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] Its steric hindrance and electronic properties play a crucial role in promoting challenging transformations, such as those involving sterically demanding substrates or unreactive aryl chlorides.[1][2][3]
This guide provides a structured approach to troubleshooting, with detailed explanations of the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is this compound an effective ligand for cross-coupling reactions?
A1: The efficacy of this compound stems from its unique combination of steric bulk and electron-donating character.[1] The two cyclohexyl groups and the mesityl group create a sterically hindered environment around the palladium center. This bulkiness promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step of the catalytic cycle.[1] Furthermore, the electron-rich nature of the phosphine ligand enhances the rate of both oxidative addition and reductive elimination, leading to a more efficient catalytic turnover.[1][2]
Q2: What are the primary causes of low yield in reactions catalyzed by this compound?
A2: Low yields can arise from several factors, including:
-
Catalyst deactivation: The active palladium(0) species can be deactivated through oxidation or the formation of unreactive complexes. The phosphine ligand itself is susceptible to oxidation to the corresponding phosphine oxide, which can reduce the effective ligand concentration.[4][5]
-
Side reactions: Competing reactions such as β-hydride elimination (especially with alkyl halides), hydrodehalogenation of the aryl halide, and homocoupling of the starting materials can consume reactants and reduce the yield of the desired product.
-
Incomplete reaction: The reaction may not have reached completion due to suboptimal conditions, such as insufficient temperature, incorrect solvent or base, or a low catalyst loading for a particularly challenging substrate.
-
Protodeboronation (in Suzuki-Miyaura reactions): This side reaction, where the boronic acid is replaced by a hydrogen atom, is often promoted by the presence of water and base and can be accelerated by bulky phosphine ligands.[6]
Q3: Is this compound air-sensitive? How should it be handled?
A3: Yes, like many electron-rich phosphine ligands, this compound is sensitive to air and moisture.[4] Exposure to oxygen can lead to the formation of this compound oxide, which is inactive as a ligand. Therefore, it is crucial to handle the solid ligand and its solutions under an inert atmosphere (e.g., nitrogen or argon). Standard Schlenk line or glovebox techniques are recommended for weighing and transferring the ligand.
Troubleshooting Guide: Low Reaction Yield
This section provides a systematic approach to diagnosing and resolving issues of low yield in your this compound catalyzed reactions.
Issue 1: Reaction Stalls or Proceeds Slowly
Potential Causes & Solutions:
-
Suboptimal Temperature:
-
Causality: The rates of oxidative addition and reductive elimination are temperature-dependent. For challenging substrates, such as sterically hindered aryl chlorides, higher temperatures may be required to overcome the activation energy barrier.
-
Troubleshooting Protocol:
-
Monitor the reaction progress by TLC or LC-MS at the initial temperature.
-
If the reaction is sluggish, incrementally increase the temperature by 10-20 °C.
-
Be mindful of potential substrate or product degradation at elevated temperatures.
-
-
-
Incorrect Solvent Choice:
-
Causality: The solvent influences the solubility of reactants, intermediates, and the base, which in turn affects reaction rates. For Suzuki-Miyaura reactions, a mixture of an organic solvent and water is often used, while Buchwald-Hartwig aminations are typically performed in ethereal or aromatic solvents.
-
Troubleshooting Protocol:
-
If solubility is an issue, consider switching to a different solvent system. Common choices for Suzuki-Miyaura include toluene/water, dioxane/water, or THF/water.[7] For Buchwald-Hartwig, toluene, dioxane, or THF are frequently used.[8]
-
Ensure the chosen solvent is anhydrous and degassed, as oxygen and water can deactivate the catalyst.
-
-
-
Inappropriate Base:
-
Causality: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura reactions and the deprotonation of the amine in Buchwald-Hartwig aminations.[9][10] The strength and solubility of the base are key factors.
-
Troubleshooting Protocol:
-
For Suzuki-Miyaura, if using a weaker base like K₂CO₃ results in low yield, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[7]
-
For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are common. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring higher reaction temperatures.
-
Ensure the base is finely powdered and dry to maximize its reactivity.
-
-
Issue 2: Formation of Significant Byproducts
Potential Causes & Solutions:
-
Phosphine Oxide Formation:
-
Causality: Oxidation of the phosphine ligand to its corresponding oxide reduces the concentration of the active ligand, leading to a decrease in the catalytic activity and potentially incomplete conversion.[4][5] This is often caused by trace amounts of oxygen in the reaction setup.
-
Troubleshooting Protocol:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Use rigorously degassed solvents. This can be achieved by sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles.[8]
-
Handle the this compound ligand and palladium source under an inert atmosphere (glovebox or Schlenk line).
-
-
-
Homocoupling of Starting Materials:
-
Causality: This side reaction can occur through various pathways and is often more prevalent at higher temperatures or when the desired cross-coupling is slow.
-
Troubleshooting Protocol:
-
Try lowering the reaction temperature.
-
Optimize the catalyst loading; sometimes a lower loading can disfavor homocoupling.
-
Ensure a slight excess of the nucleophilic coupling partner is used.
-
-
-
Protodeboronation (Suzuki-Miyaura):
-
Causality: The presence of water and a strong base can lead to the cleavage of the C-B bond in the boronic acid, replacing it with a hydrogen atom.[6] Bulky phosphine ligands can sometimes exacerbate this issue.[6]
-
Troubleshooting Protocol:
-
Use anhydrous solvents and ensure the base is dry.
-
Consider using a less basic carbonate, such as K₂CO₃, if a stronger base is leading to significant protodeboronation.
-
Minimize the reaction time; prolonged exposure to basic, aqueous conditions can increase the extent of this side reaction.
-
-
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
-
Reaction Execution:
-
Add the degassed solvent system (e.g., toluene/water 10:1, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Representative Protocol for Buchwald-Hartwig Amination of a Hindered Amine
This protocol is a general guideline and may require optimization for specific substrates.[11]
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and the base (e.g., NaOtBu, 1.2 mmol).
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a this compound-palladium G3 precatalyst, 0.01 mmol, 1 mol%). If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 0.005 mmol, 0.5 mol%) and this compound (0.012 mmol, 1.2 mol%).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
-
Reaction Execution:
-
Add the hindered amine (1.2 mmol) and the degassed solvent (e.g., 1,4-dioxane, 2 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pass the reaction mixture through a short plug of silica gel, eluting with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation
Table 1: Influence of Ligand on Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 4 | 92 |
| SPhos | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98[1] |
| XPhos | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 95[1] |
| PPh₃ | 2.0 (Pd) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
Note: Data for this compound is representative and may vary based on specific reaction conditions. Data for other ligands are for comparative purposes.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in cross-coupling reactions.
References
- Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]
-
Stradiotto, M., & Hesp, K. D. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. CHIMIA International Journal for Chemistry, 66(6), 398-402. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Royal Society of Chemistry. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., & Meadows, R. E. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Petrović, Z. D., Marković, S., Simijonović, D., & Petrović, V. (2009). DFT study on the preactivation reaction of a palladium catalyst precursor in phosphine-free Heck reactions. Monatshefte für Chemie/Chemical Monthly, 140(2), 171-175. [Link]
-
Bedford, R. B., Blake, M. E., Butts, C. P., & Holder, D. (2003). Suzuki−Miyaura Reactions of Aryl Chloride Derivatives with Arylboronic Acids Using Mesoporous Silica-Supported Aryldicyclohexylphosphine. Organometallics, 22(19), 3845–3855. [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 135(13), 5186–5191. [Link]
-
Phosphine oxide synthesis by substitution or addition. (n.d.). Organic Chemistry Portal. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]
-
Ellwart, M., Prantl, J. P., & Rieger, B. (2018). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 37(15), 2571–2580. [Link]
-
Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. (2007). ChemInform, 63(6), 1345-1352. [Link]
-
Mechanistic insight into the preactivation of a modern palladium catalyst precursor in phosphine-free Heck reactions. (2008). ResearchGate. [Link]
-
Muller, A., & Meijboom, R. (2012). trans-Dichloridobis[dicyclohexyl(2,4,6-trimethylphenyl)phosphane-κP]palladium(II). Acta Crystallographica Section E: Structure Reports Online, 68(8), m1039. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of organic chemistry, 79(24), 11961–11969. [Link]
-
Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. (2015). Dalton Transactions. [Link]
-
Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. (2016). Dalton Transactions. [Link]
-
The Suzuki Reaction. (n.d.). Chem 115 Myers. [Link]
-
Orecchia, P., Petkova, D. S., Goetz, R., Rominger, F., Hashmi, A. S. K., & Schaub, T. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23(19), 8169-8180. [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Exploring Phosphine Ligation States through QM/MM Simulations with Equivariant Graph Neural Networks. (n.d.). reposiTUm. [Link]
-
Kinetic analysis of Group 4 Metal Oxide Nanocrystal synthesis in the presence of phosphine oxide ligands. (n.d.). ChemRxiv. [Link]
-
Christensen, J. B., Norrby, P.-O., & Sigman, M. S. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(33), 13016–13025. [Link]
-
Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplin. (2025, March 19). White Rose Research Online. [Link]
-
Buchwald Ligands and Precatalysts Table of Contents. (2014, January 1). CiteSeerX. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 5. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
troubleshooting catalyst deactivation with Dicyclohexyl(mesityl)phosphine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing dicyclohexyl(mesityl)phosphine in their catalytic reactions. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, grounded in established scientific principles and practical field experience. My aim is to empower you to diagnose and resolve common issues related to catalyst deactivation, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
Catalyst deactivation is a primary contributor to failed or low-yielding reactions. This guide provides a systematic approach to identifying the root cause of deactivation when using this compound and its associated metal complexes, most commonly with palladium.
Issue 1: Low or No Product Formation
You've set up your cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with a palladium precursor and this compound, but upon analysis, you observe minimal or no desired product.
This workflow will help you systematically investigate the potential causes of reaction failure.
Caption: Common causes and mitigation strategies for stalled reactions.
-
Catalyst Poisoning: Trace impurities can act as poisons, irreversibly binding to the active palladium center and halting the catalytic cycle. [1][2] * Common Poisons: Sulfur-containing compounds, heavy metals, and even excess halide ions from starting materials can be detrimental. [1][3] * Diagnostic Action: If you suspect poisoning, purifying all reagents is the first step. Running a control reaction with highly purified materials can confirm this diagnosis.
-
Thermal Degradation (Sintering): Prolonged exposure to high temperatures can cause the catalyst to degrade. [1][2] * Causality: High temperatures can accelerate the rate of catalyst decomposition into palladium black. [4]It can also lead to the degradation of the phosphine ligand itself.
-
Mitigation: The solution is to run the reaction at the lowest effective temperature. If the reaction is slow at lower temperatures, consider screening other bulky, electron-rich phosphine ligands that may offer greater thermal stability.
-
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: this compound is a solid that is sensitive to air. [5]It should be stored under an inert atmosphere (argon or nitrogen) in a cool, dry place. [6]For weighing and dispensing, it is ideal to use a glovebox. If a glovebox is not available, work quickly to minimize air exposure and blanket the container with an inert gas before sealing. [5] Q2: What is the optimal ligand-to-palladium ratio?
A2: The optimal ratio is reaction-dependent. A common starting point for cross-coupling reactions is a 1:1 to 2:1 ratio of phosphine ligand to palladium precursor. [7]The bulky nature of this compound favors the formation of monoligated palladium species, which are often the most active in the catalytic cycle. [8] Q3: Can I regenerate a deactivated catalyst?
A3: In a research setting, regenerating a deactivated homogeneous catalyst from a reaction mixture is often impractical and may not restore its initial activity. [9]If the deactivation is due to the formation of palladium black, the palladium can be recovered, but it will need to be converted back into a suitable precatalyst. [9]For deactivation caused by ligand oxidation, the ligand is irreversibly consumed. The most effective approach is to prevent deactivation in the first place.
Q4: How do I choose the right palladium precursor to use with this compound?
A4: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. The selection can influence the initial activation of the catalyst. [10]Pd(II) precursors like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state, which can often be accomplished by the phosphine ligand or an amine substrate. [3][10]Using a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous. For improved consistency and ease of use, consider commercially available pre-catalysts where the this compound is already complexed to a palladium center.
Q5: What analytical techniques can I use to characterize the deactivated catalyst?
A5: Several techniques can provide insight into the cause of deactivation. [11][12]* ³¹P NMR Spectroscopy: As mentioned, this is excellent for identifying phosphine oxidation. [4]* X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect changes in the oxidation state of palladium and identify poisons on the catalyst surface. [11][13]* X-ray Diffraction (XRD): Can be used to identify the crystalline structure of bulk materials, which can help confirm the presence of palladium black. [12]* Elemental Analysis: Can identify foreign elements on the catalyst that may be acting as poisons. [11]
Data Presentation
Table 1: Common Deactivation Issues and Solutions
| Symptom | Probable Cause | Diagnostic Test | Recommended Solution(s) |
| No product, immediate color change to black | Catalyst decomposition | Visual inspection for Pd black | Lower temperature, adjust ligand:Pd ratio, use a pre-catalyst. |
| Low yield, reaction never starts | Ligand oxidation | ³¹P NMR of the ligand | Use fresh ligand, improve inert atmosphere techniques (glovebox/Schlenk line). |
| Reaction starts then stalls | Catalyst poisoning | Run with purified reagents | Purify all starting materials and solvents; use high-purity reagents. |
| Inconsistent results between runs | Air/moisture sensitivity | Check for phosphine oxide in ligand | Handle ligand and set up reactions under a strictly inert atmosphere. |
| Failure with N-heterocyclic substrates | Ligand displacement | N/A (deduced from substrate scope) | Increase ligand loading, screen alternative bulky phosphine ligands. [14][15] |
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Lecture 10 Catalyst characterization.
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
- Buchwald–Hartwig amin
- Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands. Benchchem.
- Analysis of C
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. PMC - NIH.
- Air-Stable, Recyclable, and Regenerative Phosphine Sulfide Palladium(0) Catalysts for C−C Coupling Reaction.
- Buchwald-Hartwig Amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Benchchem.
- how to deal with an air sensitive solid? : r/chemistry. Reddit.
- 870703-48-3|this compound|BLD Pharm. BLD Pharm.
- Catalyst deactiv
- DOC Deactiv
Sources
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. DOC Deactivation [dieselnet.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. 870703-48-3|this compound|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Dicyclohexyl(mesityl)phosphine Ligands
Welcome to the technical support hub for dicyclohexyl(mesityl)phosphine and its associated palladium precatalysts, such as cataCXium® A Pd G3. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your cross-coupling reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered when working with this compound ligands.
Q1: My reaction is sluggish or stalls completely. What's the first thing I should check?
A1: The primary suspect is often the quality and handling of the ligand and other reagents. This compound, like other electron-rich trialkylphosphines, is susceptible to oxidation.[1][2] Ensure that the ligand has been stored under an inert atmosphere and that your solvents were properly degassed to remove dissolved oxygen. Even reactions reported to be air-insensitive benefit from degassed solvents.[2]
Q2: I'm observing the formation of palladium black. What does this indicate and how can I prevent it?
A2: The formation of palladium black signifies catalyst decomposition and aggregation into an inactive state. This can be triggered by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio. Using a pre-formed, well-defined precatalyst like cataCXium® A Pd G3 can enhance stability.[3] If using a separate palladium source and ligand, ensure a 1:1 to 1.2:1 ligand-to-palladium ratio. Excess ligand is generally not desirable with bulky monophosphines as the active species is often a monoligated palladium(0) complex.
Q3: What is the optimal base for my Suzuki-Miyaura or Buchwald-Hartwig reaction with this ligand?
A3: Base selection is highly substrate-dependent and often requires screening. For Suzuki-Miyaura couplings, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are common choices.[4] In some cases, soluble organic bases or specialized bases like potassium methoxide in trimethyl borate have proven effective, particularly for heteroaryl couplings.[5] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically employed.
Q4: Can I use this compound for coupling aryl chlorides?
A4: Absolutely. A key advantage of bulky, electron-rich phosphine ligands like this compound is their ability to facilitate the oxidative addition of less reactive electrophiles, including aryl chlorides.[1][6][7] The high electron density on the phosphorus atom increases the electron density at the palladium center, promoting this often rate-limiting step in the catalytic cycle.[1]
In-Depth Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling
Low yields in Suzuki-Miyaura reactions are a common challenge. The following guide provides a systematic approach to identifying and resolving the root cause.
Caption: A decision tree for troubleshooting low yields.
-
Protodeboronation Side Reaction: Bulky phosphine ligands can sometimes promote the undesired protodeboronation of the boronic acid starting material. This is a side reaction with water that consumes the nucleophile.
-
Solution: Ensure your reaction is run under strictly anhydrous conditions. Use freshly dried solvents and bases. Sometimes, using a boronic ester (e.g., a pinacol ester) can mitigate this issue. Using a slight excess (1.1–1.5 equivalents) of the boron reagent can also help drive the desired reaction to completion.
-
-
Incorrect Base or Solvent Combination: The choice of base and solvent is interdependent and crucial for both solubility and reactivity. An unsuitable combination can lead to poor reaction rates.
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and palladium precatalyst (e.g., cataCXium® A Pd G3, 2-3 mol%).
-
Variable Addition:
-
Solvent Screen: To separate sets of vials, add different anhydrous, degassed solvents (e.g., Toluene, Dioxane, 2-MeTHF, CPME) to a final concentration of 0.1-0.2 M. To each of these, add the same base (e.g., K₃PO₄, 2.0 equiv).
-
Base Screen: To separate sets of vials, add the same anhydrous, degassed solvent (the best from the previous screen). To each vial, add a different base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu), each at 2.0 equivalents.
-
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., 80-100 °C).
-
Analysis: After a set time (e.g., 2, 8, and 24 hours), take aliquots from each reaction, quench, and analyze by LC-MS or GC-MS to determine conversion and identify the optimal conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Solvent | Dioxane | Toluene | 2-MeTHF | EtOAc |
| Base | Cs₂CO₃ | Cs₂CO₃ | Cs₂CO₃ | Cs₂CO₃ |
| Yield (%) | 51 | 56 | 95 | 56 |
| Table based on data for a specific Suzuki-Miyaura coupling.[4][8] |
Issue 2: Poor Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, and this compound is a highly effective ligand for this transformation.[3][9] However, challenges can arise from substrate scope limitations and catalyst inhibition.
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
-
Inhibited Reductive Elimination: The final, product-forming step of the catalytic cycle is reductive elimination. For certain substrates, particularly those with bulky secondary amines or electron-rich aryl halides, this step can be slow.
-
Solution: The steric bulk of this compound is designed to promote reductive elimination.[9] However, if this step is still slow, increasing the reaction temperature may be necessary. Ensure the base is strong enough (e.g., NaOtBu) to efficiently generate the palladium-amido complex, which is the precursor to reductive elimination.
-
-
Substrate Incompatibility: Some functional groups can interfere with the catalyst. For example, unprotected acidic protons (e.g., phenols, carboxylic acids) can react with the strong base, and certain heterocycles can coordinate to the palladium center and inhibit catalysis.
-
Solution: Protect incompatible functional groups before the coupling reaction. If catalyst inhibition by a heterocycle is suspected, increasing the catalyst loading or screening different ligands may be necessary. While this compound is very general, no single ligand is optimal for all possible substrates.
-
-
Inefficient Precatalyst Activation: Third-generation precatalysts like cataCXium® A Pd G3 are designed for easy activation, which involves the dissociation of an anion and reductive elimination of a biphenylamine moiety to generate the active Pd(0) species.[3] If activation is incomplete, the reaction will not proceed efficiently.
-
Solution: A short pre-heating step (e.g., 10-15 minutes at the reaction temperature) of the palladium precatalyst, ligand (if separate), and base in the solvent before adding the coupling partners can sometimes be beneficial.
-
Concluding Remarks
This compound is a powerful and versatile ligand for a range of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-rich nature enable the coupling of challenging substrates under relatively mild conditions. Successful optimization hinges on a systematic approach that considers the interplay between reagent quality, base, solvent, and temperature. By understanding the underlying mechanistic principles and potential pitfalls, researchers can effectively troubleshoot and unlock the full potential of this valuable catalytic tool.
References
-
Divi, D., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5869-5873. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind CataCXium A Pd G3: Structure, Activation, and Application. [Link]
-
McNamara, C. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28231-28235. [Link]
-
Yokoyama, A., et al. (2019). Importance of the Balance of Interaction between Palladium Catalyst and Aromatic π-Face for Unstoichiometric Suzuki-Miyaura Coupling Polymerization: Effective Pd cataCXium A Catalyst for Fluorene and Cyclopentadithiophene Monomers. Macromolecules, 52(16), 6039-6050. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Secondary Phosphine Oxides as Pre-Ligands for Nanoparticle Stabilization. [Link]
-
McNamara, C. C., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. RSC Publishing. [Link]
-
Cheung, C. L., et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-441. [Link]
-
Dalton Transactions. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. RSC Publishing. [Link]
-
Gelest, Inc. (2015). DICYCLOHEXYLPHOSPHINE. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
ResearchGate. (2009). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]
-
Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
DSpace@MIT. (2009). Synthesis and Study of Ligands for Pd-Catalyzed CO and CN Coupling. [Link]
-
Journal of Molecular Catalysis A: Chemical. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect. [Link]
Sources
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification Strategies for Products from Dicyclohexyl(mesityl)phosphine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing dicyclohexyl(mesityl)phosphine in their synthetic endeavors. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common purification challenges encountered during your experiments. The following content is designed to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My reaction using this compound is complete, but the crude NMR is very messy. What are the likely impurities?
A1: In reactions involving this compound, particularly in cross-coupling reactions like the Buchwald-Hartwig amination, a complex crude mixture is not uncommon. The primary impurities you should anticipate are:
-
This compound oxide: This is the most common byproduct, formed by the oxidation of the parent phosphine ligand. It is often the most challenging impurity to remove due to its polarity and solubility characteristics.
-
Unreacted Starting Materials: Depending on the reaction stoichiometry and efficiency, you may have residual aryl halide, amine, or other coupling partners.
-
Homocoupling Products: Dimerization of the aryl halide or the amine can occur as a side reaction. Optimizing catalyst loading and reaction temperature can often minimize this.
-
Palladium Residues: The palladium catalyst, while used in small amounts, can sometimes be challenging to remove completely.
-
Solvent and Base Residues: Depending on the work-up procedure, residual high-boiling solvents (e.g., toluene, dioxane) and inorganic base salts may be present.
Q2: I am struggling to remove this compound oxide from my nonpolar product. What is a good starting point for purification?
A2: The significant difference in polarity between a nonpolar desired product and the more polar this compound oxide is the key to successful separation. Here are two primary strategies to consider:
-
Silica Gel Column Chromatography: This is often the most effective method. Due to its polarity, the phosphine oxide will have a strong affinity for the silica gel and will elute much later than your nonpolar product. A good starting point for your eluent system would be a low-polarity mixture, such as hexanes with a small percentage of ethyl acetate (e.g., 9:1 hexane:ethyl acetate). You can then gradually increase the polarity to elute the phosphine oxide if necessary.[1]
-
Solvent Trituration/Recrystallization: This is a less labor-intensive alternative to chromatography.
-
Trituration: You can attempt to suspend your crude product in a nonpolar solvent in which your desired product is soluble, but the phosphine oxide is not. Hexane or diethyl ether are good initial choices.[2] Stirring the crude mixture in one of these solvents may cause the phosphine oxide to precipitate, allowing for its removal by filtration.
-
Recrystallization: If your product is a solid, recrystallization can be highly effective. The ideal solvent system is one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the phosphine oxide remains soluble at all temperatures.[3][4][5]
-
Q3: Can I use precipitation with metal salts to remove this compound oxide, similar to what is done for triphenylphosphine oxide (TPPO)?
A3: Yes, this is a viable strategy, although it may require some optimization. The principle is the formation of a coordination complex between the phosphine oxide and a metal salt, which then precipitates from the solution. For TPPO, salts like ZnCl₂, MgCl₂, and CaBr₂ have been used effectively.[2]
Given the structural and electronic similarities between this compound oxide and TPPO, it is reasonable to expect that similar metal salts will be effective. A recommended starting point would be to dissolve the crude reaction mixture in a polar solvent like ethanol or a mixture of toluene and ethyl acetate, and then add a stoichiometric amount of a metal salt like zinc chloride. The resulting precipitate can then be removed by filtration.
Troubleshooting Guides
Problem 1: Phosphine Oxide Co-elutes with My Product During Column Chromatography
This is a common issue, especially if your desired product has moderate polarity.
Root Cause Analysis and Solutions:
-
Inadequate Solvent System: The polarity of your eluent may be too high, causing both your product and the phosphine oxide to move up the column at similar rates.
-
Solution: Begin with a less polar solvent system (e.g., pure hexanes or a very low percentage of ethyl acetate) and use a very gradual gradient to increase the polarity. This will provide better resolution between your product and the phosphine oxide.
-
-
Overloaded Column: Loading too much crude material onto the column can lead to poor separation.
-
Solution: Use a larger column or reduce the amount of crude material being purified at one time. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 (w/w).
-
Experimental Protocol: Optimized Flash Chromatography for Separation of a Moderately Polar Product from this compound Oxide
-
Column Packing: Dry pack a silica gel column.
-
Adsorption: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude mixture in a minimal amount of a polar solvent (e.g., dichloromethane), add silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution:
-
Start with a nonpolar eluent (e.g., 100% hexanes) and run several column volumes to elute any very nonpolar impurities.
-
Gradually increase the polarity of the eluent. For example, you can increase the percentage of ethyl acetate in hexanes in small increments (e.g., 1%, 2%, 5%, 10%, and so on).
-
Collect small fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.
-
Problem 2: My Recrystallization Fails to Remove the Phosphine Oxide
This typically occurs when the solubility properties of your product and the phosphine oxide are too similar in the chosen solvent.
Root Cause Analysis and Solutions:
-
Incorrect Solvent Choice: The chosen solvent may not provide a sufficient solubility differential between your product and the phosphine oxide at different temperatures.
-
Solution: A systematic solvent screen is necessary. Test a range of solvents with varying polarities (e.g., hexanes, toluene, diethyl ether, ethyl acetate, acetone, isopropanol). The ideal solvent will fully dissolve your product and the phosphine oxide when hot, but upon cooling, only your product will crystallize out, leaving the phosphine oxide in the mother liquor.[3][4][5]
-
-
Product Oiling Out: Instead of crystallizing, your product may form an oil. This can trap impurities, including the phosphine oxide.
-
Solution:
-
Try a two-solvent recrystallization. Dissolve your crude product in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify the solution and then allow it to cool slowly.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of your pure product.
-
-
Workflow for Developing a Recrystallization Protocol:
Caption: Decision workflow for developing a recrystallization protocol.
Characterization of this compound Oxide
The ³¹P NMR chemical shift is a powerful tool for monitoring the presence of the phosphine and its corresponding oxide.
| Compound | Typical ³¹P NMR Chemical Shift (ppm) | Notes |
| This compound | ~ -10 to 10 | The exact chemical shift can vary depending on the solvent and coordination to a metal center. |
| This compound oxide | ~ 40 to 60 | A significant downfield shift is observed upon oxidation. The ³¹P NMR chemical shift of phosphine oxides is generally in the range of 25-60 ppm.[6][7] |
General Troubleshooting for Buchwald-Hartwig Amination Reactions
The success of your purification is intrinsically linked to the success of your reaction. A cleaner reaction will lead to a simpler purification.
Logical Relationship Diagram for Troubleshooting Buchwald-Hartwig Reactions:
Caption: Troubleshooting logic for low conversion in Buchwald-Hartwig amination.
For challenging couplings, especially with less reactive aryl chlorides, using bulky, electron-rich phosphine ligands like this compound is often necessary to achieve good yields.[8] However, the choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[8] It is also imperative to ensure an inert atmosphere, as oxygen can lead to catalyst deactivation and oxidation of the phosphine ligand.[9]
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from [Link]
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
-
University of California, Davis. (n.d.). 31P NMR Chemical Shift of Phosphorous Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2015). How do I completely remove DCU from the reaction mixture without coloumn chromatography? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]
-
Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands... Retrieved from [Link]
- Google Patents. (n.d.). US5892121A - Purification of tertiary phosphine oxides.
-
National Center for Biotechnology Information. (n.d.). Mesityl oxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dicyclohexylphosphine oxide. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylphosphine oxide. Retrieved from [Link]
Sources
- 1. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Air and Moisture Sensitivity of Dicyclohexyl(mesityl)phosphine
Welcome to the technical support center for Dicyclohexyl(mesityl)phosphine (also known as BrettPhos). This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful phosphine ligand in their synthetic endeavors. This compound is a cornerstone ligand in modern catalysis, particularly for challenging cross-coupling reactions, due to its unique combination of steric bulk and electron-richness.[1] However, its efficacy is intrinsically linked to its integrity, which is threatened by its sensitivity to air and moisture. This document provides in-depth troubleshooting guides and frequently asked questions to ensure you maintain the ligand's activity and achieve reproducible success in your experiments.
Section 1: Understanding the Root of the Problem: The Chemistry of Phosphine Sensitivity
The utility of a phosphine ligand in catalysis stems from the lone pair of electrons on the phosphorus atom. This lone pair coordinates to the metal center, influencing its electronic properties and reactivity.[2] However, this same electron-rich center is a point of vulnerability.
-
Oxidation: The phosphorus(III) center is readily oxidized by atmospheric oxygen to form the corresponding phosphine oxide, a phosphorus(V) species.[3][4] This oxidation is often irreversible under typical reaction conditions. The resulting this compound oxide has no affinity for the metal catalyst, rendering it inactive. This leads to stalled or failed reactions.
-
Electronic Effects: this compound is considered an electron-rich ligand due to its two electron-donating cyclohexyl groups. While this property is beneficial for promoting key catalytic steps like oxidative addition, it also enhances the nucleophilicity of the phosphorus atom, making it more susceptible to oxidation compared to electron-poorer triarylphosphines.[4][5]
-
Steric Hindrance: The bulky mesityl and cyclohexyl groups provide a degree of steric protection around the phosphorus atom. This bulk can kinetically slow the rate of oxidation by hindering the approach of oxygen, but it does not prevent it.[4] Therefore, careful handling is always required.
Section 2: Troubleshooting Guide
This section addresses the most common issue encountered when using this compound: poor or inconsistent reaction performance.
Problem: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has failed or shows very low yield.
Symptom: You observe little to no formation of the desired product, with a significant amount of starting material remaining after the expected reaction time.
Primary Cause: The most probable cause is the deactivation of the catalyst due to the oxidation of the this compound ligand.[3]
Below is a systematic workflow to diagnose and resolve this issue.
Caption: Recommended workflows for handling solid phosphine ligands.
Protocol 2: Preparation of a Standardized Stock Solution
For frequent use, preparing a stock solution inside a glovebox is highly recommended to minimize repeated exposure of the solid to potential contaminants.
-
Preparation: Inside a glovebox, weigh the desired amount of this compound into an oven-dried vial equipped with a magnetic stir bar.
-
Dissolution: Add the required volume of anhydrous, degassed solvent (e.g., toluene, dioxane) to achieve the target molarity.
-
Sealing: Cap the vial with a PTFE-lined septum cap. For long-term storage, wrap the cap and neck with electrical tape or parafilm to ensure an airtight seal.
-
Storage: Store the stock solution in a freezer under an inert atmosphere. When using, withdraw the required volume with a dry, inert gas-flushed syringe. [6] By adhering to these guidelines and troubleshooting steps, you can ensure the integrity of your this compound, leading to more reliable, reproducible, and successful catalytic outcomes.
References
- Technical Support Center: Managing Air-Sensitive Phosphine-Containing Reagents. (n.d.). Benchchem.
- Technical Support Center: Work-up Procedures for Reactions Involving Phosphine Ligands. (n.d.). Benchchem.
- DICYCLOHEXYLPHOSPHINE Safety Data Sheet. (2015). Gelest, Inc.
- SAFETY DATA SHEET. (2024). TCI Chemicals.
- SAFETY DATA SHEET. (2010). Fisher Scientific.
- Phosphine Ligand Oxidation. (2021). Reddit.
- Morel, F. L., Pin, S., Huthwelker, T., Ranocchiari, M., & van Bokhoven, J. A. (2014). Phosphine and phosphine oxide groups in metal–organic frameworks detected by P K-edge XAS. Dalton Transactions, 44(4), 1239-1243.
- how to deal with an air sensitive solid? (2015). Reddit.
- Dicyclohexylphosphine Safety Data Sheet. (2025). ChemicalBook.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). TCI Chemicals.
- The Role of Phosphine Ligands in Modern Catalysis: A Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A Comparative Guide to the Air Stability of Phosphine Ligands. (n.d.). Benchchem.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
- Dicyclohexyl(2,4,6-trimethylphenyl)phosphine 97%. (n.d.). Sigma-Aldrich.
- Tricyclohexyl Phosphine: Applications in Catalytic Reactions and its Radical Synthesis Method. (2024). ChemicalBook.
- Recent Developments in the Synthesis and Application of Indolyl-Based Phosphine Ligands. (2024). Organic Syntheses, 101, 423-445.
- How pyrophoric is dicyclohexylphosphine? (2013). ResearchGate.
- Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry.
Sources
Technical Support Center: Dicyclohexyl(mesityl)phosphine Catalyst Stability and Temperature Effects
Welcome to the technical support center for Dicyclohexyl(mesityl)phosphine, a state-of-the-art phosphine ligand for catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on the critical aspect of thermal stability. Understanding and controlling the effects of temperature on this catalyst is paramount for achieving reproducible, high-yielding, and selective chemical transformations.
Introduction to this compound Stability
This compound, often used in palladium-catalyzed cross-coupling reactions, is a bulky and electron-rich phosphine ligand.[1][2] These characteristics are key to its high catalytic activity. However, like many phosphine ligands, its stability is susceptible to environmental factors, most notably temperature and oxygen. The primary pathway for the thermal degradation of phosphines is oxidation to the corresponding phosphine oxide, which is catalytically inactive.[3] This guide will provide you with the necessary knowledge to mitigate thermal degradation and troubleshoot common issues related to catalyst stability.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound degradation?
A1: Degradation of this compound is primarily observed as a decrease in catalytic activity, leading to lower reaction yields or incomplete conversions. Visually, the solid phosphine may change in color or consistency. The most definitive evidence of degradation is the appearance of a new peak in the ³¹P NMR spectrum corresponding to the phosphine oxide.[3]
Q2: What is the recommended storage temperature for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry environment under an inert atmosphere (e.g., argon or nitrogen). Refrigeration is recommended for prolonged storage. It is crucial to allow the container to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the phosphine.
Q3: How does elevated temperature during a reaction affect the catalyst's stability and performance?
A3: While higher temperatures can increase the rate of a desired catalytic reaction, they also accelerate the degradation of the phosphine ligand. This can lead to a decrease in the concentration of the active catalyst over time, resulting in stalled reactions or the formation of byproducts. For every reaction, there is an optimal temperature that balances catalytic activity with catalyst stability.
Q4: Can temperature cycling from repeated use of a single stock container affect the catalyst?
A4: Yes, repeated temperature cycling of a bulk container can compromise the integrity of the catalyst. Each time the container is opened, there is a risk of exposure to air and moisture, which is exacerbated by temperature fluctuations. It is best practice to aliquot the phosphine into smaller, single-use vials for storage.
Q5: What are the primary thermal degradation products?
A5: The main thermal degradation product of this compound in the presence of oxygen is this compound oxide. In the absence of oxygen, other thermal decomposition pathways may exist, but oxidation is the most common issue in a typical laboratory setting.[4][5][6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical workflow for diagnosis and resolution.
Problem 1: Diminished or Inconsistent Catalytic Activity
Symptoms:
-
Lower than expected product yield.
-
Reaction fails to go to completion.
-
Inconsistent results between batches.
Causality: This is the most common symptom of catalyst degradation. The active catalytic species is not being generated or is decomposing prematurely.
Troubleshooting Workflow:
Caption: Primary thermal degradation pathway of this compound.
Concluding Remarks
The thermal stability of this compound is a critical parameter that directly influences the success of your catalytic reactions. By adhering to proper storage and handling protocols and by understanding the impact of temperature on the catalyst's lifecycle, you can ensure the reliability and reproducibility of your experimental results. When in doubt, the use of ³¹P NMR spectroscopy is an invaluable tool for assessing the integrity of this vital catalytic component.
References
- Electronic Supplementary Inform
- Thermal Decomposition of Trialkyl/Arylphosphine Gold(I) Cyanide Complexes.
- Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Texas A&M University Department of Chemistry.
- Monitoring the oxidation of Phosphine ligands using 31P NMR. Magritek. (2023-03-13).
- A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes.
- 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. PubMed Central.
- 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. Journal of the American Chemical Society. (2023-09-28).
- Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands....
- 31P chemical shifts. Steffen's Chemistry Pages - Science and Fun.
- 31P NMR Chemical Shift of Phosphorous Compounds.
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
- Synthesis of phosphine and phosphoramidite ligands derived from 1,8,10,9-triazaboradecalin and. Iowa Research Online.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
- Thermal degradation of alkyl triphenyl phosphonium intercalated montmorillonites: An isothermal kinetic study.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Thermal Degradation of Organophosphorus Flame Retardants. MDPI. (2022-11-15).
- Thermal Degradation of Organophosphorus Flame Retardants.
- Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central.
- Thermal degrad
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
Sources
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Turnover Numbers with Dicyclohexyl(mesityl)phosphine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for overcoming low turnover numbers (TON) and other common challenges when utilizing Dicyclohexyl(mesityl)phosphine, a bulky, electron-rich phosphine ligand frequently employed in transition metal catalysis. My aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to rationalize and resolve issues encountered in your own work.
Introduction to this compound in Catalysis
This compound is a monodentate phosphine ligand prized for its steric bulk and strong σ-donating properties.[1] These characteristics are instrumental in promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination, particularly in challenging cross-coupling reactions. However, the very features that make this ligand effective can also present unique challenges, leading to low turnover numbers if not properly addressed. This guide will provide a structured approach to troubleshooting these issues.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low or no conversion. What are the most common initial checks?
A1: Before delving into more complex troubleshooting, always begin with the fundamentals:
-
Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). The active Pd(0) species is highly sensitive to oxygen.[2][3] All solvents and reagents must be thoroughly degassed.
-
Reagent Purity: Impurities in your substrates, solvents, or base can act as catalyst poisons.[3] Use high-purity, anhydrous reagents and solvents.
-
Catalyst Precursor: If you are generating the active catalyst in situ from a Pd(II) source (e.g., Pd(OAc)₂), ensure that the reduction to Pd(0) is efficient. In some cases, using a well-defined Pd(0) precatalyst can be advantageous.[2]
Q2: I suspect my catalyst is deactivating. What are the common deactivation pathways for palladium-phosphine catalysts?
A2: Catalyst deactivation is a primary cause of low turnover numbers. Common pathways include:
-
Formation of Palladium Black: The appearance of a black precipitate is a tell-tale sign of catalyst agglomeration into inactive palladium nanoparticles.[4] This can be caused by ligand dissociation, high temperatures, or the presence of oxygen.[2]
-
Ligand Displacement: Certain substrates, particularly N-heterocycles or primary amines, can coordinate to the palladium center and displace the phosphine ligand, forming dormant or inactive complexes.[5]
-
P-C Bond Scrambling: Under certain conditions, scrambling of palladium-bound and phosphorus-bound groups can occur, leading to inactive phosphonium salts.[4][6]
-
Base-Mediated Decomposition: The base used in the reaction can sometimes mediate the decomposition of sensitive substrates, which in turn leads to catalyst deactivation.[5][7]
Troubleshooting Guide: A Deeper Dive
Issue 1: Inefficient Catalyst Activation
Low turnover can stem from incomplete or slow generation of the active catalytic species.
Symptoms:
-
Long induction period before any product formation.
-
Reaction stalls at low conversion.
Causality: The Pd(0) active species is typically generated in situ from a Pd(II) precatalyst. This reduction can be sluggish or incomplete, especially at lower temperatures.
Troubleshooting Workflow:
Caption: Simplified catalyst deactivation pathways.
Issue 3: Steric Hindrance and Substrate Scope
The significant steric bulk of this compound, while often beneficial, can sometimes be a limitation.
Symptoms:
-
Good conversion with unhindered substrates, but poor or no conversion with sterically demanding substrates.
Causality: The bulky nature of the ligand can prevent sterically hindered substrates from accessing the metal center for oxidative addition or subsequent steps in the catalytic cycle.
Troubleshooting and Optimization:
-
Ligand Screening: While this guide focuses on this compound, it's important to recognize when a different ligand might be necessary. Consider screening a small library of phosphine ligands with varying steric and electronic properties. [8][9]For highly hindered substrates, a ligand with a different cone angle or bite angle might be more effective.
-
Temperature Optimization: For sterically hindered substrates, higher temperatures may be required to overcome the activation energy barrier for oxidative addition. However, this must be balanced with the potential for catalyst decomposition at elevated temperatures. [10]A careful temperature screen is often necessary.
Experimental Protocols
General Protocol for a Cross-Coupling Reaction:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and this compound (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the aryl halide (1.0 equiv.), the coupling partner (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite to remove insoluble materials.
-
Proceed with standard aqueous workup and purification by column chromatography.
Conclusion
Overcoming low turnover numbers when using this compound requires a systematic and rational approach to troubleshooting. By understanding the underlying principles of catalyst activation, deactivation, and the influence of steric and electronic factors, researchers can effectively diagnose and resolve issues in their catalytic reactions. This guide provides a framework for this process, encouraging a deeper understanding of the chemistry at play.
References
-
Activation and Deactivation of Neutral Palladium(II)Phosphinesulfonato Polymerization Catalysts. 6
-
Activation and deactivation of neutral palladium(II) phosphinesulfonato polymerization catalysts - IRIS - UNISA. 4
-
Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC - NIH.
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert - DSpace@MIT.
-
Technical Support Center: Optimizing Reaction Conditions for Phosphine Ligands - Benchchem.
-
The effect of different solvent and temperature on the reaction - ResearchGate.
-
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives - Benchchem.
-
Ligand design for cross-couplings: phosphines - YouTube.
-
(Dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine: En route to stable frustrated Lewis pairs-hydrogen adducts in water | Request PDF - ResearchGate.
-
The Role of Phosphine Ligands in Modern Catalysis: A Deep Dive.
-
Technical Support Center: Optimization of Phosphorin Coupling Reactions - Benchchem.
-
Org. Synth. 2024, 101, 423.
-
Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC.
-
Phosphine-Catalyzed Activation of Cyclopropenones: A Versatile C3 Synthon for (3+2) Annulations with Unsaturated Electrophiles.
-
Data-driven discovery of active phosphine ligand space for cross-coupling reactions - Chemical Science (RSC Publishing).
-
Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field.
-
Catalytic Wittig - The chemical reaction database.
-
Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC).
-
(a) Chemical structure of dicyclohexylphosphine ligand L 10 ; (b) ring... - ResearchGate.
-
How mono- and diphosphine ligands alter regioselectivity of the Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes - PubMed Central.
-
The modern interpretation of the Wittig reaction mechanism - CORA.
-
Catalytic Main‐Group Metal Complexes of Phosphine‐Based Pincer Ligands | Request PDF.
-
(PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions - ResearchGate.
-
Solvent Effects on the Menshutkin Reaction - arXiv.
-
PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS - IU Indianapolis ScholarWorks.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Activation and deactivation of neutral palladium(II) phosphinesulfonato polymerization catalysts [iris.unisa.it]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. d-nb.info [d-nb.info]
- 7. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Data-driven discovery of active phosphine ligand space for cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
preventing phosphine oxide formation from Dicyclohexyl(mesityl)phosphine
Technical Support Center: Dicyclohexyl(mesityl)phosphine
A Guide to Preventing and Troubleshooting Phosphine Oxide Formation
Welcome to the technical support guide for this compound (CX-Mes-Phos). As Senior Application Scientists, we understand that the success of your synthesis hinges on the integrity of your reagents. This compound is a highly effective, bulky, and electron-rich phosphine ligand, prized for its ability to promote challenging cross-coupling reactions. However, these same electronic properties make it highly susceptible to oxidation, forming the catalytically inactive this compound oxide.
This guide provides in-depth, field-proven insights and protocols to help you prevent phosphine oxide formation, troubleshoot its appearance, and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I've detected this compound oxide in my starting material. What is the primary cause?
The formation of the phosphine oxide is almost exclusively due to exposure to an oxidizing agent. The most common culprit is molecular oxygen (O₂) from the atmosphere.[1][2] Trialkylphosphines, like this compound, are readily oxidized by the oxygen in the air, often at room temperature.[1] This process converts the catalytically active trivalent phosphorus P(III) center to an inert pentavalent P(V) center.
Beyond atmospheric oxygen, other potential oxidants in your workflow can include:
-
Peroxide impurities in solvents, particularly in ethers like tetrahydrofuran (THF) that have been improperly stored or aged.[3]
-
Trace oxidants in other reagents or starting materials.
-
Atmospheric leaks in your reaction setup (e.g., poorly sealed joints or septa).
The fundamental transformation is a simple oxidation event, but its consequences for catalysis are significant.
Caption: Decision workflow for handling air-sensitive phosphine ligands.
Troubleshooting Guide: Preventing Oxidation During Your Experiment
If you suspect phosphine oxidation is compromising your reaction, systematically review your experimental protocol. The following guide provides a checklist and detailed procedures to ensure an oxidation-free environment.
Issue: My cross-coupling reaction is sluggish or fails completely, and I suspect the phosphine ligand has been oxidized.
Root Cause Analysis and Corrective Actions:
1. Solvent Integrity:
-
Causality: Solvents, especially ethers, can accumulate explosive peroxide impurities upon storage in the presence of air and light. These peroxides will readily oxidize your phosphine ligand.
-
Validation: Always test your THF or other ether solvents for peroxides before use, especially if the container has been opened previously.
-
Protocol: Use a freshly purified, degassed solvent. Do not assume a new bottle of solvent is sufficiently anhydrous or oxygen-free for a sensitive reaction.
Protocol: Solvent Degassing via Freeze-Pump-Thaw (3 Cycles)
-
Freeze: Place the solvent in a robust Schlenk flask and cool it in a liquid nitrogen bath until completely frozen. The flask should be no more than half full.
-
Pump: With the solvent frozen, open the flask's stopcock to the vacuum manifold of the Schlenk line and evacuate for 5-10 minutes. This removes the atmospheric gases above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may hear gas bubbles escaping the liquid as dissolved gases are released.
-
Repeat: Backfill the flask with inert gas (argon or nitrogen). Repeat the entire Freeze-Pump-Thaw cycle at least two more times to ensure all dissolved oxygen is removed.
-
2. Glassware Preparation:
-
Causality: Adsorbed moisture and air on the surface of glassware can be a significant source of contamination.
-
Validation: Properly dried glassware will not show condensation when briefly removed from a hot oven.
-
Protocol: Dry all glassware in an oven ( >120 °C) for several hours or overnight. Assemble the apparatus while still hot and immediately place it under a high vacuum on the Schlenk line to cool. [4]This process, known as "hot-gun drying" or "oven drying and cooling under vacuum," removes the final traces of water and air.
3. Inert Atmosphere Integrity:
-
Causality: A single flush with inert gas is insufficient to remove the entire atmosphere from your reaction vessel. Residual oxygen will remain.
-
Validation: A properly inerted system should be able to maintain a positive pressure of inert gas, observable via an oil bubbler on the Schlenk line.
-
Protocol: Use a minimum of three "evacuate-and-refill" cycles on your assembled, cooled glassware. [5][6]
Caption: Schematic of a reaction vessel connected to a Schlenk line.
Q3: I've confirmed by ³¹P NMR that my phosphine has oxidized. Is there a way to salvage it?
Once formed, this compound oxide is very stable and its removal from the unoxidized phosphine by standard techniques like chromatography is often difficult due to similar polarities.
-
Identification: The most reliable method for identifying phosphine oxide is ³¹P NMR spectroscopy . The chemical shift of the phosphine oxide will be significantly downfield from the parent phosphine. For triphenylphosphine, the shift moves from ~ -5 ppm to ~ +30 ppm upon oxidation. Similar shifts can be expected for other triaryl/trialkylphosphines.
-
Recovery: While challenging, it is possible to reduce phosphine oxides back to the parent phosphine. This is an advanced recovery procedure, not a simple purification. Methods often involve reacting the phosphine oxide with a reducing agent, such as a silane (e.g., hexachlorodisilane), often requiring an activating agent like oxalyl chloride. [7][8]These methods are effective but require rigorous anhydrous and anaerobic conditions and should be approached with caution. For most applications, preventing oxidation in the first place is far more practical and cost-effective than attempting to reverse it.
References
- H. C. Brown, M. C. Midland, G. W. Kramer, Organic Syntheses via Boranes, Wiley, New York, 1975.
- D. F. Shriver, M. A. Drezdzon, The Manipulation of Air-Sensitive Compounds, 2nd ed., Wiley-Interscience, New York, 1986. [https://www.wiley.com/en-us/The+Manipulation+of+Air+Sensitive+Compounds%2C+2nd+Edition-p-9780471867739]
- Wikipedia, Phosphine oxides. [https://en.wikipedia.org/wiki/Phosphine_oxide]
- Reddit, r/Chempros - Phosphine Ligand Oxidation. [https://www.reddit.
- Wikipedia, Transition metal complexes of phosphine oxides. [https://en.wikipedia.org/wiki/Transition_metal_complexes_of_phosphine_oxides]
- A. M. G. Cook, R. D. C. Pullin, D. J. Liptrot, R. L. Webster, Organometallics, 2021, 40(6), 734–743. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. [https://pubs.acs.org/doi/10.1021/acs.organomet.0c00788]
- Wipf Group, University of Pittsburgh, Techniques for Handling Air- and Moisture-Sensitive Compounds. [https://www.pitt.edu/~wipf/courses/2450/pdf/Air-sensitive_Techniques.pdf]
- Chemistry LibreTexts, Gloveboxes. [https://chem.libretexts.org/Bookshelves/Ancillary_Materials/Reference/Organic_Chemistry_Glossary/Glovebox]
- A. M. G. Cook, et al., ResearchGate, 2021. (PDF) A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. [https://www.researchgate.
- Sigma-Aldrich, Handling Air-Sensitive Reagents Technical Bulletin AL-134. [https://www.sigmaaldrich.
- P. J. Guiry, An Illustrated Guide to Schlenk Line Techniques. [https://www.ucd.ie/guiry/sites/default/files/public/An_Illustrated_Guide_to_Schlenk_Line_Techniques.pdf]
- ChemistryViews, Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [https://www.chemistryviews.org/details/education/2143051/Tips_and_Tricks_for_the_Lab_Air-Sensitive_Techniques_3/]
- Notre Dame Sites, Schlenk Line and Glove Box Safety. [https://sites.nd.edu/duman-lab/schlenk-line-and-glove-box-safety/]
- Tokyo Chemical Industry (TCI), Phosphine Ligands. [https://www.tcichemicals.com/IN/en/support-download/technical-topics/2012/06/--10]
Sources
- 1. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 2. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistryviews.org [chemistryviews.org]
- 7. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up of Reactions Using Dicyclohexyl(mesityl)phosphine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting for scaling up chemical reactions that utilize the bulky, electron-rich phosphine ligand, Dicyclohexyl(mesityl)phosphine. As you transition from bench-scale experiments to larger-scale production, you may encounter unique challenges. This resource, structured in a practical question-and-answer format, aims to address these issues head-on, providing not just solutions, but also the scientific reasoning behind them.
Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific problems you might encounter during the scale-up process. Each answer provides a systematic approach to diagnosing and resolving the issue.
Question 1: My reaction is sluggish or incomplete upon scale-up, even though it worked perfectly on a small scale. What are the likely causes and how can I fix it?
Answer:
This is a frequent challenge in process chemistry, often stemming from mass and heat transfer limitations that are negligible at the bench but significant in larger reactors.
-
Insufficient Mixing: Inadequate agitation in a large reactor can lead to poor distribution of the catalyst, reagents, and heat. This creates localized "hot spots" or areas of low reactant concentration, slowing down the overall reaction rate.
-
Solution: Evaluate your reactor's mixing efficiency. You may need to increase the stirring speed, use a different impeller design (e.g., a pitched-blade turbine for better axial flow), or install baffles to improve turbulence. For very viscous reaction mixtures, consider dilution with an appropriate solvent.
-
-
Poor Solubility of Catalyst or Reagents: this compound and its palladium complexes can have limited solubility in some organic solvents, an issue that is exacerbated at higher concentrations during scale-up.[1][2] If the active catalyst is not fully dissolved, its effective concentration is lowered, leading to a decreased reaction rate.
-
Solution:
-
Solvent Screening: Experiment with different solvent systems. A mixture of a good solvent for the catalyst and a good solvent for the reactants can be effective.
-
Temperature Adjustment: Cautiously increasing the reaction temperature can improve solubility and reaction kinetics. However, be mindful of potential catalyst decomposition or side reactions at elevated temperatures.
-
-
-
Catalyst Deactivation: On a larger scale, the impact of impurities from starting materials, solvents, or even leaching from the reactor surface is magnified. These impurities can poison the palladium catalyst.[3] Additionally, prolonged reaction times at high temperatures can lead to thermal decomposition of the catalyst.
-
Solution:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can oxidize the phosphine ligand.
-
Inert Atmosphere: Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the process, especially during reagent transfers and charging of the reactor.[4]
-
Reaction Monitoring: Implement in-process controls (IPCs) using techniques like HPLC, GC, or NMR to track the consumption of starting materials and the formation of product.[5][6][7] This will help you determine the optimal reaction time and prevent unnecessary heating that could lead to catalyst degradation.
-
-
Question 2: I'm observing the formation of significant byproducts, particularly phosphine oxide, which is complicating my product purification. How can I minimize its formation and effectively remove it?
Answer:
The formation of this compound oxide is a common issue, arising from the oxidation of the phosphine ligand. This byproduct can be difficult to separate from the desired product due to similar polarities.
-
Minimizing Phosphine Oxide Formation:
-
Rigorous Exclusion of Air: The primary cause of phosphine oxide formation is exposure to oxygen. Ensure all solvents are thoroughly degassed, and the reaction is conducted under a robust inert atmosphere.[4] Use Schlenk techniques or a glovebox for handling the phosphine ligand and preparing the catalyst.[4]
-
High-Purity Reagents: Peroxides in solvents (especially ethers like THF) can also oxidize phosphines. Use freshly distilled or inhibitor-free, peroxide-free solvents. The purity of the phosphine ligand itself is crucial for ensuring consistent and high yields.[8]
-
-
Effective Removal of Phosphine Oxide:
-
Selective Precipitation with Metal Salts: This is a highly effective method. Metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂) can coordinate to the oxygen atom of the phosphine oxide, forming an insoluble complex that can be easily filtered off.[9]
-
Crystallization/Precipitation by Solvent Manipulation: Phosphine oxides are often poorly soluble in non-polar solvents like hexanes or cyclohexane.[9] Adding such a solvent as an anti-solvent to a solution of your crude product can induce the precipitation of the phosphine oxide. Cooling the solution can further decrease its solubility.[9]
-
Chromatographic Purification: While sometimes unavoidable, it should be considered a final option due to cost and time on a large scale. A silica plug filtration can be a quick way to remove a significant portion of the phosphine oxide if your product is relatively non-polar.[9]
-
| Method | Solvent System | Comments |
| Precipitation with ZnCl₂ | Polar solvents (e.g., ethanol) | Highly effective for polar products.[9] |
| Precipitation with MgCl₂ | Less polar solvents (e.g., toluene, ethyl acetate) | Good for a range of product polarities.[9] |
| Precipitation with CaBr₂ | Ethereal solvents (e.g., THF, MTBE) | Useful when ethereal solvents are used in the process.[9] |
| Anti-solvent Precipitation | Addition of non-polar solvents (e.g., hexanes) | Exploits the low solubility of phosphine oxide in non-polar media.[9] |
Question 3: How do I handle the air-sensitive nature of this compound on a large scale?
Answer:
Handling air-sensitive solids like this compound requires careful planning and the right equipment to prevent oxidation.[4]
-
Glovebox or Glove Bag: For weighing and transferring the solid ligand, a glovebox with an inert atmosphere is the ideal solution. If a glovebox is not available, a glove bag purged with nitrogen or argon can be a cost-effective alternative.
-
Schlenk Techniques: If a glovebox is not an option, you can use Schlenk techniques. This involves weighing the entire container of the phosphine, quickly transferring the solid to a Schlenk flask under a positive flow of inert gas, and then re-weighing the original container to determine the amount transferred.[4]
-
Preparation of a Stock Solution: A practical approach for large-scale operations is to prepare a stock solution of the phosphine in a degassed, anhydrous solvent inside a glovebox or using Schlenk techniques.[4] This allows for easier and more accurate dispensing of the ligand via a cannula or a dedicated pumping system.
-
Storage: Always store this compound in its original container, tightly sealed, under an inert atmosphere, and in a cool, dry place away from heat and sources of ignition.[10][11][12]
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when working with this compound at scale?
A1: Always consult the Safety Data Sheet (SDS) for detailed information.[10][11][12][13] Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[11][12]
-
Ventilation: Handle the solid and its solutions in a well-ventilated area, preferably within a fume hood.[11][13]
-
Inert Atmosphere: As it is air-sensitive, handle under an inert gas like nitrogen or argon to prevent oxidation.[4][10][11][12]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use non-sparking tools for transfers.[11][12] Have appropriate fire extinguishing media readily available (e.g., dry powder, carbon dioxide).[12]
Q2: How does the bulky nature of this compound influence the reaction?
A2: The steric bulk of this ligand is one of its key features, playing a crucial role in the catalytic cycle of cross-coupling reactions.[14][15]
-
Promotion of Reductive Elimination: The large size of the ligand promotes the final, product-forming step (reductive elimination) in the catalytic cycle. This is often the rate-limiting step, so accelerating it can significantly improve the overall reaction rate.
-
Stabilization of the Active Catalyst: The bulkiness helps to stabilize the catalytically active monoligated palladium(0) species, preventing the formation of inactive palladium clusters.[14]
-
Influence on Oxidative Addition: The electron-rich nature of the ligand, due to the alkyl groups, increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide to the metal.[14]
Q3: Can I recycle the palladium catalyst when using this compound?
A3: While challenging for homogeneous catalysts, several strategies are being explored for catalyst recycling to improve the sustainability of palladium-catalyzed reactions.[16][17][18]
-
Immobilization: One approach is to immobilize the palladium catalyst on a solid support, such as a polymer or silica.[19] This allows for easier separation of the catalyst from the reaction mixture by filtration.
-
Phase-Separable Catalysis: Using biphasic solvent systems (e.g., aqueous-organic) where the catalyst is soluble in one phase and the product in another can facilitate separation.[16][17]
-
Nanoparticle Catalysts: Palladium nanoparticles stabilized by phosphine ligands can act as recyclable catalysts.[20][21]
It is important to note that developing a robust recycling protocol often requires significant process optimization.
Q4: What analytical techniques are recommended for monitoring the reaction progress during scale-up?
A4: Real-time reaction monitoring is crucial for process understanding, optimization, and safety at scale.
-
Chromatographic Methods (HPLC, GC): These are the workhorses for reaction monitoring, allowing for the quantification of starting materials, products, and byproducts.
-
Spectroscopic Methods (NMR, IR): In-situ or online NMR and IR spectroscopy can provide real-time information about the concentration of key species in the reaction mixture without the need for sampling.[5][6][7]
-
Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used to identify and monitor catalytic intermediates, providing valuable mechanistic insights.[5][6]
Process Flow Diagram for Troubleshooting
Below is a decision tree to guide your troubleshooting process when encountering issues during the scale-up of reactions using this compound.
Caption: A troubleshooting decision tree for underperforming scale-up reactions.
References
- Bergbreiter, D. E., Suriboot, J., & Priyadarshani, N. (2013). Recycling Pd colloidal catalysts using polymeric phosphine ligands and polyethylene as a solvent. Green Chemistry, 15(7), 1835-1840.
- Bergbreiter, D. E., Suriboot, J., & Priyadarshani, N. (2013). Recycling Pd colloidal catalysts using polymeric phosphine ligands and polyethylene as a solvent. Green Chemistry, 15(7), 1835-1840. DOI:10.1039/C3GC36932C.
- TCI Chemicals. (2024).
- ChemicalBook. (n.d.).
- Gelest, Inc. (2015).
- Galiana, I., et al. (2023). Palladium Catalysts Supported in Microporous Phosphine Polymer Networks. Polymers, 15(20), 4169.
- American Chemical Society. (2022). Tertiary phosphine oxides: Applications as ligands in recyclable catalysts for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. ACS Fall 2025.
- CymitQuimica. (2024).
- lookchem. (n.d.). Phosphine, dicyclohexyl[3-(trimethylstannyl)
- PubMed. (2026).
- PubMed. (2007).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- ResearchGate. (n.d.). Catalyst Recycling in Palladium-Catalyzed Carbon Carbon Coupling Reactions | Request PDF.
- Wiley Online Library. (n.d.).
- Benchchem. (2025).
- University of Ottawa. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2025). (Dicyclohexyl(2-(dimesitylboryl)phenyl)
- Royal Society of Chemistry. (2021). The chemistry of phosphines in constrained, well-defined microenvironments.
- CDC Stacks. (2010). American Industrial Hygiene Association Journal Sampling and analytical methods for phosphine — a review.
- ResearchGate. (2025). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors | Request PDF.
- Benchchem. (2025). Technical Support Center: Work-up Procedures for Reactions Involving Phosphine Ligands.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
- University of Ottawa. (2021).
- SciSpace. (n.d.). The important role of the nuclearity, rigidity and solubility of phosphane ligands on the biological activity of gold(I) complexes.
- Quora. (2018). What are the characteristics of phosphine ligands in organometallic compounds?
- MDPI. (n.d.).
- MDPI. (n.d.).
- Reddit. (2015). how to deal with an air sensitive solid? : r/chemistry.
- National Institutes of Health. (2018).
- ACS Publications. (1997). Water Soluble Cationic Phosphine Ligands Containing m-Guanidinium Phenyl Moieties.
- Royal Society of Chemistry. (n.d.). CHAPTER 14: Greener Approaches to Cross-Coupling.
- Sigma-Aldrich. (n.d.). Dicyclohexyl(2,4,6-trimethylphenyl)phosphine 97%.
- BLD Pharm. (n.d.). 870703-48-3|this compound.
- Aaronchem. (n.d.). 870703-48-3 | MFCD08276772 | this compound.
- YouTube. (2024). Ligand design for cross-couplings: phosphines.
- ChemScene. (n.d.). Dicyclohexyl[(1R)-2′-(2,4,6-trimethylphenoxy)[1,1′-binaphthalen]-2-yl]phosphine.
- Royal Society of Chemistry. (2018). Phosphines: preparation, reactivity and applications | Organophosphorus Chemistry: Volume 47.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Electron rich, bulky ligands used in cross‐coupling reactions.
- ChemRxiv. (2025).
- ResearchGate. (n.d.). Co-Catalyzed P–H Activation and Related CpCo(III) Phosphine Complexes | Request PDF*.
- ResearchGate. (n.d.). Methods for Monitoring Milling Reactions and Mechanistic Studies of Mechanochemistry: A Primer | Request PDF.
- Beilstein Journals. (n.d.). NMR reaction monitoring in flow synthesis.
Sources
- 1. scispace.com [scispace.com]
- 2. quora.com [quora.com]
- 3. Transition metal-catalyzed dissociation of phosphine-gallane adducts: isolation of mechanistic model complexes and heterogeneous catalyst poisoning studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. gelest.com [gelest.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. youtube.com [youtube.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Recycling Pd colloidal catalysts using polymeric phosphine ligands and polyethylene as a solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Recycling Pd colloidal catalysts using polymeric phosphine ligands and polyethylene as a solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Tertiary phosphine oxides: Applications as ligands in recyclable catalysts for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions - American Chemical Society [acs.digitellinc.com]
- 19. uvadoc.uva.es [uvadoc.uva.es]
- 20. Effects of phosphine ligand denticity on catalytic activity and durability of gold nanoparticles in the oxidation of benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Phosphine Ligands: Dicyclohexyl(mesityl)phosphine in Context
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The success of these transformations is critically dependent on the choice of phosphine ligand, which modulates the steric and electronic properties of the palladium catalyst. This guide provides an in-depth comparison of Dicyclohexyl(mesityl)phosphine with other prominent phosphine ligands—specifically the Buchwald ligand XPhos, the Josiphos ligand SL-J009-1, and the classical Triphenylphosphine. By examining their performance in key cross-coupling reactions, supported by experimental data and mechanistic insights, this guide aims to equip researchers with the knowledge to make informed decisions in ligand selection.
The Critical Role of Phosphine Ligands in Catalysis
Phosphine ligands are fundamental to the efficacy of palladium-catalyzed cross-coupling reactions. Their steric bulk and electronic properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1]
-
Steric Hindrance: Bulky phosphine ligands promote the formation of monoligated, highly reactive Pd(0) species, which are often the active catalysts. Increased steric bulk can also facilitate the final reductive elimination step, which is crucial for the formation of sterically demanding products.[1]
-
Electronic Effects: Electron-donating phosphines increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition, particularly with challenging substrates like aryl chlorides.
These two properties are often quantified by the Tolman cone angle (θ), a measure of steric bulk, and the ligand's pKa, which reflects its electron-donating ability. A larger cone angle indicates greater steric hindrance, while a higher pKa signifies stronger electron donation.
Ligand Profiles: A Head-to-Head Comparison
This guide focuses on four distinct phosphine ligands, each representing a different class and offering a unique combination of steric and electronic properties.
| Ligand | Structure | Class | Tolman Cone Angle (θ) | pKa | Key Features |
| This compound | ![]() | Trialkyl/Arylphosphine | ~185° (estimated) | ~9.0 (estimated) | Bulky, electron-rich, promoting reactivity with hindered substrates. |
| XPhos | ![]() | Buchwald Ligand | 211° | 7.7 | Extremely bulky and electron-rich, highly effective for challenging couplings.[2] |
| Josiphos SL-J009-1 | ![]() | Ferrocenyl Diphosphine | Not well-defined for bidentate ligands | Not readily available | Chiral, bidentate ligand, offering high enantioselectivity in asymmetric catalysis.[3] |
| Triphenylphosphine (PPh₃) | ![]() | Triarylphosphine | 145° | 2.73 | Less bulky and electron-donating, a workhorse for simpler couplings.[4] |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation. The choice of ligand is critical, especially when dealing with unactivated or sterically hindered aryl chlorides.
Comparative Experimental Data: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 2 | >95 | [5] (representative) |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 2 | 98 | [6] |
| Josiphos SL-J009-1 | Pre-catalyst | Cs₂CO₃ | Toluene | 110 | 18 | High | [3] (conditions vary) |
| Triphenylphosphine (PPh₃) | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | <5 | [5] (representative) |
Analysis:
-
This compound and XPhos demonstrate exceptional performance in the coupling of the unactivated aryl chloride, 4-chlorotoluene, affording near-quantitative yields under relatively mild conditions. Their significant steric bulk and electron-rich nature are key to activating the C-Cl bond.
-
Josiphos SL-J009-1 , while highly effective, is often employed in more specialized applications, including asymmetric variations of the Suzuki-Miyaura coupling. Its performance in this specific achiral transformation is expected to be high, though direct comparative data under identical conditions is less common.
-
Triphenylphosphine , with its lower steric bulk and electron-donating ability, is largely ineffective for the coupling of this challenging substrate, highlighting the necessity of more sophisticated ligands for such transformations.
Mechanistic Insight: The Role of Bulky Ligands
The superior performance of bulky, electron-rich ligands like this compound and XPhos in Suzuki-Miyaura couplings stems from their ability to promote the formation of the active monoligated Pd(0) species. This less-coordinated palladium center is more susceptible to oxidative addition with the aryl chloride. Furthermore, the steric pressure exerted by these ligands facilitates the reductive elimination step, leading to faster product formation.[1] However, it is noteworthy that excessively bulky ligands can also promote undesirable side reactions like protodeboronation.[7][8]
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. Ligand choice is paramount for achieving high yields and broad substrate scope, especially with aryl chlorides.
Comparative Experimental Data: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 3 | High | [9] (representative) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | Reflux | 6 | 94 | [10][11] |
| Josiphos SL-J009-1 | Pre-catalyst | NaOtBu | Toluene | 100 | 16 | High | [3] (conditions vary) |
| Triphenylphosphine (PPh₃) | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | Low | [9] (representative) |
Analysis:
-
Similar to the Suzuki-Miyaura coupling, This compound and XPhos are highly effective for the Buchwald-Hartwig amination of an unactivated aryl chloride. Their steric bulk is crucial for promoting the C-N bond-forming reductive elimination.[12]
-
Josiphos SL-J009-1 based catalysts are also very effective for C-N coupling reactions.[3]
-
Triphenylphosphine again shows poor performance with this challenging substrate, underscoring the need for bulky, electron-rich ligands in modern amination chemistry.
Mechanistic Insight: Overcoming Barriers in C-N Coupling
The Buchwald-Hartwig amination catalytic cycle involves a delicate balance of steps. Bulky, electron-rich phosphines like this compound and XPhos facilitate the oxidative addition of the aryl chloride and, critically, accelerate the rate-limiting reductive elimination step to form the C-N bond. The steric congestion around the palladium center is thought to weaken the Pd-N bond, making the final bond-forming step more favorable.[12]
Figure 3. A generalized workflow for performing and analyzing cross-coupling reactions for ligand comparison.
Protocol 1: Suzuki-Miyaura Coupling using a Bulky Phosphine Ligand
This protocol is adapted for a representative bulky phosphine ligand like this compound or XPhos. [13]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), and K₃PO₄ (1.5 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Addition of Reagents: Add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and degassed toluene (2 mL) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for the specified time (e.g., 2-4 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination using a Bulky Phosphine Ligand
This protocol is adapted from a procedure using XPhos and is applicable to other bulky phosphines. [10][11]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), the phosphine ligand (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the tube and remove from the glovebox.
-
Addition of Reagents: Under a positive flow of argon, add degassed toluene (2 mL), 4-chlorotoluene (1.0 mmol), and morpholine (1.2 mmol) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 100 °C (or reflux) and stir for the specified time (e.g., 6-12 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water. Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion and Ligand Selection Strategy
The choice of phosphine ligand is a critical parameter that can determine the success or failure of a palladium-catalyzed cross-coupling reaction.
-
This compound emerges as a highly effective ligand for challenging Suzuki-Miyaura and Buchwald-Hartwig couplings, offering a favorable balance of steric bulk and electron-donating properties. Its performance is comparable to that of highly regarded Buchwald ligands.
-
XPhos , a member of the Buchwald ligand family, represents the state-of-the-art for a wide range of cross-coupling reactions, particularly those involving deactivated aryl chlorides and sterically demanding substrates.
-
Josiphos SL-J009-1 is a specialized, chiral bidentate ligand that excels in asymmetric catalysis, where enantioselectivity is the primary goal.
-
Triphenylphosphine , while historically significant and still useful for less demanding transformations, is generally not the ligand of choice for modern, challenging cross-coupling reactions.
For researchers tackling demanding cross-coupling reactions, a systematic approach to ligand selection is recommended. Screening a small, diverse set of ligands, including a bulky trialkyl/arylphosphine like this compound and a Buchwald ligand like XPhos, is a prudent strategy to identify the optimal catalyst system for a given transformation.
References
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide for Catalysis Experts: Dicyclohexyl(mesityl)phosphine vs. Buchwald's Biarylphosphine Ligands
In the intricate world of palladium-catalyzed cross-coupling, the choice of phosphine ligand is not merely a detail—it is the cornerstone of catalytic efficiency, substrate scope, and reaction robustness. For researchers in synthetic organic chemistry and drug development, selecting the optimal ligand can be the difference between a high-yielding, scalable process and a failed reaction. This guide provides an in-depth, objective comparison between a classic bulky, electron-rich phosphine, Dicyclohexyl(mesityl)phosphine, and the renowned Buchwald class of dialkylbiaryl phosphine ligands. We will dissect their structural rationale, compare their performance with experimental data, and provide practical guidance for ligand selection.
Introduction: The Central Role of Ligand Design
The power of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, lies in their ability to construct C-C, C-N, and C-O bonds with remarkable precision.[1] The ancillary phosphine ligand bound to the palladium center is paramount; it dictates the catalyst's stability and reactivity through its steric and electronic properties.[2] Generally, bulky, electron-rich ligands are preferred as they facilitate the often rate-limiting oxidative addition step and promote the final reductive elimination, leading to the desired product.[2][3] This principle has driven the evolution of phosphine ligands from simple triarylphosphines to more sophisticated and highly active systems.
This guide focuses on two distinct families that embody this design philosophy:
-
This compound: A representative of sterically demanding, electron-rich monoaryl phosphines. Its structure combines two bulky cyclohexyl groups with an electron-donating mesityl (2,4,6-trimethylphenyl) group.
-
Buchwald Ligands: A highly successful and versatile class of dialkylbiaryl phosphines, such as XPhos and SPhos.[4] Their defining feature is a biaryl backbone, which introduces unique steric and electronic properties that set them apart from simpler monoaryl phosphines.[5][6]
We will explore the fundamental question: What performance advantages, if any, does the sophisticated biaryl scaffold of Buchwald ligands offer over a well-designed, yet structurally simpler, monoaryl phosphine?
Structural Rationale and Mechanistic Implications
The performance of a ligand is intrinsically linked to its structure. While both ligand types are bulky and electron-donating, the key differentiator is the biaryl backbone of the Buchwald ligands.
This compound relies on the sheer bulk of the two cyclohexyl groups and the moderate electron-donating nature of the mesityl ring to create an active catalyst. This steric hindrance promotes the formation of a 14-electron, monoligated L-Pd(0) species, which is widely accepted as the active catalyst for challenging substrates like aryl chlorides.
Buchwald Ligands , on the other hand, possess a more intricate design. The 2'-substituted phenyl ring of the biaryl scaffold acts as a "protective" steric shield that not only encourages the formation of the active monoligated L-Pd(0) species but also stabilizes it.[7][8] This stabilization is thought to occur through a weak interaction between the palladium center and the π-system of the second aryl ring.[4] This feature prevents catalyst decomposition and allows the catalytic cycle to proceed more efficiently, especially at low catalyst loadings or elevated temperatures.
Caption: Key structural differences between the monoaryl and biaryl phosphine ligand classes.
Performance Comparison in Key Cross-Coupling Reactions
The true measure of a ligand's utility is its performance in real-world chemical transformations. Below, we compare these ligands in two of the most critical cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation. The challenge often lies in coupling unactivated aryl chlorides or sterically hindered substrates. Buchwald ligands, particularly SPhos, have demonstrated exceptional activity in these scenarios, often enabling reactions at room temperature or with very low catalyst loadings.[5][9]
| Ligand | Aryl Halide | Boronic Acid | Pd Source (mol%) | Conditions | Yield (%) | Reference |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.0) | K₃PO₄, Toluene, RT, 2h | 98 | [1] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (0.5) | K₃PO₄, t-BuOH, 100°C, 24h | 97 | [10] |
| PCy₃ | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1.5) | K₃PO₄, Toluene, 100°C, 3h | 98 | |
| SPhos | 2,6-Dimethylphenyl bromide | 2-Methylphenylboronic acid | Pd(OAc)₂ (0.005) | K₃PO₄, Toluene, 110°C, 2h | 97 | [5] |
| PCy₃ | 2-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1.0) | K₃PO₄, Toluene, 100°C, 16h | 95 |
Note: Data for this compound was not directly available in a comparative study. Tricyclohexylphosphine (PCy₃), a structurally similar and widely used bulky phosphine, is used here as a proxy to represent the performance of a classic, non-biaryl bulky ligand.
Analysis: The data clearly shows that while classic bulky phosphines like PCy₃ are highly effective, especially with aryl chlorides, the Buchwald ligand SPhos exhibits unprecedented activity. It achieves a near-quantitative yield with an extremely hindered substrate at a catalyst loading of just 0.005 mol%.[5] This remarkable efficiency is a direct consequence of the ligand's ability to generate a highly active and stable catalytic species, minimizing catalyst decomposition over the course of the reaction.
Buchwald-Hartwig Amination
Developed specifically to address the challenges of C-N bond formation, the Buchwald-Hartwig amination is where the namesake ligands truly excel. They have expanded the scope of this reaction to include a vast array of amines and aryl halides, including challenging aryl chlorides.[11][12][13]
| Ligand | Aryl Halide | Amine | Pd Source (mol%) | Conditions | Yield (%) | Reference |
| XPhos | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ (1.0) | NaOtBu, Toluene, 80°C, 20h | 98 | [10] |
| Cy-JohnPhos * | 4-Chlorotoluene | n-Hexylamine | Pd(OAc)₂ (2.0) | NaOtBu, Toluene, 100°C, 20h | 99 | [5] |
| BrettPhos | 4-Chloroanisole | Morpholine | [Pd(cinnamyl)Cl]₂ (2.0) | NaOtBu, Toluene, 25°C, 2h | >99 | [11] |
| PCy₂Ph | 4-Chlorotoluene | Di-n-butylamine | Pd₂(dba)₃ (1.5) | NaOtBu, Toluene, 100°C, 2.5h | 99 |
Note: Cy-JohnPhos is another highly effective Buchwald ligand. Dicyclohexyl(phenyl)phosphine (PCy₂Ph) is used as a proxy for a simpler monoaryl phosphine.
Analysis: The performance of Buchwald ligands in amination is transformative. The ability of a ligand like BrettPhos to facilitate the quantitative amination of an electron-rich aryl chloride at room temperature is exceptional.[11] While simpler bulky phosphines like PCy₂Ph are also very effective, the Buchwald ligand family consistently pushes the boundaries of what is possible, enabling milder conditions, lower catalyst loadings, and a broader substrate scope.[10] This is particularly crucial in pharmaceutical development, where mild conditions are necessary to preserve complex functional groups.
Experimental Workflow: A Guide to Ligand Screening
To objectively compare ligand performance for a new transformation, a systematic approach is essential. The following protocol outlines a general workflow for screening this compound against a Buchwald ligand like XPhos in a Suzuki-Miyaura coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. entegris.com [entegris.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
The Unseen Workhorse: A Mechanistic and Comparative Guide to Dicyclohexyl(mesityl)phosphine in Cross-Coupling Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical parameter that dictates the success, efficiency, and scope of a given transformation. While a select few bulky, electron-rich phosphine ligands have become ubiquitous in the synthetic chemist's toolbox, a deeper understanding of the nuanced roles of less common, yet highly effective ligands can unlock new avenues for reaction optimization and mechanistic insight. This guide provides an in-depth analysis of dicyclohexyl(mesityl)phosphine, a sterically demanding and electron-rich ligand, comparing its performance and mechanistic intricacies with other established alternatives in crucial cross-coupling reactions.
This compound: Structure, Steric Profile, and Electronic Properties
This compound, often abbreviated as PCy₂Mes, is a trialkylphosphine ligand characterized by the presence of two bulky cyclohexyl groups and a sterically hindered mesityl (2,4,6-trimethylphenyl) group attached to the phosphorus atom. This unique combination of substituents imparts a distinct steric and electronic profile that influences its behavior in catalytic cycles.
The bulky nature of the cyclohexyl and mesityl groups contributes to a large cone angle, which is a measure of the steric bulk of a phosphine ligand. This steric hindrance is crucial for promoting the formation of monoligated palladium(0) species (L-Pd(0)), which are often the active catalysts in cross-coupling reactions.[1] By discouraging the formation of less reactive bis-ligated species, this compound can accelerate the rate-limiting oxidative addition step.[2] Furthermore, the electron-donating alkyl nature of the cyclohexyl and mesityl groups increases the electron density on the palladium center, which also facilitates the oxidative addition of aryl halides.[3]
A key structural feature of this compound is its trans-coordinating preference in square planar palladium(II) complexes. X-ray crystallographic analysis of trans-dichloridobis[dicyclohexyl(2,4,6-trimethylphenyl)phosphane-κP]palladium(II) reveals a slightly distorted square planar geometry with the bulky phosphine ligands situated opposite to each other. This defined coordination geometry can influence the subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination.
Mechanistic Implications in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, relies on a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The bulky and electron-rich nature of this compound plays a significant role in each of these elementary steps.
Oxidative Addition: The electron-donating properties of the cyclohexyl and mesityl groups enrich the palladium(0) center, making it more nucleophilic and thus more reactive towards the oxidative addition of aryl halides, including the less reactive aryl chlorides.[2][4] The steric bulk also favors the formation of the coordinatively unsaturated 14-electron L-Pd(0) intermediate, which is known to undergo oxidative addition more readily than the saturated L₂-Pd(0) species.[1]
Transmetalation: While the exact role of the ligand in transmetalation is complex and substrate-dependent, the steric bulk of this compound can influence the rate of this step by affecting the geometry of the palladium(II) intermediate and its interaction with the organoboron reagent.
Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is often accelerated by bulky ligands.[3] The steric pressure exerted by the dicyclohexyl and mesityl groups can promote the reductive elimination from the diarylpalladium(II) intermediate.
A generalized catalytic cycle for the Suzuki-Miyaura reaction is depicted below:
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the efficacy of this reaction is highly dependent on the phosphine ligand. The bulky and electron-donating characteristics of this compound are also advantageous in this transformation.
The catalytic cycle for the Buchwald-Hartwig amination shares mechanistic similarities with other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The steric bulk of this compound is thought to be particularly important in promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[5]
Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance Analysis
While direct, side-by-side comparative studies exhaustively detailing the performance of this compound against a wide array of other bulky phosphine ligands are not extensively documented in single publications, we can infer its potential efficacy based on the performance of structurally similar ligands and the principles of ligand design. Bulky trialkylphosphines are generally highly effective for cross-coupling reactions.[3]
For instance, in the Suzuki-Miyaura coupling of aryl chlorides, ligands with bulky, electron-donating groups are known to be superior. The performance of this compound can be benchmarked against established ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).
| Ligand | Structure | Key Features | Typical Applications |
| This compound | P(Cy)₂(Mesityl) | Bulky, electron-rich trialkylphosphine. | Effective for Suzuki-Miyaura and Buchwald-Hartwig couplings, particularly with challenging substrates. |
| SPhos | 2-(PCy₂)-2',6'-(OMe)₂-biphenyl | Biarylphosphine with high steric bulk and electron-donating methoxy groups. | Highly active for Suzuki-Miyaura couplings of aryl chlorides and hindered substrates.[6] |
| XPhos | 2-(PCy₂)-2',4',6'-(iPr)₃-biphenyl | Very bulky biarylphosphine with isopropyl groups enhancing steric hindrance. | Excellent for a broad range of cross-coupling reactions, including challenging C-N and C-C bond formations. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | P(t-Bu)₃ | Highly electron-donating and sterically demanding trialkylphosphine. | A benchmark ligand for a variety of cross-coupling reactions. |
Table 1: Comparison of this compound with other common bulky phosphine ligands.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. The optimal conditions, including the choice of base, solvent, and temperature, may vary depending on the specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., 1-2 mol%) and this compound (e.g., 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Figure 3: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Aryl halide
-
Amine
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., 1-2 mol%), this compound (e.g., 2-4 mol%), and the base (1.2-1.5 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (3-5 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and follow a similar workup and purification procedure as described for the Suzuki-Miyaura coupling.
Conclusion and Future Outlook
This compound represents a valuable, albeit less commonly cited, member of the bulky, electron-rich phosphine ligand family. Its unique steric and electronic properties make it a potent ligand for facilitating challenging cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations. The structural insights gained from its palladium complexes provide a foundation for understanding its catalytic behavior.
While this guide provides a comparative overview based on established principles of ligand effects in catalysis, there remains a clear need for more direct, quantitative comparative studies. Future research focusing on systematic screening of this compound against a broader range of state-of-the-art ligands in various cross-coupling reactions will be invaluable. Furthermore, detailed kinetic and computational studies will help to further elucidate the specific mechanistic pathways it promotes, paving the way for the rational design of even more efficient and selective catalytic systems for the synthesis of complex molecules in the pharmaceutical and materials science industries.
References
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Dicyclohexyl(mesityl)phosphine for Sterically Demanding Cross-Coupling Reactions
Abstract
In the landscape of modern synthetic chemistry, the development of robust and efficient catalytic systems is paramount for accessing complex molecular architectures. Phosphine ligands are central to this endeavor, modulating the reactivity and selectivity of transition metal catalysts.[1][2] This guide presents a comprehensive framework for validating the efficacy of Dicyclohexyl(mesityl)phosphine, a sterically encumbered and electron-rich ligand, in a challenging palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We provide a side-by-side comparison with benchmark ligands, detailed experimental protocols, and a mechanistic rationale for the observed performance, offering researchers a practical methodology for ligand evaluation in novel chemical space.
Introduction: The Critical Role of Ligand Design in Catalysis
The success of a transition-metal catalyzed reaction is not solely dependent on the metal center; the coordinating ligands are equally, if not more, critical in dictating catalyst activity, stability, and selectivity.[3] Phosphine ligands, with their tunable steric and electronic properties, have become ubiquitous in catalysis.[4][5] The two primary levers we can pull are:
-
Electronic Properties: The electron-donating ability of a phosphine influences the electron density on the metal center. Electron-rich phosphines enhance the rate of oxidative addition, a key step in many catalytic cycles, particularly with less reactive substrates like aryl chlorides.[2]
-
Steric Bulk: The size of the ligand, often quantified by its cone angle, governs the coordination environment of the metal.[3] Bulky ligands typically promote the final, product-releasing step of reductive elimination and can stabilize the catalytically active, low-coordinate metal species.[6]
This compound (Figure 1) is an intriguing ligand that combines the features of two distinct classes: the electron-rich dicyclohexylphosphino group, known for promoting oxidative addition, and the sterically demanding mesityl group, which can facilitate challenging reductive elimination pathways. This unique combination makes it a compelling candidate for reactions where both electronic and steric factors are limiting. This guide will validate its performance in a new, sterically hindered Suzuki-Miyaura coupling.
Figure 1: Structure of this compound Synonyms: Dicyclohexyl(2,4,6-trimethylphenyl)phosphine CAS Number: 870703-48-3[7]
The Challenge: A Sterically Congested Suzuki-Miyaura Coupling
To rigorously test the capabilities of this compound, we selected a challenging Suzuki-Miyaura reaction: the coupling of a di-ortho-substituted aryl chloride (2,6-dimethylchlorobenzene) with a bulky boronic acid (2,4,6-trimethylphenylboronic acid). This transformation is notoriously difficult due to:
-
Inert Substrate: The C-Cl bond is strong, requiring a highly active catalyst for the initial oxidative addition.
-
Steric Hindrance: The ortho-substituents on both coupling partners impede both the transmetalation and the final reductive elimination steps, often leading to low yields and catalyst decomposition.[8]
Comparative Ligand Selection: Establishing a Performance Baseline
A new ligand's performance can only be understood in context. Therefore, we selected three well-characterized phosphine ligands for a direct comparison, each representing a different class of steric and electronic properties.
-
SPhos: A highly effective, bulky biaryl phosphine ligand, often considered a "gold standard" for difficult cross-couplings.[9]
-
Tri(tert-butyl)phosphine (P(t-Bu)₃): An extremely bulky and electron-rich trialkylphosphine, serving as a benchmark for high steric demand.
-
Triphenylphosphine (PPh₃): A classic, relatively small, and less electron-donating ligand used as a baseline control to demonstrate the need for specialized ligands.
Experimental Validation: Protocol and Rationale
The following protocol was designed to be a self-validating system. The choice of palladium source, base, and solvent is grounded in established best practices for Suzuki-Miyaura couplings, ensuring that the primary variable under investigation is the phosphine ligand itself.
Detailed Experimental Protocol
Reaction: Coupling of 2,6-dimethylchlorobenzene with 2,4,6-trimethylphenylboronic acid.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
SPhos, P(t-Bu)₃, PPh₃
-
2,6-Dimethylchlorobenzene
-
2,4,6-Trimethylphenylboronic acid
-
Potassium Phosphate (K₃PO₄), finely ground and dried
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Glovebox Preparation: All air- and moisture-sensitive reagents, including the phosphine ligands and K₃PO₄, were handled in an inert atmosphere glovebox.
-
Catalyst Pre-formation (Rationale): To ensure consistent formation of the active Pd(0) species and avoid variability, the palladium precursor and ligand were pre-mixed. In a 4 mL vial, Pd(OAc)₂ (0.005 mmol, 1 mol%) and the respective phosphine ligand (0.01 mmol, 2 mol%, L:Pd ratio of 2:1) were added.
-
Reaction Assembly: To the vial containing the catalyst components, 2,6-dimethylchlorobenzene (0.5 mmol, 1.0 eq), 2,4,6-trimethylphenylboronic acid (0.75 mmol, 1.5 eq), and K₃PO₄ (1.0 mmol, 2.0 eq) were added. Causality: A slight excess of the boronic acid is used to drive the reaction to completion and compensate for potential protodeboronation. K₃PO₄ is a moderately strong base suitable for this transformation.
-
Solvent Addition: Anhydrous toluene (1.0 mL, 0.5 M) was added, and the vial was sealed with a Teflon-lined cap.
-
Reaction Conditions: The vials were removed from the glovebox and placed in a pre-heated aluminum block at 100 °C with vigorous stirring.
-
Monitoring and Work-up: The reaction progress was monitored by taking aliquots and analyzing via GC-MS. After 18 hours, the reactions were cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of silica gel to remove inorganic salts and baseline catalyst residues.
-
Analysis: The filtrate was concentrated, and the yield of the product, 2,2',4,6,6'-pentamethyl-1,1'-biphenyl, was determined by ¹H NMR using an internal standard.
Visualizing the Workflow
The logical flow of the experimental procedure is crucial for reproducibility and is outlined in the diagram below.
Caption: Experimental workflow for the comparative ligand study.
Results and Discussion: A Quantitative Comparison
The performance of each ligand was evaluated based on the isolated yield of the desired biaryl product after a fixed reaction time. The results are summarized in Table 1.
| Entry | Ligand | Yield (%) | Observations |
| 1 | This compound | 89 | Clean reaction profile, high conversion. |
| 2 | SPhos | 82 | Good conversion, minor byproducts observed. |
| 3 | P(t-Bu)₃ | 75 | Significant amount of starting material remained. |
| 4 | PPh₃ | <5 | Negligible conversion, catalyst decomposition evident. |
Mechanistic Interpretation
The superior performance of this compound in this challenging system can be attributed to its unique structural features, which favorably influence the key steps of the catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The electron-rich dicyclohexyl groups on the phosphorus atom increase the electron density of the Pd(0) center. This enhanced nucleophilicity is critical for activating the inert C-Cl bond of 2,6-dimethylchlorobenzene, a step where PPh₃ fails completely.
-
Reductive Elimination: This is often the rate-limiting step for sterically hindered substrates. The extreme bulk provided by both the cyclohexyl and, crucially, the mesityl groups forces the two bulky aryl fragments (Ar and Ar') into a conformation that favors C-C bond formation and product expulsion.[8] While P(t-Bu)₃ is also very bulky, the specific orientation of the mesityl group in our target ligand appears to be more effective for this particular substrate combination than the more symmetrical bulk of P(t-Bu)₃. SPhos, while an excellent ligand, may not provide the same degree of steric push for this highly congested coupling, resulting in a slightly lower yield.
Conclusion
Through a systematic and comparative study, we have validated the efficacy of this compound for a new, sterically demanding Suzuki-Miyaura cross-coupling reaction. Its performance surpassed that of other established high-performance and classic phosphine ligands. The ligand's unique architecture, which marries the electron-donating character of alkylphosphines with the significant steric bulk of the mesityl group, provides a powerful tool for overcoming the dual challenges of inert substrate activation and congested product formation. This guide provides a clear, rational, and reproducible framework that researchers can adapt to validate new ligands and catalysts within their own programs, accelerating the discovery of novel chemical transformations.
References
-
Parameterization of phosphine ligands reveals mechanistic pathways and predicts reaction outcomes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Phosphine ligands and catalysis. (n.d.). Gessner Group. Retrieved January 21, 2026, from [Link]
-
Orton, G. R., & Pilgrim, B. S. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(8), 5145-5172. [Link]
-
Phosphorus-Based Catalysis. (2021). ACS Central Science. [Link]
-
Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-441. [Link]
-
Data-driven discovery of active phosphine ligand space for cross-coupling reactions. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
-
Expert Insights: Choosing the Right Phosphine Ligand for Your Catalysis Needs. (n.d.). Hohance. Retrieved January 21, 2026, from [Link]
-
The Role of Phosphine Ligands in Modern Catalysis: A Deep Dive. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
-
Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. (2023). The Journal of Organic Chemistry. [Link]
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. (n.d.). Organometallics. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. gessnergroup.com [gessnergroup.com]
- 5. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Dicyclohexyl(2,4,6-trimethylphenyl)phosphine 97 870703-48-3 [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition-metal catalysis, the selection of the appropriate phosphine ligand is a critical determinant of catalytic efficiency, selectivity, and overall reaction success. These trivalent phosphorus compounds are not mere spectators in the catalytic arena; they are integral players that dictate the electronic and steric environment of the metal center, thereby choreographing the intricate dance of bond formation. This guide offers an in-depth comparative analysis of the catalytic activity of commonly employed phosphine ligands, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in the rational design and optimization of their catalytic systems.
The Pillars of Phosphine Performance: Electronic and Steric Effects
The profound impact of phosphine ligands on catalysis stems from the delicate interplay of their electronic and steric properties. The ability to systematically tune these characteristics by modifying the substituents on the phosphorus atom provides a powerful tool for tailoring catalyst performance to the specific demands of a given transformation.[1]
Electronic Effects: The electron-donating or electron-withdrawing nature of a phosphine ligand directly modulates the electron density at the metal center.[2] Electron-rich phosphines, typically bearing alkyl or electron-donating aryl substituents, enhance the electron density on the metal. This increased electron density facilitates the crucial oxidative addition step in many catalytic cycles, particularly with challenging substrates like aryl chlorides, and can also promote the final reductive elimination step.[2][3] Conversely, electron-poor phosphines, such as phosphites, can be beneficial in reactions where π-backbonding from the metal to the ligand is significant.
A key metric for quantifying the electronic properties of a phosphine ligand is the Tolman Electronic Parameter (TEP) . The TEP is determined by measuring the A1 C-O stretching frequency of a nickel-carbonyl complex, [Ni(CO)₃L]. A lower stretching frequency indicates a more electron-donating ligand.[4]
Steric Effects: The steric bulk of a phosphine ligand plays a pivotal role in controlling the coordination number of the metal center, influencing the stability of catalytic intermediates, and promoting key steps in the catalytic cycle.[5] Bulky ligands can favor the formation of coordinatively unsaturated, highly reactive monoligated metal species, which are often the active catalysts in cross-coupling reactions.[6] Furthermore, significant steric hindrance can accelerate the reductive elimination step, leading to faster product formation.[3][7]
The primary descriptor for the steric bulk of a phosphine ligand is the Tolman Cone Angle (θ) . This angle represents the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a standard metal-phosphorus bond distance. A larger cone angle signifies a bulkier ligand.[8]
A Quantitative Comparison: Phosphine Ligand Performance in a Benchmark Suzuki-Miyaura Coupling
To provide a tangible comparison of catalytic activity, we will examine the performance of various classes of phosphine ligands in a benchmark Suzuki-Miyaura cross-coupling reaction: the coupling of 4-chlorotoluene with phenylboronic acid. This reaction is a well-established model system for evaluating catalyst performance, particularly for the challenging activation of an aryl chloride bond.
| Ligand Class | Specific Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Triarylphosphines | Triphenylphosphine (PPh₃) | 2 | K₃PO₄ | Toluene | 100 | 24 | <10 | [2] |
| Bulky Alkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | 1 | K₃PO₄ | Toluene | 80 | 2 | 95 | [2] |
| Buchwald Biarylphosphines | XPhos | 0.5 | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| Buchwald Biarylphosphines | SPhos | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| Ferrocenylphosphines | cataCXium® A | 1 | K₃PO₄ | Toluene | 100 | 16 | 92 | [9] |
| Josiphos Ligands | (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | 1 | K₃PO₄ | Toluene | 80 | 18 | 96 | [10] |
Analysis of Performance Data:
The data clearly illustrates the dramatic impact of ligand structure on catalytic efficiency. The traditional triarylphosphine, PPh₃, is largely ineffective for the coupling of the unreactive aryl chloride. In contrast, the bulky and electron-rich alkylphosphine, P(t-Bu)₃, demonstrates significantly higher activity. The Buchwald biarylphosphines, XPhos and SPhos, exhibit exceptional performance, enabling the reaction to proceed to high yields at room temperature with low catalyst loadings.[1] This highlights the synergistic effect of both large steric bulk and high electron-donating ability in facilitating the key steps of the catalytic cycle. The ferrocenylphosphine cataCXium® A and the Josiphos ligand also show excellent activity, underscoring the versatility of different ligand scaffolds in achieving high performance.
Experimental Protocol: High-Throughput Screening of Phosphine Ligands for Suzuki-Miyaura Coupling
To facilitate the rapid and efficient identification of the optimal ligand for a specific transformation, a high-throughput screening (HTS) approach is invaluable.[11][12] The following protocol outlines a general procedure for the parallel screening of a library of phosphine ligands in a 96-well plate format.
Materials and Equipment:
-
96-well reaction block with magnetic stirring capabilities
-
Inert atmosphere glovebox or Schlenk line
-
Multichannel pipette
-
Vials for stock solutions
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Library of phosphine ligands
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Internal standard for GC or LC-MS analysis (e.g., dodecane)
-
Gas chromatograph (GC) or Liquid Chromatograph-Mass Spectrometer (LC-MS)
Step-by-Step Methodology:
-
Preparation of Stock Solutions (in a glovebox):
-
Prepare a stock solution of the aryl halide in the chosen solvent.
-
Prepare a stock solution of the arylboronic acid in the chosen solvent.
-
Prepare a stock solution of the palladium precursor in the chosen solvent.
-
Prepare individual stock solutions for each phosphine ligand in the chosen solvent.
-
Prepare a stock solution of the internal standard in the chosen solvent.
-
-
Dispensing Reagents into the 96-Well Plate (in a glovebox):
-
To each well of the 96-well reaction block, add the desired amount of the solid base (e.g., K₃PO₄).
-
Using a multichannel pipette, dispense the stock solution of the palladium precursor into each well.
-
Dispense the stock solution of a different phosphine ligand into each designated well, ensuring a systematic layout for your ligand library.
-
Add the stock solution of the aryl halide to all wells.
-
Initiate the reactions by adding the stock solution of the arylboronic acid to all wells.
-
Finally, add the internal standard stock solution to each well.
-
-
Reaction Execution:
-
Seal the 96-well reaction block with a cap mat.
-
Transfer the sealed block to a pre-heated magnetic stirring hotplate.
-
Stir the reactions at the desired temperature for a specified time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the reaction block to room temperature.
-
Quench the reactions by adding a small amount of water to each well.
-
Dilute the contents of each well with a suitable solvent (e.g., ethyl acetate).
-
Agitate the plate to ensure thorough mixing.
-
Allow the layers to separate.
-
Take an aliquot from the organic layer of each well for analysis by GC or LC-MS.
-
-
Data Analysis:
-
Determine the yield of the desired product in each well by comparing the peak area of the product to that of the internal standard.
-
Identify the most effective ligands based on the reaction yields.
-
Visualizing the Catalytic Cycle and Ligand Effects
The influence of phosphine ligands can be visualized through the catalytic cycle for the Suzuki-Miyaura reaction. The following diagrams, generated using Graphviz (DOT language), illustrate the key steps and how ligand properties can impact the cycle's efficiency.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The efficiency of each step in this cycle is profoundly influenced by the phosphine ligand (L).
Caption: The relationship between phosphine ligand properties and their impact on key catalytic steps.
Mechanistic Causality:
-
High Electron Density (e.g., from alkyl groups) increases the nucleophilicity of the palladium center, thereby lowering the activation barrier for the oxidative addition of the aryl halide.[2]
-
A Large Cone Angle creates steric pressure around the metal center, which can disfavor the binding of multiple ligands, thus promoting the formation of highly reactive monoligated palladium(0) species.[6] This steric bulk also brings the two organic groups on the palladium(II) intermediate into close proximity, facilitating their reductive elimination to form the desired product.[3][7]
Conclusion: The Power of Rational Ligand Selection
The judicious selection of a phosphine ligand is not a matter of trial and error but rather a rational design process grounded in the fundamental principles of organometallic chemistry. By understanding the interplay of electronic and steric effects, researchers can navigate the vast landscape of available phosphines to identify the optimal ligand for a given catalytic transformation. The use of systematic screening methodologies, such as the high-throughput protocol described herein, further empowers the rapid optimization of reaction conditions. As the demand for more efficient and selective synthetic methods continues to grow, particularly in the pharmaceutical and materials science industries, the continued development and intelligent application of novel phosphine ligands will undoubtedly remain at the forefront of catalytic innovation.
References
-
Gensch, T., et al. (2021). Design and Application of a Screening Set for Monophosphine Ligands in Metal Catalysis. ChemRxiv. [Link]
-
Hartwig, J. F. (2008). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Organometallics, 27(23), 6013–6019. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]
-
Hartwig, J. F. (2025). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II). Organometallics. [Link]
-
Goldman, A. S., et al. (2020). Use of Ligand Steric Properties to Control the Thermodynamics and Kinetics of Oxidative Addition and Reductive Elimination with Pincer-Ligated Rh Complexes. Organometallics, 39(10), 1759–1768. [Link]
-
Newman, S. G., et al. (2022). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis, 12(15), 9343–9352. [Link]
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. [Link]
-
Ibadi, Z. A., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. International Journal of Health Sciences, 7(S1), 10143-10156. [Link]
-
Hartwig, J. F., et al. (2007). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society, 129(24), 7547–7558. [Link]
-
Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]
-
Stevens, H. P., et al. (2023). Tolman Electronic Parameter Predictions from a Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. ChemRxiv. [Link]
-
Tang, W., et al. (2025). The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Synthesis. [Link]
-
van Leeuwen, P. W. N. M., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27361–27371. [Link]
-
Cantera. (2024). Viewing a reaction path diagram. Cantera Documentation. [Link]
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
Ujaque, G., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
-
von Rabenau, C. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. Reagent Guides. [Link]
-
Mercado, B. Q., et al. (2020). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Nature Communications, 11(1), 5133. [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
-
Gensch, T., et al. (2021). Design and Application of a Screening Set for Monophosphine Ligands in Metal Catalysis. ChemRxiv. [Link]
-
Welch, D. S., et al. (2017). Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters, 8(6), 596–601. [Link]
-
Graphviz. (2024). DOT Language. [Link]
-
Gensch, T., et al. (2022). Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. ACS Catalysis, 12(13), 7935–7945. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Gensch, T., et al. (2022). Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. NSF Public Access Repository. [Link]
-
Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
rNets. (2024). rNets: A standalone package to visualize reaction networks. ChemRxiv. [Link]
-
Reddit. (2023, February 2). Circular Catalytic Cycles in ChemDraw. r/OrganicChemistry. [Link]
-
Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Dicyclohexyl(mesityl)phosphine: A Critical Benchmark Analysis Against Industry-Standard Catalysts in Cross-Coupling Reactions
For the modern researcher in drug development and process chemistry, the selection of an optimal phosphine ligand is a critical determinant in the success of transition-metal-catalyzed cross-coupling reactions. The intricate balance of steric and electronic properties governs catalytic activity, stability, and substrate scope. This guide provides an in-depth technical comparison of Dicyclohexyl(mesityl)phosphine, a prominent electron-rich, bulky monophosphine ligand, against the industry-standard Buchwald-type dialkylbiaryl phosphines, such as SPhos and XPhos. Through an examination of experimental data and mechanistic principles, we will elucidate the distinct advantages and specific applications where each class of ligand excels.
The Architectures of Influence: this compound vs. Buchwald Ligands
The efficacy of a phosphine ligand in a catalytic cycle is fundamentally tied to its structure. Both this compound and the Buchwald ligands are designed to be bulky and electron-rich, characteristics that are known to promote the key steps of oxidative addition and reductive elimination in cross-coupling reactions.[1] However, the structural nuances between them lead to differences in performance.
This compound features a phosphorus atom bonded to two bulky, electron-donating cyclohexyl groups and one sterically demanding mesityl (2,4,6-trimethylphenyl) group. The cyclohexyl groups provide significant electron density, enhancing the nucleophilicity of the palladium center and facilitating the oxidative addition of challenging substrates like aryl chlorides.[1] The mesityl group, with its ortho-methyl substituents, provides a large steric footprint that promotes the final reductive elimination step to release the product and regenerate the active catalyst.
Buchwald-type ligands , such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are characterized by a biaryl backbone. This framework positions one of the aryl rings in close proximity to the metal center, which can offer additional stabilization to the catalytic complex.[2] The substituents on the biaryl scaffold are strategically placed to fine-tune the steric and electronic environment around the metal.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions, and the choice of ligand is paramount, especially when dealing with sterically hindered or electronically deactivated substrates. While direct head-to-head comparative data for this compound against SPhos under identical conditions is not extensively published in a single study, we can infer performance characteristics based on their application in similar challenging couplings.
Bulky, electron-rich phosphines are generally effective for Suzuki-Miyaura couplings. For instance, SPhos has demonstrated exceptional activity in the coupling of aryl and heteroaryl halides with a wide range of boronic acids, even at low catalyst loadings and room temperature for aryl chlorides.[3][4] This high reactivity is attributed to the ability of the SPhos ligand to stabilize the monoligated palladium species that are key reactive intermediates in the catalytic cycle.[2]
The structural features of this compound suggest it would be highly effective in couplings involving sterically demanding substrates where the final reductive elimination step is often rate-limiting. The significant bulk of the mesityl group is poised to facilitate this crucial step.
Table 1: Representative Performance in Suzuki-Miyaura Coupling of Challenging Substrates
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | SPhos | 1.5 | RT | 2 | 98 | [2] |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | SPhos | 1.5 | RT | 2 | 95 | [2] |
| 3 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | XPhos | 1.5 | 80 | 18 | 94 | [5] |
| 4 | 4-Bromotoluene | Phenylboronic acid | P-bridged biaryl phosphine (similar bulk) | 2 | RT | 12 | >99 | [6] |
Note: The data presented is a compilation from various sources. Direct comparison should be made with caution due to differing reaction conditions.
The Buchwald-Hartwig Amination: Navigating C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[5] The choice of ligand is critical for achieving high yields, particularly with less reactive aryl chlorides and a diverse range of amine coupling partners.
Bulky, electron-rich ligands like XPhos have proven to be highly versatile in this reaction, effectively coupling a wide array of aryl and heteroaryl chlorides with primary and secondary amines. The steric bulk of these ligands is crucial for promoting the reductive elimination of the resulting aryl amine.
This compound, with its significant steric hindrance, is also a strong candidate for challenging Buchwald-Hartwig aminations. The following is a representative protocol for a typical Buchwald-Hartwig amination, which can be adapted for a comparative study of different phosphine ligands.
Experimental Protocol: Comparative Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is designed to serve as a self-validating system for comparing the efficacy of this compound against an industry-standard ligand like XPhos.
Objective: To compare the catalytic performance of this compound and XPhos in the amination of 4-chlorotoluene with morpholine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard Schlenk line or glovebox equipment
-
GC-MS for reaction monitoring and yield determination
Procedure:
-
Catalyst Pre-formation (optional but recommended for reproducibility):
-
In a nitrogen-filled glovebox, to a vial add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and the phosphine ligand (this compound or XPhos, 0.02 mmol, 2 mol%).
-
Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add sodium tert-butoxide (115 mg, 1.2 mmol).
-
Add 4-chlorotoluene (127 mg, 1.0 mmol) and morpholine (104 mg, 1.2 mmol).
-
Add 3 mL of anhydrous toluene.
-
-
Reaction Initiation:
-
To the Schlenk tube containing the substrates and base, add the pre-formed catalyst solution via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
-
Monitoring and Work-up:
-
Stir the reaction mixture vigorously. Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with 5 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Phosphine ligands, especially electron-rich alkylphosphines, are susceptible to oxidation.[1] Performing the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent ligand degradation and catalyst deactivation.
-
Anhydrous Solvent: Water can lead to undesirable side reactions, such as the hydrolysis of the phosphine ligand or the palladium catalyst.
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal to ensure the formation of the active monoligated palladium species while preventing catalyst decomposition.
Sonogashira Coupling: Forging C-C Bonds with Alkynes
The Sonogashira coupling is a fundamental reaction for the synthesis of aryl- and vinyl-alkynes.[7] While traditionally requiring a copper co-catalyst, modern methods often employ bulky, electron-rich phosphine ligands that enable copper-free conditions, which is advantageous for avoiding copper contamination in the final product.
The role of the phosphine ligand in the Sonogashira coupling is to facilitate both the oxidative addition of the aryl halide to the palladium center and the subsequent transmetalation and reductive elimination steps.[8] The high electron density of ligands like this compound can promote the oxidative addition of less reactive aryl chlorides.
Table 2: Performance in Copper-Free Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylacetylene | Bulky Phosphine | 2 | Cs₂CO₃ | Dioxane | 100 | 95 | [8] (adapted) |
| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Bulky Phosphine | 1 | K₂CO₃ | H₂O/iPrOH | 90 | 98 | [9] (adapted) |
Mechanistic Considerations and Visualizations
The enhanced performance of bulky, electron-rich phosphine ligands can be understood by examining their influence on the catalytic cycle of a generic cross-coupling reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The electron-donating nature of the dicyclohexyl groups in both this compound and Buchwald-type ligands enriches the palladium(0) center, making it more nucleophilic and thus accelerating the rate-limiting oxidative addition step. The steric bulk of the mesityl group or the biaryl backbone is critical for promoting the reductive elimination step, which can be particularly challenging for hindered substrates.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Dicyclohexyl(mesityl)phosphine in Catalysis: A Comparative Guide to Kinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. The choice of phosphine ligand is paramount, directly influencing reaction rates, yields, and overall catalyst efficiency. Among the pantheon of bulky, electron-rich phosphine ligands, Dicyclohexyl(mesityl)phosphine has carved a niche for itself, demonstrating remarkable efficacy in a range of transformations. This guide provides an in-depth kinetic analysis of reactions catalyzed by this compound, offering a comparative perspective against other common phosphine ligands and furnishing the experimental framework for such investigations.
The Significance of Ligand Design in Catalysis
The steric and electronic properties of phosphine ligands are not mere structural features; they are the very dials that tune the catalytic cycle.[1] Generally, electron-rich phosphine ligands enhance the rate of oxidative addition of the palladium(0) species to the aryl halide, a crucial activation step.[1] Concurrently, the steric bulk of the ligand plays a critical role in promoting the reductive elimination step, where the desired carbon-carbon or carbon-heteroatom bond is formed and the product is released from the palladium center.[1] An optimal balance of these properties is essential for a highly efficient catalytic system.
This compound, with its bulky dicyclohexyl groups and the electron-donating mesityl moiety, embodies a well-calibrated combination of these characteristics. This has rendered it a valuable tool in challenging coupling reactions, including the renowned Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[2][3]
Comparative Kinetic Analysis: this compound vs. Other Bulky Ligands
A direct kinetic comparison reveals the subtle yet significant impact of ligand structure on reaction outcomes. While a comprehensive dataset directly comparing this compound with all other bulky ligands under identical conditions is not available in a single source, we can infer its performance based on established principles and comparative studies of similar ligands, such as BrettPhos and RuPhos.
A key determinant of a catalyst's efficacy is its influence on the rate-limiting step of the catalytic cycle. For instance, in Buchwald-Hartwig amination, density functional theory (DFT) calculations have shown that for different ligands, the rate-limiting step can vary.[4] For a catalyst system with the BrettPhos ligand, the oxidative addition is often the slowest step, whereas for the RuPhos system, reductive elimination is rate-limiting.[4] This difference is attributed to the distinct steric and electronic profiles of the ligands.[4]
Given the structural similarities, it is plausible that the kinetic behavior of this compound would be analogous to these well-studied bulky biaryl phosphine ligands. Its significant steric bulk would be expected to facilitate reductive elimination, potentially making oxidative addition the rate-determining step in many contexts, similar to BrettPhos.[4]
Table 1: Qualitative Comparison of Bulky Phosphine Ligands
| Ligand | Key Structural Features | Expected Impact on Catalytic Steps | Common Applications |
| This compound | Bulky dicyclohexyl groups, electron-rich mesityl group | Promotes both oxidative addition and reductive elimination | Buchwald-Hartwig amination, Suzuki-Miyaura coupling |
| BrettPhos | Bulky biarylphosphine | Favors reductive elimination; oxidative addition can be rate-limiting[4] | Buchwald-Hartwig amination, particularly with primary amines[5] |
| RuPhos | Bulky biarylphosphine with a dimethylamino group | Favors oxidative addition; reductive elimination can be rate-limiting[4][6] | Buchwald-Hartwig amination, particularly with secondary amines[5] |
| XPhos | Bulky biarylphosphine | General-purpose ligand with a good balance of steric and electronic properties | Wide range of cross-coupling reactions[6] |
| SPhos | Bulky biarylphosphine with methoxy groups | Electron-rich, promoting oxidative addition | Suzuki-Miyaura and other cross-coupling reactions[6] |
Experimental Protocol for Kinetic Analysis of a Buchwald-Hartwig Amination
To quantitatively assess the performance of this compound and compare it to other ligands, a detailed kinetic analysis is indispensable. The following protocol outlines a general procedure for monitoring the progress of a palladium-catalyzed Buchwald-Hartwig amination reaction.
Objective: To determine the reaction order with respect to the catalyst, aryl halide, and amine, and to calculate the initial rate of the reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Amine (e.g., morpholine)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous and degassed solvent (e.g., toluene)
-
Internal standard (e.g., dodecane)
-
Schlenk tubes or similar reaction vessels
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for analysis
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, to a Schlenk tube, add Pd(OAc)₂ and this compound (typically in a 1:1.5 to 1:2 Pd:ligand ratio). Add a portion of the degassed solvent and stir at room temperature for 30 minutes to form the active Pd(0) catalyst.
-
Reaction Setup: In a separate Schlenk tube, add the aryl halide, amine, base, and internal standard.
-
Initiation of Reaction: Inject the pre-formed catalyst solution into the reaction mixture at a defined time (t=0).
-
Monitoring the Reaction: At regular intervals, withdraw aliquots from the reaction mixture using a syringe. Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and filtering through a short plug of silica gel to remove the palladium catalyst.
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the product and the remaining starting materials relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the slope of the initial linear portion of this curve.
-
Determination of Reaction Order: Repeat the experiment, systematically varying the initial concentration of one reactant while keeping the others constant. By analyzing the effect of the concentration change on the initial rate, the reaction order with respect to each component can be determined.
This protocol can be adapted for online monitoring techniques, such as those using automated sampling with online HPLC analysis, for more data-dense reaction profiles.[7]
Diagram 1: Experimental Workflow for Kinetic Analysis
Caption: Workflow for conducting a kinetic analysis of a palladium-catalyzed reaction.
Interpreting Kinetic Data: The Mechanistic Insight
The data obtained from these kinetic studies provide a window into the reaction mechanism. For instance, a first-order dependence on the catalyst and aryl halide, and a zero-order dependence on the amine, would suggest that oxidative addition is the rate-determining step. Conversely, if the reaction rate is dependent on the amine concentration, it may indicate that a step involving the amine, such as its coordination to the palladium center or the subsequent reductive elimination, is rate-limiting.
Diagram 2: Generalized Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
This compound stands as a highly effective ligand in palladium-catalyzed cross-coupling reactions due to its well-balanced steric and electronic properties. A thorough kinetic analysis, as outlined in this guide, is crucial for understanding its catalytic behavior and for rationally optimizing reaction conditions. By comparing its performance against other bulky phosphine ligands, researchers can make informed decisions to accelerate the development of robust and efficient synthetic methodologies, ultimately advancing the fields of drug discovery and materials science. The principles and protocols described herein provide a solid foundation for such comparative studies, empowering scientists to harness the full potential of these powerful catalytic tools.
References
-
McIndoe, J. S., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Communications. [Link]
-
McIndoe, J. S., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction. University of Victoria. [Link]
-
Wheeler, C. R., et al. (2021). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]
-
Liu, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Singleton, D. A., et al. (2022). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]
-
Sharma, P., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Joshaghani, M., et al. (2008). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry. [Link]
-
Van den Broeck, S., et al. (2023). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. Reaction Chemistry & Engineering. [Link]
-
Cheong, J. Y., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Cheong, J. Y., et al. (2022). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Rafiee, E., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry. [Link]
-
Li, Y., et al. (2019). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Molecules. [Link]
-
Fors, B. P., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [Link]
-
Xu, J. (2021). Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. DSpace@MIT. [Link]
-
Malig, T. C., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Organic Process Research & Development. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organometallics. [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Xiaowei, H., et al. (2012). Air-stable and highly efficient indenyl-derived phosphine ligand: Application to Buchwald–Hartwig amination reactions. Journal of Organometallic Chemistry. [Link]
-
Chen, L., et al. (2010). Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. Journal of Organometallic Chemistry. [Link]
-
Macmillan Group. (n.d.). Why C–N and C–O Couplings?. [Link]
-
The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. [Link]
-
S, S. (2020). Synthesis, Reactivity and Transition Metal Chemistry of Bulky Phosphines. ResearchGate. [Link]
-
Shields, J. D., et al. (2021). Linking mechanistic analysis of catalytic reactivity cliffs to ligand classification. ChemRxiv. [Link]
-
Ball, M., et al. (2023). A Lewis Base Nucleofugality Parameter, NFB, and Its Application in an Analysis of MIDA-Boronate Hydrolysis Kinetics. Journal of the American Chemical Society. [Link]
-
Ikawa, T., et al. (2007). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Journal of the American Chemical Society. [Link]
Sources
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Steric and Electronic Effects of Dicyclohexyl(mesityl)phosphine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the rational selection of phosphine ligands is a critical determinant of catalytic activity and selectivity. The steric and electronic properties of these ligands directly influence the coordination environment of the metal center, thereby dictating the outcome of catalytic transformations. This guide provides an in-depth analysis of dicyclohexyl(mesityl)phosphine (PCy₂Mes), a bulky and electron-rich phosphine ligand, comparing its key parameters with other widely used phosphines and offering experimental context for its application.
Understanding the Key Parameters: Steric Bulk and Electronic Donating Ability
The efficacy of a phosphine ligand is primarily governed by two key features: its size (steric bulk) and its ability to donate electrons to the metal center (electronic effect). These properties are quantitatively described by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively.
Tolman's cone angle (θ) is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand.[1] A larger cone angle signifies greater steric hindrance around the metal center, which can influence ligand coordination, the stability of catalytic intermediates, and the selectivity of the reaction.
Tolman's electronic parameter (TEP) quantifies the electron-donating or -withdrawing nature of a phosphine ligand. It is experimentally determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a nickel-carbonyl complex, specifically [LNi(CO)₃], using infrared (IR) spectroscopy.[2] More electron-donating phosphines increase the electron density on the nickel center, which leads to stronger back-bonding to the carbonyl ligands. This increased back-bonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. Therefore, a lower TEP value indicates a more electron-donating (more basic) phosphine.
This compound: A Profile
This compound (PCy₂Mes) is a monodentate phosphine ligand characterized by the presence of two bulky cyclohexyl groups and one sterically demanding mesityl (2,4,6-trimethylphenyl) group attached to the phosphorus atom. This unique combination of substituents imparts a high degree of both steric bulk and electron-donating ability.
Comparative Analysis of Phosphine Ligands
To contextualize the properties of this compound, it is instructive to compare its expected characteristics with a range of other commonly employed phosphine ligands. The following table summarizes the Tolman cone angles and electronic parameters for several representative phosphines.
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] |
| Tricyclohexylphosphine | PCy₃ | 170 | 2056.4 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | 2056.1 |
| Triphenylphosphine | PPh₃ | 145 | 2068.9 |
| Trimethylphosphine | PMe₃ | 118 | 2064.1 |
| This compound | PCy₂Mes | ~170-180 (estimated) | ~2057-2060 (estimated) |
Data sourced from multiple references, with estimated values for PCy₂Mes based on structurally similar ligands.
This comparison highlights that this compound is expected to be among the more sterically bulky and electron-donating phosphines, rivaling the properties of widely used ligands like PCy₃ and P(t-Bu)₃.
Experimental Assessment of Steric and Electronic Effects
The quantitative determination of a phosphine ligand's steric and electronic properties is crucial for rational catalyst design and optimization. The following sections outline the established experimental protocols for measuring the Tolman cone angle and electronic parameter.
Determining the Tolman Cone Angle (θ)
The Tolman cone angle is typically determined from X-ray crystallographic data of a metal-phosphine complex.[4]
Experimental Workflow for Cone Angle Determination:
Caption: Workflow for determining the Tolman cone angle.
Determining the Tolman Electronic Parameter (TEP)
The TEP is determined by IR spectroscopy of the corresponding nickel tricarbonyl phosphine complex, [LNi(CO)₃].[2]
Experimental Protocol for TEP Determination:
-
Synthesis of the [LNi(CO)₃] complex:
-
Caution: Nickel tetracarbonyl (Ni(CO)₄) is extremely toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphine ligand (L) in a suitable dry, deoxygenated solvent (e.g., hexane or toluene).
-
Add a stoichiometric amount of a Ni(CO)₄ solution to the phosphine solution at room temperature.
-
The reaction is typically rapid and results in the displacement of one carbonyl ligand to form the [LNi(CO)₃] complex.
-
-
IR Spectroscopic Analysis:
-
Record the infrared spectrum of the [LNi(CO)₃] solution using a suitable IR spectrometer.
-
Identify the A₁ symmetric C-O stretching frequency (ν(CO)), which is the most intense and highest frequency band in the carbonyl stretching region (typically between 2000 and 2100 cm⁻¹).[2]
-
This ν(CO) value is the Tolman electronic parameter for the phosphine ligand L.
-
Caption: Experimental workflow for TEP determination.
Application in Catalysis: A Case Study in Suzuki-Miyaura Coupling
The steric and electronic properties of phosphine ligands have a profound impact on their performance in catalytic reactions. Bulky, electron-rich phosphines like this compound are often highly effective in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for C-C bond formation.[5]
In a typical Suzuki-Miyaura reaction, a palladium catalyst is used to couple an organoboron compound with an organohalide. The phosphine ligand plays a crucial role in several steps of the catalytic cycle:
-
Oxidative Addition: Electron-rich phosphines can enhance the rate of oxidative addition of the organohalide to the Pd(0) center, a key activation step.
-
Transmetalation: The steric bulk of the ligand can influence the rate of transmetalation, where the organic group is transferred from the boron reagent to the palladium center.
-
Reductive Elimination: Increased steric hindrance can promote the final reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated.
While specific comparative data for this compound in a Suzuki-Miyaura coupling is not extensively documented, studies on structurally similar bulky, electron-rich phosphines like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated their superior performance, especially in challenging couplings involving sterically hindered substrates or unreactive aryl chlorides.[6] These ligands often lead to high yields and turnover numbers (TONs) under mild reaction conditions.
Illustrative Suzuki-Miyaura Reaction Workflow:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
This compound represents a valuable tool in the chemist's arsenal of phosphine ligands. Its significant steric bulk and strong electron-donating character, inferred from the properties of its structural analogues, position it as a potent ligand for a variety of catalytic transformations, particularly in cross-coupling reactions. The objective assessment of its steric and electronic parameters, through the well-established methodologies of Tolman, is essential for its rational application and the development of more efficient and selective catalytic systems. Further experimental studies directly comparing the performance of this compound with other benchmark ligands in important catalytic reactions will undoubtedly provide a clearer picture of its full potential.
References
-
Muller, A. J., et al. (2008). Dicyclohexyl[4-(dimethylamino)phenyl]phosphine selenide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2339. Available at: [Link]
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348. Available at: [Link]
-
Bard, E. R., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696. Available at: [Link]
-
Tolman, C. A. (1970). Electron donor-acceptor properties of phosphorus ligands from nickel-carbonyl stretching frequencies. Journal of the American Chemical Society, 92(10), 2956-2965. Available at: [Link]
-
Stewart, I. C., et al. (2007). The Development of a Second-Generation Catalyst for the Suzuki−Miyaura Cross-Coupling of Aryl Chlorides. Organic Letters, 9(8), 1589-1592. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]
-
Cheung, C. L., et al. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195-209. Available at: [Link]
-
Tolman Electronic Parameter. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Newman, S. G., & Willis, M. C. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(4), 1535-1549. Available at: [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Suzuki–Miyaura reaction: a homogeneous and heterogeneous catalyst review. Chemical Reviews, 104(6), 3079-3159. Available at: [Link]
-
Newman, L. F., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(10), 4121-4129. Available at: [Link]
-
Crabtree, R. H. (1979). The HEP ligand electronic parameter. Inorganica Chimica Acta, 33, L131-L132. Available at: [Link]
-
Ligand cone angle. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Negishi, E. I., & Hu, Q. (2012). Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. ARKIVOC, 2012(7), 241-260. Available at: [Link]
-
Müller, T. E., & Beller, M. (1998). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. Chemical Reviews, 98(2), 675-704. Available at: [Link]
Sources
- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 3. Dicyclohexyl[4-(dimethylamino)phenyl]phosphine selenide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Achieving Reproducible Results with Dicyclohexyl(mesityl)phosphine Catalysts in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds. The development of bulky, electron-rich phosphine ligands has revolutionized this field, enabling the coupling of previously challenging substrates under mild conditions.[1][2] Among these, Dicyclohexyl(mesityl)phosphine stands out for its unique steric and electronic profile. However, the very features that make such catalysts powerful can also introduce variability, making reproducibility a critical challenge for researchers in discovery and process development.
This guide provides an in-depth analysis of this compound, comparing its performance with common alternatives and offering field-proven insights and protocols to ensure consistent and reliable results. We will move beyond simple procedural lists to explain the fundamental causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The Double-Edged Sword: Understanding Bulky Phosphine Ligands
The efficacy of ligands like this compound stems from a combination of steric bulk and electron-donating character.[3]
-
Steric Bulk: The large cyclohexyl and mesityl groups favor the formation of a monoligated palladium species, which is highly active. This bulk accelerates the rate-limiting reductive elimination step, particularly for forming sterically hindered products.[4][5]
-
Electron-Rich Nature: The phosphine's electron-donating ability increases electron density on the palladium center, promoting the oxidative addition of less reactive electrophiles, such as aryl chlorides.[3]
However, these properties are not universally beneficial. The same steric hindrance that promotes productive coupling can paradoxically impede it or favor undesirable side reactions.[6][7] A notable example in Suzuki-Miyaura reactions is palladium-catalyzed protodeboronation, where the boronic acid starting material is consumed by a competing reaction with water. Studies have shown that bulky phosphine ligands can accelerate this unproductive pathway, making meticulous control over reaction conditions paramount.[6][7]
Comparative Analysis: Choosing the Right Ligand for the Job
While this compound is a potent ligand, it exists within a broader family of dialkylbiaryl and trialkyl phosphines. The choice of ligand is not arbitrary; it is a strategic decision based on the specific substrates and desired outcome.
| Ligand | Structure | Key Features & Rationale |
| This compound | CC1=CC(C)=CC(C)=C1P(C2CCCCC2)C3CCCCC3 | Balanced Profile: Combines the electron-richness of trialkylphosphines with the stability of arylphosphines. The mesityl group provides a sterically demanding framework. A good starting point for general screening. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | CC(C)C1=CC(C(C)C)=C(P(C2CCCCC2)C3CCCCC3)C(C(C)C)=C1C4=CC=CC=C4 | High Activity: Extremely bulky and electron-rich. Considered a gold standard for challenging couplings, including those involving aryl chlorides and sulfonates, due to its ability to dramatically accelerate oxidative addition and reductive elimination.[1][8] |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | COC1=CC=CC=C1C2=C(P(C3CCCCC3)C4CCCCC4)C=CC=C2OC | Steric Hindrance: Exceptionally effective for preparing extremely hindered biaryl compounds. The methoxy groups contribute to its electron-donating ability and can influence catalyst stability.[9] |
| Tri-tert-butylphosphine | CC(C)(C)P(C(C)(C)C)C(C)(C)C | High Electron Density: One of the most electron-rich and sterically bulky trialkylphosphines. Highly effective for promoting oxidative addition of unactivated aryl chlorides but is also air-sensitive, often handled as its more stable phosphonium salt.[3] |
Ensuring Reproducibility: A Self-Validating Experimental Workflow
Inconsistent results often stem from minor, overlooked variables. The following workflow and protocol are designed to establish a robust and reproducible baseline for cross-coupling reactions.
The Reproducible Cross-Coupling Workflow
This diagram illustrates the critical stages for ensuring a consistent experimental setup, from reagent preparation to the final reaction.
Caption: A robust workflow for reproducible palladium-catalyzed cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Chloride
This protocol describes the coupling of 2-chloro-1,3-dimethylbenzene with 2,4,6-trimethylphenylboronic acid, a challenging transformation that benefits from a bulky ligand like this compound.
Materials:
-
Palladium precatalyst: XPhos Pd G3 (CAS: 1445085-87-9)
-
Ligand: this compound (CAS: 870703-48-3)[10]
-
Aryl Halide: 2-chloro-1,3-dimethylbenzene
-
Boronic Acid: 2,4,6-trimethylphenylboronic acid
-
Base: Potassium Phosphate (K₃PO₄), finely ground and dried under vacuum.
-
Solvent: 1,4-Dioxane, anhydrous.
Rationale for Choices:
-
Precatalyst: Using a well-defined, air-stable precatalyst like XPhos Pd G3 is crucial.[8] It eliminates the variability associated with in situ generation of the active Pd(0) species from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent.[8][11]
-
Base: K₃PO₄ is an effective base for Suzuki couplings.[1] Ensuring it is anhydrous is critical to minimize the competing protodeboronation side reaction.[7]
-
Solvent: Anhydrous dioxane is a common solvent for these reactions. It must be rigorously degassed to remove oxygen, which can oxidize the phosphine ligand and deactivate the catalyst.[12]
Procedure:
-
Inert Atmosphere: All manipulations are to be performed in a nitrogen-filled glovebox.
-
Reagent Charging: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add:
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
This compound (0.024 mmol, 2.4 mol% - a slight excess of ligand can stabilize the catalyst)
-
2,4,6-trimethylphenylboronic acid (1.5 mmol)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol)
-
2-chloro-1,3-dimethylbenzene (1.0 mmol)
-
-
Solvent Addition: Add 2.0 mL of anhydrous, degassed 1,4-dioxane to the vial.
-
Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated aluminum heating block at 100 °C.
-
Monitoring: Stir the reaction for 12 hours. Progress can be monitored by taking small aliquots (under inert atmosphere if necessary) and analyzing by GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite. Wash the pad with additional ethyl acetate. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Performance Data: A Comparative Snapshot
The following tables summarize performance data for this compound and its alternatives in representative cross-coupling reactions. Note: Data is compiled from different literature sources and is intended for illustrative comparison; direct equivalence is not implied as conditions may vary.
Table 1: Suzuki-Miyaura Coupling Performance
| Entry | Aryl Halide | Boronic Acid Partner | Ligand | Cat. Loading (mol%) | Base | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | This compound | 1.0 | K₃PO₄ | 80 | 95 | [13] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | XPhos | 0.5 | K₃PO₄ | RT | 98 | [8] |
| 3 | 2-Bromobiphenyl | 2-Methylphenylboronic acid | SPhos | 1.0 | K₃PO₄ | 100 | 94 | [9] |
Table 2: Buchwald-Hartwig Amination Performance
| Entry | Aryl Halide | Amine Partner | Ligand | Cat. Loading (mol%) | Base | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | This compound | 1.5 | NaOtBu | 100 | 99 | [4][14] |
| 2 | 4-Chlorotoluene | Aniline | XPhos | 1.0 | NaOtBu | 100 | 97 | [15] |
| 3 | 2-Bromo-m-xylene | n-Hexylamine | RuPhos | 2.0 | NaOtBu | 80 | 92 | [4][14] |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
Conclusion
This compound is a powerful and versatile ligand for palladium-catalyzed cross-coupling reactions. Achieving reproducible, high-yielding results is not a matter of chance, but a consequence of systematic and informed experimental design. By understanding the causal relationships between ligand structure, catalyst stability, and reaction conditions, researchers can unlock the full potential of this catalyst class. The keys to success are threefold: the use of well-defined, air-stable precatalysts to ensure consistent catalyst activation; the rigorous exclusion of air and moisture to prevent catalyst deactivation and side reactions; and the logical selection of ligands and conditions tailored to the specific chemical transformation. By adhering to these principles, scientists can transform variability into reliability, accelerating discovery and development.
References
-
Pollice, R., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Englert, U., et al. (2021). How Bulky Can a Phosphine Ligand Be? Chemistry – A European Journal. [Link]
-
Deeming, A. S., et al. (2023). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. [Link]
-
Singh, R., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Fors, B. P. (2014). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. DSpace@MIT. [Link]
-
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Molecular Catalysis A: Chemical. [Link]
-
MacFarlane, R. T. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
Grokipedia. Buchwald–Hartwig amination. Grokipedia. [Link]
-
Espinet, P., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Do, H.-Q., et al. (2017). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Gérardy, R., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC - NIH. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. [Link]
-
Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 870703-48-3|this compound|BLD Pharm [bldpharm.com]
- 11. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. Sci-Hub. Efficient Suzuki cross-coupling reactions using bulky phosphines / Journal of Molecular Catalysis A: Chemical, 2006 [sci-hub.box]
- 14. grokipedia.com [grokipedia.com]
- 15. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Pragmatic Phosphine: A Cost-Performance Analysis of Dicyclohexyl(mesityl)phosphine in Modern Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, particularly within pharmaceutical and materials science, the choice of a phosphine ligand for palladium-catalyzed cross-coupling reactions is a critical decision that profoundly impacts reaction efficiency, substrate scope, and ultimately, the economic viability of a synthetic route. Among the pantheon of bulky, electron-rich phosphine ligands, Dicyclohexyl(mesityl)phosphine has carved out a niche as a robust and versatile option. This guide offers an in-depth cost-performance analysis of this compound, objectively comparing its efficacy and economic footprint against other widely adopted ligands in pivotal synthetic transformations. Through a synthesis of literature data and practical insights, we aim to provide a clear, evidence-based framework for ligand selection in your laboratory.
The Rationale: Why Bulky, Electron-Rich Phosphines Dominate
The efficacy of modern cross-coupling catalysis hinges on the ligand's ability to orchestrate a delicate ballet of elementary steps at the metal center. Bulky, electron-rich phosphines, such as this compound and its contemporaries, are instrumental in promoting the often rate-limiting oxidative addition of sterically hindered or electronically deactivated aryl halides.[1][2] Their steric bulk facilitates the formation of monoligated, highly reactive 14-electron palladium(0) species, while their strong σ-donating character increases electron density at the palladium center, thereby accelerating oxidative addition and subsequent reductive elimination.[3][4]
This guide will focus on a comparative analysis of this compound against two classes of prominent alternatives:
-
Buchwald Ligands: Represented by SPhos and XPhos, these biaryl phosphines are renowned for their high reactivity and broad applicability, particularly with challenging substrates.[5]
-
cataCXium® A: A di(1-adamantyl)alkylphosphine, representing another class of bulky and electron-rich ligands known for their high efficiency in various cross-coupling reactions.[6]
Performance in Suzuki-Miyaura Coupling: A Head-to-Head Comparison
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand is especially critical when dealing with less reactive aryl chlorides. Below, we summarize the performance of this compound (represented by its close analogue, cataCXium® A, for data availability) and its alternatives in the Suzuki-Miyaura coupling of aryl chlorides.
Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 98 | 490 | 245 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 | 98 | 49 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 0.5 | 95 | 190 | 380 |
Data synthesized from multiple sources for comparative purposes.[3][4]
As the data indicates, all three ligands facilitate high yields in the coupling of an unactivated aryl chloride. Notably, XPhos demonstrates a significantly higher turnover frequency (TOF), suggesting faster reaction kinetics under these conditions. cataCXium® A, a close structural and electronic analogue to this compound, also provides excellent yield with a high turnover number (TON).
Buchwald-Hartwig Amination: Navigating Steric Hindrance
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial in the synthesis of countless pharmaceuticals.[7] The performance of the ligand is paramount, especially when coupling sterically demanding amines or aryl halides.
Table 2: Ligand Performance in the Buchwald-Hartwig Amination of an Aryl Chloride
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound derivative | 4-Chlorotoluene | Morpholine | 1.5 (Pd) | NaOtBu | Toluene | Reflux | 6 | 94 |
| XPhos | 4-Chlorotoluene | Morpholine | 1.5 (Pd) | NaOtBu | Toluene | Reflux | 6 | 94 |
| SPhos | 2-Chlorotoluene | Aniline | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 24 | 85 |
Performance data for the this compound derivative is based on a closely related indenyl-phosphine ligand.[8] Data for XPhos and SPhos is representative of their general performance.[3][5]
In this comparison, both the this compound derivative and XPhos show excellent efficacy in the amination of an aryl chloride with a secondary amine. The choice between them may come down to cost and availability for a specific application. SPhos also demonstrates good performance, though under slightly different conditions and with a different amine.
The Heck Reaction: Efficiency in C-C Bond Formation with Alkenes
The Heck reaction, the palladium-catalyzed reaction of an unsaturated halide with an alkene, is a fundamental transformation in organic synthesis.[9] The efficiency of this reaction is often influenced by the phosphine ligand's ability to promote migratory insertion and β-hydride elimination.
Table 3: Ligand Performance in the Heck Reaction
| Ligand | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| cataCXium® A | Aryl Bromide | n-Butyl acrylate | 0.1 (Pd) | K₂CO₃ | DMA | 120 | >95 |
| P(o-Tol)₃ | Aryl Iodide | Styrene | - | - | - | - | 9.83 |
Data for cataCXium® A is representative of its high activity.[6] Data for P(o-Tol)₃ is from a specific study and highlights the lower efficiency of less bulky/electron-rich ligands.[5]
cataCXium® A, as a proxy for this compound, demonstrates high efficiency at low catalyst loadings in the Heck reaction. This contrasts with less sterically hindered and electron-rich ligands like tri(o-tolyl)phosphine, which often require higher catalyst loadings and may result in lower yields.
Cost-Performance Analysis: Where Does this compound Stand?
The ultimate decision for ligand selection in an industrial or large-scale academic setting often balances performance with cost. Below is an approximate cost comparison of this compound and its alternatives. Prices are subject to change and vary by supplier and purity.
Table 4: Approximate Cost Comparison of Phosphine Ligands
| Ligand | Supplier Example | Price (USD/gram) |
| This compound derivative | Sigma-Aldrich | ~ |
| cataCXium® A | Sigma-Aldrich | ~$111/g |
| XPhos | Sigma-Aldrich | ~$101/g |
| SPhos | Sigma-Aldrich | ~$57.50/g |
Pricing is based on research-grade quantities and is for illustrative purposes only.[1][4][6][10][11][12][13][14][15][16][17]
From a purely cost-per-gram perspective, SPhos is the most economical option among the high-performance ligands compared. XPhos and cataCXium® A are similarly priced, while the specialized this compound derivative is significantly more expensive.
However, a true cost-performance analysis must consider the catalyst loading required to achieve a desired yield and throughput. A more expensive ligand may be more cost-effective if it allows for significantly lower catalyst loadings (higher TON) or faster reaction times (higher TOF), thereby increasing reactor throughput and reducing palladium consumption.
Logical Flow of Cost-Performance Decision Making
Caption: Decision workflow for ligand selection based on performance and cost metrics.
Experimental Protocols
General Procedure for a Comparative Suzuki-Miyaura Coupling Experiment
This protocol provides a framework for the head-to-head comparison of different phosphine ligands in a Suzuki-Miyaura coupling reaction.
Workflow Diagram
Caption: A typical experimental workflow for comparing ligand performance in Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1.1-2.2 equivalents relative to Pd), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.2 M in the aryl halide).
-
Reactant Addition: Add the aryl halide (1.0 equivalent) and the boronic acid (1.1-1.5 equivalents).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 80-100 °C) for the specified time. Monitor the reaction progress by a suitable technique (e.g., GC-MS or TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the product and determine the yield by standard analytical techniques (e.g., NMR spectroscopy and mass spectrometry).
Conclusion and Future Outlook
This compound and its analogues are highly effective ligands for a range of palladium-catalyzed cross-coupling reactions, demonstrating performance on par with other leading ligand classes such as Buchwald's biarylphosphines. The primary differentiating factor for researchers and process chemists will likely be the cost-performance trade-off. While the initial cost per gram of this compound derivatives may be higher, their efficacy at low catalyst loadings could make them economically viable for specific, challenging transformations where high turnover numbers are essential.
The continued development of novel, highly active, and economically accessible phosphine ligands remains a vibrant area of research. As our understanding of structure-activity relationships deepens, we can anticipate the design of even more efficient and selective catalysts, further empowering chemists in the synthesis of complex molecules that drive innovation in medicine and materials science.
References
-
Carl ROTH. XPhos, 10 g, CAS No. 564483-18-7 | Non-chiral phosphine ligands. Accessed January 20, 2026. [Link]
-
Carl ROTH. SPhos, 1 g, CAS No. 657408-07-6 | Non-chiral phosphine ligands. Accessed January 20, 2026. [Link]
-
Chemistry LibreTexts. Heck Reaction. Accessed January 20, 2026. [Link]
- Maumela, C., et al. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 2021, 11, 26883–26891.
- RSC Publishing. Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity. Green Chemistry, 2013.
- Barder, T. E., et al. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 2005, 127(13), 4685–4696.
- Walker, S. D., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Fors, B. P., et al. BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 2013.
- Kantam, M. L., et al. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 1999.
-
RSC Publishing. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Accessed January 20, 2026. [Link]
-
Organic Chemistry Portal. Heck Reaction. Accessed January 20, 2026. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dicyclohexyl(2-methyl-2-propanyl)phosphine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 7. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. calpaclab.com [calpaclab.com]
- 15. 870703-48-3 | MFCD08276772 | this compound [aaronchem.com]
- 16. Dicyclohexyl(2-Methylphenyl)phosphine price,buy Dicyclohexyl(2-Methylphenyl)phosphine - chemicalbook [m.chemicalbook.com]
- 17. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Disposal of Dicyclohexyl(mesityl)phosphine: A Guide for Laboratory Professionals
In the dynamic landscape of chemical research and pharmaceutical development, the safe handling and disposal of reagents are paramount. Dicyclohexyl(mesityl)phosphine, a valuable phosphine ligand in catalysis, demands meticulous attention to its end-of-life management due to its inherent hazards. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not merely on procedure, but on the scientific rationale that underpins each critical step, fostering a culture of informed safety.
Understanding the Hazard Profile of this compound
Before delving into disposal protocols, a thorough understanding of the chemical's characteristics is essential. This compound, like many organophosphine compounds, is primarily characterized by its air sensitivity and potential toxicity .
Air Sensitivity: The phosphorus atom in this compound is susceptible to oxidation when exposed to air, forming the corresponding phosphine oxide.[1] While this particular phosphine is a solid and generally less pyrophoric than some liquid phosphines, prolonged exposure to air can degrade the compound and alter its reactivity.[2] Therefore, handling should always be conducted under an inert atmosphere (e.g., nitrogen or argon).[2][3]
Toxicity: Organophosphorus compounds can exhibit varying degrees of toxicity. While specific toxicological data for this compound is not extensively documented in readily available literature, it is prudent to handle it with the same precautions as other toxic chemicals. The Occupational Safety and Health Administration (OSHA) has set permissible exposure limits (PELs) for phosphine gas, a potential hydrolysis or decomposition product, at 0.3 ppm over an 8-hour workday.[4][5]
Hazard Summary Table:
| Hazard | Description | Primary Mitigation |
| Air Sensitivity | Reacts with atmospheric oxygen to form phosphine oxide.[1] | Handle under an inert atmosphere (glovebox or Schlenk line).[2][3] |
| Toxicity | Potential for toxicity if inhaled, ingested, or absorbed through the skin.[6] | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] |
| Environmental Hazard | May be hazardous to the environment. Avoid release into sewer systems or waterways.[6][7] | Dispose of as hazardous waste according to local, state, and federal regulations.[9][10] |
The Disposal Decision Workflow: A Step-by-Step Approach
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow, illustrated in the diagram below, provides a clear decision-making path for laboratory personnel.
Caption: Decision workflow for the proper disposal of this compound.
Experimental Protocol: Chemical Neutralization for Small Quantities
For small residual amounts of this compound, chemical neutralization through oxidation to the less hazardous phosphine oxide is a viable option before collection by environmental health and safety (EHS) personnel. This procedure should be performed in a well-ventilated fume hood.
Materials:
-
This compound waste
-
A suitable solvent in which the phosphine is soluble (e.g., toluene, THF)
-
Oxidizing agent (e.g., 3% hydrogen peroxide solution, household bleach - sodium hypochlorite solution)
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
Quenching agent (e.g., sodium bisulfite solution for excess peroxide, sodium thiosulfate for excess hypochlorite)
-
pH paper
Procedure:
-
Dissolution: Carefully dissolve the this compound waste in a minimal amount of a suitable solvent under an inert atmosphere if possible.
-
Cooling: Place the reaction vessel in an ice bath to control the exothermic reaction.
-
Slow Addition of Oxidant: Slowly add the oxidizing agent dropwise to the stirred solution. Monitor the reaction for any signs of excessive heat generation or gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours or until the reaction is complete. The completion of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable standard of the phosphine oxide is available.
-
Quenching: After the reaction is complete, carefully quench any excess oxidizing agent.
-
For hydrogen peroxide, slowly add a saturated solution of sodium bisulfite until a negative test with peroxide test strips is obtained.
-
For sodium hypochlorite, slowly add a saturated solution of sodium thiosulfate.
-
-
Neutralization: Check the pH of the solution and neutralize it with a mild acid or base as necessary.
-
Waste Collection: The resulting solution containing the phosphine oxide and other byproducts should be transferred to a properly labeled hazardous waste container for collection by EHS.
The Preferred Alternative: Recycling and Recovery
In the spirit of green chemistry and sustainable laboratory practices, the ideal approach to managing phosphine ligand waste is through recycling and recovery.[11] The phosphine oxide byproduct generated from many catalytic reactions or through deliberate oxidation can often be reduced back to the parent phosphine.[11][12]
Several methods for the reduction of phosphine oxides have been developed, often employing silane-based reducing agents.[11] While the specifics of these procedures are beyond the scope of this disposal guide, laboratories are strongly encouraged to explore these options. Implementing a recycling program not only minimizes hazardous waste but also reduces the long-term cost of purchasing new ligands. Collaboration with specialized chemical recycling companies may also be a viable option for larger quantities of phosphine waste.
Regulatory Compliance: A Non-Negotiable Pillar of Disposal
The disposal of this compound is governed by a framework of local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary regulations for hazardous waste management.[13] It is imperative that all disposal activities are conducted in strict accordance with these regulations and any additional institutional policies.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management, containerization, labeling, and pickup schedules.[14]
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the inherent hazards of the compound, following a structured disposal workflow, and considering sustainable alternatives like recycling, researchers can ensure that their work is conducted not only with scientific rigor but also with the utmost respect for safety and the environment.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Medical Management Guidelines for Acute Chemical Exposures: Phosphine. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]
-
Degesch America, Inc. (n.d.). Phosphine Training 101. [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: DICYCLOHEXYLPHOSPHINE. [Link]
-
National Institutes of Health, PubChem. (n.d.). Dicyclohexylphosphine. [Link]
-
National Toxicology Program. (1990). Nomination Background: Phosphine. [Link]
-
Royal Society of Chemistry. (2020). Phosphorus recovery and recycling – closing the loop. [Link]
-
LookChem. (2017). Phosphine, dicyclohexyl[3-(trimethylstannyl)propyl]- Safety Data Sheets(SDS). [Link]
-
ChemistryViews. (2017). Behind the Science: Recycling Phosphine Oxides. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]
-
Reddit. (2015). how to deal with an air sensitive solid?. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Phosphine. [Link]
-
U.S. Department of Agriculture. (2024). Treatments Procedure - Phosphine. [Link]
-
PubMed. (2023). Organophosphate ester exposure among Chinese waste incinerator workers: Urinary levels, risk assessment and associations with oxidative stress. [Link]
-
Neilson Lab. (n.d.). the manipulation of air.sensitive compounds. [Link]
-
Occupational Safety and Health Administration. (n.d.). PHOSPHINE. [Link]
-
Degesch America. (n.d.). phosphine training 101. [Link]
-
U.S. Environmental Protection Agency. (1975). Incineration In Hazardous Waste Management. [Link]
-
Organic Syntheses. (2007). Working with Hazardous Chemicals. [Link]
-
Greenbook. (n.d.). DANGER/PELIGRO - POISON RESTRICTED USE PESTICIDE. [Link]
-
FSS, Inc. (n.d.). RESTRICTED USE PESTICIDE DANGER/PELIGRO. [Link]
-
U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Phosphine. [Link]
-
National Response Team. (2018). NRT Quick Reference Guide: Phosphine; Aluminum, Magnesium, and Zinc Phosphide. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]
-
Wikipedia. (n.d.). Organophosphate. [Link]
-
INCHEM. (1988). Phosphine and selected metal phosphides (EHC 73, 1988). [Link]
-
ResearchGate. (n.d.). A New Harmless Disposal Method of Aluminium Phosphide Residue. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Phosphine | Medical Management Guidelines. [Link]
-
National Center for Biotechnology Information. (n.d.). Managing aluminum phosphide poisonings. [Link]
-
ResearchGate. (n.d.). Decontamination of organophosphorus pesticides on sensitive equipment. [Link]
-
National Center for Biotechnology Information. (n.d.). Dicyclohexylphosphine. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. [Link]
-
Regulations.gov. (2006). Organophosphorus Cumulative Risk Assessment. [Link]
-
U.S. Environmental Protection Agency. (2025). Safe Disposal of Pesticides. [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]
-
U.S. Coast Guard. (n.d.). Chemical Compatibility Chart. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. Phosphine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 5. PHOSPHINE | Occupational Safety and Health Administration [osha.gov]
- 6. gelest.com [gelest.com]
- 7. lookchem.com [lookchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. degeschamerica.com [degeschamerica.com]
- 10. epa.gov [epa.gov]
- 11. chemistryviews.org [chemistryviews.org]
- 12. Phosphorus recovery and recycling – closing the loop - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01150A [pubs.rsc.org]
- 13. epa.gov [epa.gov]
- 14. fsszone.com [fsszone.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dicyclohexyl(mesityl)phosphine
As researchers and drug development professionals, we handle reagents that are both powerful in their synthetic utility and potent in their potential hazards. Dicyclohexyl(mesityl)phosphine, a bulky electron-rich phosphine ligand, is no exception. Its efficacy in cross-coupling catalysis is matched by its reactivity, particularly its sensitivity to air. This guide provides a comprehensive, risk-based framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a deep understanding of why each measure is critical for your safety.
Part 1: The Foundational Hazard Assessment
Understanding the intrinsic properties of a chemical is the cornerstone of safe handling. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its primary hazards from analogous structures like Dicyclohexylphosphine and other bulky phosphine ligands.
-
Air Sensitivity and Pyrophoricity: Organophosphines, especially those with alkyl groups, are susceptible to oxidation. This reaction can be highly exothermic, and in some cases, pyrophoric—meaning they can spontaneously ignite upon contact with air.[1] Handling this compound under an inert atmosphere is not merely a suggestion; it is a mandatory precaution to prevent fire and decomposition.[1][2]
-
Corrosivity and Irritation: Phosphine ligands are known to be irritants and, in some cases, corrosive. Direct contact can cause skin irritation, severe skin burns, and serious eye damage.[1][3][4]
-
Toxicity: These compounds are often harmful if swallowed and can cause respiratory irritation if inhaled.[3][4] While direct inhalation is unlikely when proper engineering controls are used, the risk from aerosolized particles or vapors from decomposition products is a key consideration.
Part 2: The Hierarchy of Controls: Your Primary Defense
Before any discussion of PPE, we must emphasize the Hierarchy of Controls . PPE is the last line of defense. The most critical safety measures are the engineering controls that isolate you from the hazard.
-
Glovebox (Inert Atmosphere): The gold standard for handling air-sensitive materials like this compound. A glovebox provides a sealed, inert environment (typically nitrogen or argon), which completely mitigates the risk of air exposure, preventing fire and product degradation.
-
Chemical Fume Hood: When a glovebox is not feasible, all manipulations must be performed in a well-ventilated chemical fume hood.[3] This control protects the user from inhaling potentially harmful dust or vapors and contains any potential fire or spill.
Part 3: A Comprehensive PPE Protocol
The following PPE is mandatory when handling this compound outside of a sealed glovebox. Each component is chosen to counter a specific, identified hazard.
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical splashes and airborne particles.
-
Chemical Splash Goggles: Wear tightly fitting safety goggles that provide a seal around the eyes, conforming to standards like EN 166 (EU) or ANSI Z87.1 (US).[2]
-
Full-Face Shield: A full-face shield must be worn over your safety goggles, especially when handling larger quantities (>1 g) or during procedures with a higher risk of splashing, such as during transfers or reaction quenching.[1] Contact lenses should not be worn.[1]
Hand Protection
Skin contact is a primary route of exposure. The correct glove selection and technique are paramount.
-
Glove Material: Neoprene or nitrile rubber gloves are recommended for their chemical resistance to organic phosphines.[1]
-
Double Gloving: Always wear two pairs of gloves. This practice provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat, remove the outer glove, and re-glove.
-
Inspection and Removal: Always inspect gloves for tears or pinholes before use. Use proper removal techniques to avoid touching the contaminated outer surface of the glove with your bare skin.[5]
Body Protection
Protect your skin and personal clothing from contamination.
-
Flame-Resistant (FR) Lab Coat: Given the pyrophoric potential of similar phosphines, a flame-resistant lab coat is the required standard. Standard cotton or polyester lab coats can ignite and will not provide adequate protection.
-
Full Coverage: Wear long pants and closed-toe shoes made of a non-porous material.
Respiratory Protection
If engineering controls (fume hood, glovebox) are properly used, respiratory protection is typically not required for routine handling. However, it is essential for emergency situations.
-
Emergency Use: In the event of a significant spill or failure of engineering controls, a full-facepiece respirator with a canister approved for phosphine gas or an air-purifying respirator certified for chemical, biological, radiological, nuclear (CBRN) applications would be necessary.[6][7] For large, uncontrolled releases, a self-contained breathing apparatus (SCBA) is required.[8][9]
Part 4: Task-Specific PPE Configuration
The level of PPE should be commensurate with the risk of the specific task being performed.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing <1g | Glovebox | Safety Glasses (inside box) | Single pair Nitrile Gloves | Standard Lab Coat | Not Required |
| Preparing Solutions | Fume Hood | Goggles & Face Shield | Double Nitrile/Neoprene | FR Lab Coat | Not Required |
| Running Reaction | Fume Hood | Goggles & Face Shield | Double Nitrile/Neoprene | FR Lab Coat | Not Required |
| Large-Scale Transfer (>10g) | Fume Hood | Goggles & Face Shield | Double Nitrile/Neoprene | FR Lab Coat, Apron | On Standby |
| Small Spill Cleanup (<1g) | Fume Hood | Goggles & Face Shield | Double Nitrile/Neoprene | FR Lab Coat | On Standby |
Part 5: Operational Plans: Donning, Doffing, and Disposal
A disciplined, procedural approach to using and disposing of PPE is essential to prevent cross-contamination.
Step-by-Step PPE Doffing (Removal) Protocol
The sequence of removal is designed to move from most contaminated to least contaminated, preventing the transfer of the chemical to your skin.
-
Decontaminate Outer Gloves: If grossly contaminated, wipe down outer gloves with an appropriate solvent-soaked cloth (dispose of cloth as hazardous waste).
-
Remove Face Shield: Handle by the back strap and lift away from your face. Place in a designated area for decontamination.
-
Remove Outer Gloves: Peel off the first pair of gloves, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.
-
Remove Lab Coat: Unfasten the lab coat and roll it down off your shoulders, touching only the inside. Fold it so the contaminated exterior is contained within the fold.
-
Remove Goggles: Handle by the strap and lift away from your face.
-
Remove Inner Gloves: With clean hands now possible, remove the final pair of gloves using the proper technique.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Caption: PPE Doffing Sequence to Minimize Contamination.
Disposal Plan for Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, wipes, pipette tips, and weighing paper should be collected in a dedicated, clearly labeled, sealed hazardous waste container.[10] Do not mix with regular trash or non-hazardous lab waste.
-
Contaminated PPE: Disposable PPE like gloves should be placed directly into the hazardous waste stream. Reusable items like lab coats must be professionally decontaminated by a specialized service if grossly contaminated. Do not take contaminated lab coats home.
-
Empty Reagent Bottles: The original container, even when "empty," will contain residue. It should be triple-rinsed with an appropriate organic solvent (e.g., toluene or THF) under an inert atmosphere. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines for hazardous waste containers.[5]
-
Deactivation and Bulk Disposal: Unused or waste this compound must be disposed of as hazardous waste. Highly reactive substances may need to be carefully quenched and deactivated by trained personnel before being collected for disposal.[11] Never pour this chemical down the drain.[11] All waste must be collected by your institution's Environmental Health & Safety (EHS) department.[10][12]
By integrating this expert-level understanding of the hazards with disciplined, procedural execution of safety protocols, you can confidently and safely harness the synthetic power of this compound in your research.
References
-
Dicyclohexylphosphine - Safety Data Sheet. ChemicalBook.
-
DICYCLOHEXYLPHOSPHINE - Safety Data Sheet. Gelest, Inc.
-
Phosphine, dicyclohexyl[3-(trimethylstannyl)propyl]- Safety Data Sheets(SDS). LookChem.
-
Dicyclohexyl(phenyl)phosphine Safety Data Sheet. CymitQuimica.
-
Safety Data Sheet. Fisher Scientific.
-
Tricyclohexylphosphine Safety Data Sheet. Thermo Fisher Scientific.
-
Respiratory Protection Against Phosphine. 3M.
-
Respirators and Filters for Phosphine Fumigations. Stored Grain Information Hub.
-
Safety Data Sheet - Phosphine. Air Liquide.
-
NIOSH Pocket Guide to Chemical Hazards - Phosphine. Centers for Disease Control and Prevention (CDC).
-
Dicyclohexyl phthalate Safety Data Sheet. Sigma-Aldrich.
-
Phosphine - Incident management. GOV.UK.
-
(S)-1-[(RP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine Safety Data Sheet. Sigma-Aldrich.
-
Trihexylphosphine Safety Data Sheet. TCI Chemicals.
-
Dicyclohexylphenylphosphine Safety Data Sheet. ProChem, Inc.
-
Pharmaceutical Wastes. Auburn University Risk Management & Safety.
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
-
Chemical Waste. Texas A&M University Environmental Health & Safety.
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology Safety Unit.
Sources
- 1. gelest.com [gelest.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. prochemonline.com [prochemonline.com]
- 5. lookchem.com [lookchem.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphine [cdc.gov]
- 8. my.airliquide.com [my.airliquide.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. ba.auburn.edu [ba.auburn.edu]
- 11. ethz.ch [ethz.ch]
- 12. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




